molecular formula C21H29NO2 B590442 UR-144 N(4-hydroxypentyl) CAS No. 1537889-04-5

UR-144 N(4-hydroxypentyl)

Cat. No.: B590442
CAS No.: 1537889-04-5
M. Wt: 327.5 g/mol
InChI Key: YHFHYHZNLCEAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). (±)-UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHYHZNLCEAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043116
Record name UR-144 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-04-5
Record name UR-144 N(4-hydroxypentyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UR-144 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UR-144 N(4-HYDROXYPENTYL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of the UR-144 N-(4-hydroxypentyl) Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Identification

The proliferation of synthetic cannabinoids (SCs) represents a significant challenge in clinical toxicology and forensic science. UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that selectively agonizes the peripheral CB2 receptor, though it also interacts with the psychoactive CB1 receptor at higher concentrations.[1] Like many SCs, UR-144 is rapidly and extensively metabolized in the body, meaning the parent compound is often undetectable in biological samples like urine.[2][3] This metabolic characteristic underscores the critical importance of identifying its metabolites to confirm exposure and understand its full toxicological profile.

This guide provides a comprehensive, technically-focused walkthrough of the structure elucidation of a key Phase I metabolite of UR-144: the N-(4-hydroxypentyl) metabolite. We will delve into the scientific rationale behind the analytical strategies employed, from initial metabolic production to definitive structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the methodologies used to identify and characterize novel psychoactive substance metabolites.

Part 1: Understanding the Metabolic Fate of UR-144

The metabolic journey of UR-144 is complex, involving a variety of biotransformations. The primary routes of Phase I metabolism include hydroxylation, carboxylation, and ketone formation, often occurring on the N-pentyl chain, the indole ring, or the tetramethylcyclopropyl moiety.[4][5] The N-(4-hydroxypentyl) metabolite is an anticipated and frequently detected product of this metabolic cascade.[6][7] The formation of this hydroxylated metabolite is a crucial step, as it can potentially exhibit significant pharmacological activity, sometimes even greater than the parent compound.[7][8]

UR144_Metabolism UR144 UR-144 (Parent Compound) PhaseI Phase I Metabolism (e.g., Cytochrome P450 Oxidation) UR144->PhaseI Hydroxylation at 4-position of pentyl chain Metabolite UR-144 N-(4-hydroxypentyl) Metabolite PhaseI->Metabolite

Caption: Metabolic pathway of UR-144 to its N-(4-hydroxypentyl) metabolite.

Part 2: A Validated Workflow for Structure Elucidation

The definitive identification of a metabolite's structure is a multi-step process that requires a combination of sophisticated analytical techniques. The workflow presented below is a self-validating system, where each stage provides data that corroborates the findings of the previous one, culminating in an unambiguous structural assignment.

Elucidation_Workflow cluster_production Metabolite Production cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Production In Vitro Incubation (Human Liver Microsomes or C. elegans) Extraction Solid-Phase or Liquid-Liquid Extraction Production->Extraction Sample Preparation LC_Separation LC Separation (e.g., C18 or Phenyl-Hexyl Column) Extraction->LC_Separation MS_Detection High-Resolution Mass Spectrometry (HRMS/MS) LC_Separation->MS_Detection Hypothesis Generation: Elemental Composition & Fragmentation NMR_Analysis Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) MS_Detection->NMR_Analysis Informs NMR Strategy Confirmation Comparison with Synthesized Reference Standard NMR_Analysis->Confirmation Definitive Structure Elucidation

Caption: Experimental workflow for the structure elucidation of the UR-144 N-(4-hydroxypentyl) metabolite.

Part 3: In-Depth Methodologies

Metabolite Generation: In Vitro Models

To obtain sufficient quantities of the metabolite for structural analysis, in vitro incubation models are indispensable. Human Liver Microsomes (HLM) are the gold standard as they contain the primary enzymes responsible for drug metabolism.[9][10] An alternative and highly effective model is the fungus Cunninghamella elegans, which has been shown to produce human-relevant metabolites of synthetic cannabinoids in large amounts, making it ideal for generating material for NMR analysis.[9][10]

Experimental Protocol: Incubation with Human Liver Microsomes (HLM)

  • Preparation: In a microcentrifuge tube, combine 855 µL of 0.1M phosphate buffer (pH 7.4), 25 µL of UR-144 solution (1 mg/mL in acetonitrile:water), 50 µL of NADPH-A solution, and 20 µL of NADPH-B solution.

  • Initiation: Add 50 µL of HLM to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 3 hours.[11]

  • Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

  • Purification: Centrifuge the mixture at 16,060 x g for 10 minutes to precipitate proteins. Filter the supernatant through a 0.22 µm filter before analysis.[11]

Detection and Tentative Identification: LC-HRMS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the cornerstone for detecting and proposing the structures of metabolites.[12][13] The high mass accuracy of instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for the determination of the elemental composition of the metabolite and its fragments.

Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is typically used for separation.[14] The choice of column chemistry is critical, as it can resolve isobaric metabolites that may have formed.[14]

Mass Spectrometric Analysis: The analysis is performed in positive electrospray ionization (ESI) mode. The mass spectrum of the N-(4-hydroxypentyl) metabolite will show a protonated molecule [M+H]⁺ at an m/z corresponding to the addition of an oxygen atom to the parent UR-144 molecule. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion, providing structural information.

Data Presentation: Key Mass Spectral Data

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
UR-144 312.23214.12, 144.08, 125.10N-pentylindole acylium, Indole acylium, Tetramethylcyclopropyl moiety[15][16]
N-(4-hydroxypentyl) Metabolite 328.23214.12, 144.08, 125.10The presence of key fragments from the parent drug indicates that the core structure is intact and modification has occurred on the N-pentyl chain.

The fragmentation pattern provides strong evidence for the location of the hydroxylation. The retention of the m/z 214 fragment, representing the N-pentylindole acylium moiety, suggests the hydroxylation has occurred on the pentyl chain.

Definitive Structure Confirmation: NMR Spectroscopy

While MS data can strongly suggest a structure, it cannot definitively determine the exact position of the hydroxyl group on the pentyl chain (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy, or 5-hydroxy). Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that can provide this unambiguous structural information.[9][10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: The metabolite is isolated and purified from the large-scale C. elegans incubation using preparative HPLC. The purified fraction is then dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A suite of NMR experiments is performed:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[11]

  • Structure Elucidation: The chemical shifts and coupling constants of the protons on the N-pentyl chain are carefully analyzed. The downfield shift of the proton at the C4 position and the splitting pattern of adjacent protons will confirm the location of the hydroxyl group at the 4-position.

Part 4: Significance and Broader Implications

The successful elucidation of the UR-144 N-(4-hydroxypentyl) metabolite structure has several important implications:

  • Forensic and Clinical Screening: This metabolite serves as a reliable biomarker for UR-144 consumption, enabling its detection in urine long after the parent compound has been cleared.[17]

  • Pharmacological Activity: As demonstrated in bioassays, the N-(4-hydroxypentyl) metabolite is more potent at the CB2 receptor than UR-144 itself.[7][8] This highlights that metabolites can significantly contribute to the overall pharmacological and toxicological effects of the parent drug.

  • Regulatory Scheduling: Understanding the full metabolic profile and the activity of metabolites is crucial for informing regulatory agencies and supporting the scheduling of dangerous substances.

Conclusion

The structure elucidation of the UR-144 N-(4-hydroxypentyl) metabolite is a prime example of the integrated analytical approach required in modern drug metabolism studies. By combining robust in vitro metabolite production with the high sensitivity of LC-HRMS/MS for detection and the unparalleled structural resolving power of NMR, we can confidently identify and characterize the biotransformation products of novel psychoactive substances. This rigorous scientific process is essential for staying ahead in the ever-evolving landscape of designer drugs and for protecting public health.

References

  • Cunningham, S., et al. (2025). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. Available at: [Link]

  • Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. AAPS PharmSciTech, 19(5), 2293-2302. Available at: [Link]

  • Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. PubMed. Available at: [Link]

  • Fu, S., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. Available at: [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Grigoryev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). UR-144. Wikipedia. Available at: [Link]

  • Gurney, S. M., et al. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. Available at: [Link]

  • Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-274. Available at: [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. CFSRE. Available at: [Link]

  • Adamowicz, P., et al. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 8-15. Available at: [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. Available at: [Link]

  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2617. Available at: [Link]

  • Xu, E. Y., et al. (2017). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Forensic Sciences, 62(4), 998-1005. Available at: [Link]

  • Houston, M. C., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. ResearchGate. Available at: [Link]

  • Logan, B. K., et al. (2017). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 383-393. Available at: [Link]

  • Huestis, M. A., & Logan, B. K. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 8, 245. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of UR-144 N-(4-hydroxypentyl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in various recreational products.[1] As with many synthetic cannabinoids, the metabolism of UR-144 is of significant interest to researchers, toxicologists, and drug development professionals for understanding its pharmacological and toxicological profile. One of the key phase I metabolites is UR-144 N-(4-hydroxypentyl), formed by hydroxylation of the N-pentyl chain.[2] This guide provides a comprehensive overview of the chemical properties and stability of this important metabolite.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable protocols. The structure of this guide is designed to provide a logical flow from the fundamental properties of the molecule to its synthesis, stability, and analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of UR-144 N-(4-hydroxypentyl) is fundamental for its handling, formulation, and analytical characterization.

Caption: Chemical Structure of UR-144 N-(4-hydroxypentyl)

Table 1: Physicochemical Properties of UR-144 N-(4-hydroxypentyl) metabolite

PropertyValueSource
IUPAC Name [1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone[3]
CAS Number 1537889-04-5[4]
Molecular Formula C₂₁H₂₉NO₂[4]
Molecular Weight 327.5 g/mol [4]
Appearance Crystalline solid[4]
Melting Point Not reported
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL[4]
UV λmax 217, 247, 304 nm[4]
pKa (predicted) 15.2 (alcohol), -1.8 (amide)
logP (predicted) 4.5

Synthesis and Purification

The rationale for this proposed synthesis is a two-step process: first, the synthesis of the N-despentyl precursor, followed by N-alkylation with a suitable 4-hydroxypentyl synthon.

G cluster_0 Synthesis of Despentyl-UR-144 cluster_1 N-Alkylation cluster_2 Purification Indole Indole Friedel_Crafts Friedel-Crafts Acylation Indole->Friedel_Crafts 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, AlCl₃ Despentyl_UR144 Despentyl-UR-144 Friedel_Crafts->Despentyl_UR144 Purification Despentyl_UR144_2 Despentyl-UR-144 Alkylation N-Alkylation Reaction Despentyl_UR144_2->Alkylation Deprotonation & Nucleophilic Substitution Reagents 5-bromo-2-pentanol, NaH, DMF Reagents->Alkylation Crude_Product Crude UR-144 N-(4-hydroxypentyl) Alkylation->Crude_Product Work-up Crude_Product_2 Crude Product Column_Chromatography Column Chromatography Crude_Product_2->Column_Chromatography Silica gel, Hexane/EtOAc gradient Recrystallization Recrystallization Column_Chromatography->Recrystallization Solvent selection (e.g., EtOAc/Hexane) Final_Product Pure UR-144 N-(4-hydroxypentyl) Recrystallization->Final_Product Drying under vacuum G cluster_0 Potential Degradation Pathways of the Indole Core Indole Indole Moiety Oxidation Oxidation Indole->Oxidation Oxidizing agents (e.g., H₂O₂) Hydrolysis Hydrolysis Indole->Hydrolysis Acidic/Basic conditions Photolysis Photolysis Indole->Photolysis UV/Visible light Ring_Opening Ring_Opening Oxidation->Ring_Opening Formation of kynurenine-type products Hydrolysis->Ring_Opening Cleavage of the pyrrole ring Dimerization Dimerization Photolysis->Dimerization Formation of dimers and polymers G cluster_0 Analytical Workflow for UR-144 N-(4-hydroxypentyl) in Urine Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard (e.g., UR-144-d5 N-(4-hydroxypentyl)) Sample_Collection->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Enzymatic_Hydrolysis To cleave glucuronide conjugates SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Sample clean-up and concentration LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Injection Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Sources

The Selective CB2 Agonist UR-144: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) that has garnered significant interest within the scientific community.[1] Developed by Abbott Laboratories, this compound was initially designed as a selective agonist for the peripheral cannabinoid receptor 2 (CB2), with considerably lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[1][2] This selectivity profile makes UR-144 a valuable tool for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammatory and neuropathic pain, without the psychotropic effects associated with CB1 receptor activation. This guide provides an in-depth technical overview of the mechanism of action of UR-144 at CB1 and CB2 receptors, detailing its binding kinetics, functional activity, and downstream signaling pathways.

Molecular Profile and Receptor Binding Affinity

UR-144 is structurally related to other tetramethylcyclopropyl synthetic cannabinoids but is distinguished by a 1-pentyl substitution on the indole core.[1] Its interaction with cannabinoid receptors is characterized by a strong preference for the CB2 receptor.

Table 1: Quantitative Binding and Functional Data for UR-144 at Human CB1 and CB2 Receptors

ParameterCB1 ReceptorCB2 ReceptorSelectivity (CB1/CB2)Reference
Binding Affinity (Ki) 150 nM1.8 nM83-fold[1]
Functional Potency (EC50) 421 nM72 nM~5.8-fold[1]

This marked difference in binding affinity underscores the CB2-selective nature of UR-144. The 83-fold higher affinity for CB2 over CB1 is a key characteristic that has driven its use in preclinical research.[1]

Mechanism of Action: A Tale of Two Receptors

As a G protein-coupled receptor (GPCR) agonist, UR-144 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. However, the nature and consequences of this activation differ significantly between the two receptor subtypes.

Canonical Signaling Pathway: Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The primary and most well-understood signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G proteins of the Gαi/o family. Activation of these G proteins by an agonist like UR-144 leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function.

G_protein_signaling cluster_membrane Cell Membrane UR144 UR-144 CB2R CB2 Receptor UR144->CB2R Binds G_protein Gαi/oβγ CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαi/o-mediated signaling pathway of UR-144 at the CB2 receptor.

Non-Canonical Signaling and Functional Selectivity

Recent research has unveiled a more complex picture of cannabinoid receptor signaling, highlighting the existence of non-canonical, G protein-independent pathways and the concept of "biased agonism" or "functional selectivity."[3][4] This phenomenon describes the ability of different agonists at the same receptor to preferentially activate a subset of downstream signaling pathways.

Evidence suggests that UR-144 may act as a biased agonist at the CB2 receptor. One study has indicated that UR-144 is "arrestin biased with no significant inhibition of cyclase."[5] This implies that UR-144 may preferentially engage β-arrestin-mediated signaling pathways over the canonical G protein-mediated pathway. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Activation of the MAPK/ERK pathway is a known non-canonical signaling event for CB2 receptors and plays a role in cell survival, proliferation, and inflammation.

Biased_Agonism cluster_membrane Cell Membrane UR144 UR-144 CB2R CB2 Receptor UR144->CB2R Binds beta_arrestin β-Arrestin CB2R->beta_arrestin Recruits (Preferentially) G_protein Gαi/oβγ CB2R->G_protein Weakly Activates MAPK_cascade MAPK/ERK Cascade beta_arrestin->MAPK_cascade Activates Cellular_Outcomes Cellular Outcomes (e.g., cell survival, inflammation) MAPK_cascade->Cellular_Outcomes AC Adenylyl Cyclase G_protein->AC Weakly Inhibits

Caption: Proposed biased agonism of UR-144 at the CB2 receptor, favoring β-arrestin recruitment.

The structural basis for the CB2 selectivity of UR-144 and other synthetic cannabinoids is an area of active investigation. It is thought to arise from specific interactions between the ligand and key amino acid residues within the binding pocket of the CB2 receptor that differ from those in the CB1 receptor.[6]

Experimental Protocols for Characterizing UR-144 Activity

To elucidate the mechanism of action of UR-144, several in vitro assays are routinely employed. These assays provide quantitative data on binding affinity, functional potency, and the specific signaling pathways engaged by the compound.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled ligand (UR-144) to displace a radiolabeled ligand with known affinity from the receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes containing the receptors.

    • Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).

    • Add increasing concentrations of the unlabeled test compound (UR-144).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled ligand).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of UR-144 to generate a displacement curve.

    • Determine the IC50 value (the concentration of UR-144 that displaces 50% of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the agonist (UR-144).

    • Include a vehicle control for basal G protein activity.

    • Add a fixed concentration of [³⁵S]GTPγS and an excess of GDP to each well.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

    • Terminate the reaction by filtration as described for the radioligand binding assay.

  • Detection and Data Analysis:

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the amount of bound [³⁵S]GTPγS as a function of the log concentration of UR-144.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing the CB1 or CB2 receptor in a 96-well plate and grow to near confluency.

  • Assay Setup:

    • Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the agonist (UR-144).

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and produce a measurable level of cAMP.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Lyse the cells to release the intracellular cAMP.

  • Detection and Data Analysis:

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

    • Plot the cAMP concentration as a function of the log concentration of UR-144.

    • Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

UR-144 is a potent and selective CB2 receptor agonist that serves as an invaluable research tool for dissecting the physiological and pathophysiological roles of the CB2 receptor. Its mechanism of action is primarily mediated through the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase. However, emerging evidence points towards a more nuanced signaling profile, with the potential for biased agonism favoring β-arrestin-mediated pathways. A thorough understanding of its binding kinetics, functional potency, and signaling profile, as determined by the experimental protocols outlined in this guide, is essential for the accurate interpretation of research findings and for guiding the development of novel CB2-targeted therapeutics.

References

  • Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2. (2025). BenchChem.
  • Structural basis of selective cannabinoid CB2 receptor activation. (2023).
  • UR-144. (n.d.). In Wikipedia. Retrieved January 16, 2026.
  • Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. (2025). BenchChem.
  • GTPγS Binding Assays. (2012). In Assay Guidance Manual.
  • human Cannabinoid CB2 Receptor, Frozen Cells. (n.d.). Revvity.
  • Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. (2019).
  • Application Note and Protocol: Measuring cAMP Accumulation in Response to Tetrahydromagnolol. (2025). BenchChem.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Frontiers in Pharmacology.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (2024).
  • UR-144. (n.d.).
  • GTP binding assay. (n.d.). Revvity.
  • GTPγS Binding Assay. (n.d.).
  • Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evalu
  • Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical P
  • Structural basis of selective cannabinoid CB2 receptor activation. (2023).
  • Functional selectivity through protean and biased agonism: who steers the ship? (2007). Molecular Pharmacology.
  • Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. (2025).
  • cAMP levels following CB1, pplss‐CB1 and CB2 receptor agonist and... (n.d.).
  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). Acta Pharmaceutica Sinica B.
  • cAMP Accumulation Assay. (n.d.).
  • GTP Gi Binding assay Detection Kit. (n.d.). Revvity.
  • cAMP assay provides flexibility and stable pharmacology. (n.d.). Revvity.
  • Functional selectivity. (n.d.). In Wikipedia. Retrieved January 16, 2026.
  • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. (2023). Springer Protocols.
  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2023). Toxicology Mechanisms and Methods.
  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2022). Molecules.
  • Substance Details UR-144. (n.d.).
  • The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. (2017).

Sources

An In-depth Technical Guide to the Toxicological Profile of UR-144 and its N-(4-hydroxypentyl) Metabolite in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of synthetic cannabinoids (SCs) on the recreational drug market has presented a significant challenge to public health and forensic toxicology. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been frequently identified in herbal mixtures.[1][2] While designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), UR-144 and other SCs often exhibit greater potency and a more severe and unpredictable spectrum of adverse effects.[2][3] Understanding the cellular and molecular toxicity of these compounds is paramount for researchers, clinicians, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicological profile of UR-144 and its predicted major phase I metabolite, N-(4-hydroxypentyl) UR-144, in various cell lines. While extensive research has been conducted on the parent compound, data specifically on the N-(4-hydroxypentyl) metabolite remains limited.[4] This guide will synthesize the available literature, detail established methodologies for toxicological assessment, and elucidate the implicated cellular pathways.

Metabolic Profile of UR-144

UR-144 undergoes extensive phase I metabolism, primarily through hydroxylation of the N-alkyl chain.[5][6] The N-(4-hydroxypentyl) metabolite is an expected and identified product of this metabolic process.[4][7] It is crucial to consider the toxicological contribution of such metabolites, as they may possess their own distinct pharmacological and toxicological properties.[3] In vitro studies using pooled human liver microsomes have been instrumental in identifying the metabolic pathways of UR-144.[8]

Cytotoxicity Assessment

The evaluation of cytotoxicity is a fundamental aspect of toxicological screening. For UR-144, a range of effects has been observed across different cell lines.

In human placental cytotrophoblast (BeWo) cells, UR-144 caused a significant decrease in cell viability.[9][10] Conversely, a study on human neuroblastoma (SH-SY5Y) cells indicated that UR-144 did not cause significant cell death after 24 hours of exposure, as measured by MTT and neutral red uptake assays.[11][12] However, at a concentration of 50 µM, a 19.34% reduction in cell viability was noted.[12] In cardiomyoblasts, UR-144 demonstrated dose-dependent cytotoxicity, with membrane damage being a more prominent feature than mitochondrial damage.[13][14][15]

Table 1: Summary of UR-144 Cytotoxicity Data

Cell LineAssayKey FindingsReference
BeWo (human placental)Cell Viability AssaySignificant decrease in cell viability.[9][10]
SH-SY5Y (human neuroblastoma)MTT, NRUNo significant cell death at 24h, though a 19.34% decrease at 50 µM.[11][12]
CardiomyoblastsWST-1, LDHDose-dependent increase in cytotoxicity; more significant membrane damage.[13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • UR-144 and N-(4-hydroxypentyl) metabolite stock solutions

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of UR-144 or its metabolite for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Profile

The potential for a compound to induce genetic damage is a critical toxicological endpoint. Studies on synthetic cannabinoids have revealed genotoxic potential.[16][17][18] Specifically for UR-144, comet assays with human lymphocytes and TR146 cells have shown DNA migration, indicating DNA damage.[19] Micronucleus assays with the same cell lines also yielded positive results, suggesting that UR-144 can cause chromosomal damage.[19] However, in SH-SY5Y neuroblastoma cells, the comet assay did not indicate genotoxicity for UR-144.[11][12] This discrepancy highlights the cell-type-specific effects of UR-144.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Electrophoresis buffer (1 mM EDTA, 300 mM NaOH, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix cell suspension with LMA at a 1:10 ratio (v/v).

  • Pipette the cell-agarose mixture onto a pre-coated slide with NMA.

  • Immerse slides in lysis solution and incubate at 4°C for at least 1 hour.

  • Place slides in a horizontal electrophoresis tank filled with electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralize the slides with neutralization buffer.

  • Stain the slides with a DNA-binding dye.

  • Visualize and score the comets using a fluorescence microscope and appropriate software.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged cells. Several studies have demonstrated that UR-144 can induce apoptosis in various cell lines. In BeWo placental cells, UR-144 was shown to cause a loss of mitochondrial membrane potential and activate caspase-9 and caspase-3/7, key executioners of the apoptotic cascade.[9][10] This pro-apoptotic effect of UR-144 in BeWo cells was reversed by the CB1 receptor antagonist AM281, indicating a receptor-mediated mechanism.[9][10]

In cardiomyoblasts, UR-144 induced autophagic and necrotic cell death, which may be linked to elevated cytoplasmic Ca2+ levels and activation of Death-Associated Protein Kinase 1 (DAPK1).[13][14][15]

Signaling Pathway: UR-144 Induced Apoptosis in Placental Cells

G UR144 UR-144 CB1 CB1 Receptor UR144->CB1 Mito Mitochondrial Membrane Potential (Loss) CB1->Mito Casp9 Caspase-9 (Activation) Mito->Casp9 Casp37 Caspase-3/7 (Activation) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: UR-144 mediated apoptosis in BeWo cells.

Oxidative Stress

The role of UR-144 in inducing oxidative stress appears to be complex and cell-type dependent. In SH-SY5Y cells, UR-144 exposure led to a significant decrease in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, with no change in total antioxidant capacity (TAC).[11][12] This suggests a potential antioxidant or metabolism-altering effect in these neuronal cells. Conversely, in endometrial stromal cells, UR-144 caused a transitory increase in ROS and reactive nitrogen species (RNS).[12] In cardiomyoblasts, high-dose UR-144 treatment resulted in a reduction of both ROS and total antioxidant capacity.[13][14][15] These conflicting findings underscore the necessity of evaluating toxicological endpoints in multiple, relevant cell models.

Experimental Workflow: Assessment of Oxidative Stress

G cluster_0 Cell Treatment cluster_1 Oxidative Stress Markers cluster_2 Data Analysis CellCulture Cell Culture (e.g., SH-SY5Y, Cardiomyoblasts) Treatment UR-144 / Metabolite Exposure CellCulture->Treatment ROS ROS Measurement (e.g., DCFH-DA Assay) Treatment->ROS MDA Lipid Peroxidation (MDA Assay) Treatment->MDA TAC Total Antioxidant Capacity (TAC Assay) Treatment->TAC Analysis Quantification and Statistical Analysis ROS->Analysis MDA->Analysis TAC->Analysis

Caption: Workflow for evaluating oxidative stress markers.

Toxicological Profile of N-(4-hydroxypentyl) UR-144

Direct toxicological data for the N-(4-hydroxypentyl) metabolite of UR-144 is not extensively available in the public domain.[4] However, a characterization study using a cannabinoid receptor bioassay revealed that this metabolite is more potent at the CB2 receptor than the parent compound, UR-144.[7][20] Given that some of the toxic effects of UR-144 are mediated through cannabinoid receptors, it is plausible that the N-(4-hydroxypentyl) metabolite could contribute significantly to the overall toxicological profile following UR-144 ingestion. Further research is warranted to specifically investigate the cytotoxicity, genotoxicity, and other toxicological endpoints of this and other major metabolites.

Conclusion

The in vitro toxicological profile of UR-144 is multifaceted and exhibits significant cell-type-specific variations. Evidence suggests that UR-144 can induce cytotoxicity, genotoxicity, and apoptosis through various mechanisms, including cannabinoid receptor activation and induction of cellular stress pathways. The N-(4-hydroxypentyl) metabolite, a major product of UR-144 metabolism, displays potent activity at the CB2 receptor, highlighting the need for its inclusion in future toxicological assessments. This guide provides a framework for researchers and drug development professionals to understand and further investigate the complex toxicological landscape of UR-144 and its metabolites.

References

  • Almestafa, A. A., Khabour, O. F., AL-Eitan, L. N., & Alzoubi, K. H. (2025). Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. Current Pharmaceutical Design, 31(29), 2346-2351. [Link]

  • Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. (2025). Current Pharmaceutical Design, 31(29), 2346-2351. [Link]

  • Abudayyak, M. (n.d.). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Almada, M., Alves, P., Fonseca, B. M., Carvalho, F., Queirós, C. R., Gaspar, H., Amaral, C., Teixeira, N. A., & Correia-da-Silva, G. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 319, 129–137. [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]

  • Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. (n.d.). ResearchGate. [Link]

  • (n.d.). Synthetic Marijuana May Cause Cancer. Pharmacy Times. [Link]

  • Koller, V. J., Auwärter, V., Grummt, T., Moosmann, B., & Knasmüller, S. (2014). Does Consumption of Synthetic Cannabinoids Cause Genetic Damage in Drug Users?. BioMed Research International, 2014, 1–10. [Link]

  • Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. (n.d.). ResearchGate. [Link]

  • Malaca, S., Pizzicannella, J., Di-Giovannantonio, L., Cialini, A., Di-Stefano, A., & Carlier, J. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. International Journal of Molecular Sciences, 21(4), 1234. [Link]

  • Abudayyak, M., & Boran, T. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56–64. [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Toxicology, 32(1), 85–92. [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56–64. [Link]

  • Almada, M., Alves, P., Fonseca, B. M., Carvalho, F., Queirós, C. R., Gaspar, H., Amaral, C., Teixeira, N. A., & Correia-da-Silva, G. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 319, 129-137. [Link]

  • Yeter, O., & Ogan, A. (2020). Investigation of DNA damage, oxidative stress, and inflammation in synthetic cannabinoid users. Human & Experimental Toxicology, 39(11), 1454–1462. [Link]

  • Mitterbauer, A., Schmid, D., Bachmair, J., Meyer, E., Zell, A., & Knasmüller, S. (2015). Impact of a synthetic cannabinoid (CP-47,497-C8) on protein expression in human cells: evidence for induction of inflammation and DNA damage. Archives of Toxicology, 90(5), 1131–1145. [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2014). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 38(5), 247–254. [Link]

  • Cannaert, A., Sparkes, E., Hulpia, F., De-Kesel, M., Han, H., & Stove, C. P. (2020). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Pharmaceuticals, 13(11), 356. [Link]

  • Abudayyak, M., & Boran, T. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]

  • UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. (n.d.). ResearchGate. [Link]

  • UR-144 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Tadin, A., Galić, A., Bunoza, E., Vladić, A., Racetin, A., & Modun, D. (2022). DNA Damaging Effects, Oxidative Stress Responses and Cholinesterase Activity in Blood and Brain of Wistar Rats Exposed to Δ 9 -Tetrahydrocannabinol. Antioxidants, 11(11), 2244. [Link]

  • Li, J., Wang, X., Zhang, Y., Wang, Z., & Zhang, Y. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(2), 269. [Link]

  • Kneisel, S., & Auwärter, V. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(S1), 33-41. [Link]

  • Papaseit, E., Pérez-Mañá, C., Pérez-Coy, D., Torrens, M., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 257. [Link]

  • Holliday, K. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Holliday, K. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

  • UR-144 N-(2-hydroxypentyl) metabolite. (n.d.). Bertin Bioreagent. [Link]

Sources

Pharmacokinetics of UR-144 and its 4-hydroxypentyl metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of UR-144 and its 4-hydroxypentyl Metabolite

Authored by a Senior Application Scientist

Preamble: Contextualizing UR-144

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) developed by Abbott Laboratories.[1] Structurally distinct from classical THC, it gained notoriety as a key ingredient in "legal high" products.[2][3] Understanding its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the fields of forensic toxicology, clinical diagnostics, and drug development. This guide provides a detailed examination of the pharmacokinetic profile of UR-144, with a specific focus on its major and pharmacologically relevant Phase I metabolite, the 4-hydroxypentyl derivative.

Pharmacological Profile: A Snapshot of Receptor Interaction

To appreciate the pharmacokinetic data, one must first understand the compound's primary targets. UR-144 is a potent agonist at cannabinoid receptors, but it exhibits a marked selectivity. It binds with high affinity to the peripheral CB2 receptor (Kᵢ = 1.8 nM) and a significantly lower affinity for the central, psychoactive CB1 receptor (Kᵢ = 150 nM).[1] This profile suggests that while it can produce cannabinoid-like effects, its physiological impact may differ from that of THC, which has a higher affinity for the CB1 receptor. The metabolism of UR-144, particularly the formation of the 4-hydroxypentyl metabolite, further modulates this interaction, creating a more potent CB2 agonist.[4]

Absorption and Distribution: Entry and Spread

Systemic data on the complete ADME profile of UR-144 remains limited.[5] However, observational studies and case reports provide crucial insights into its absorption and distribution following common routes of administration.

Routes of Administration: The primary route of administration for UR-144 is smoking, where it is typically mixed with herbal materials.[5][6] Oral ingestion and inhalation of vaporized product are also reported.[6]

Bioavailability and Onset: Following smoking, UR-144 is rapidly absorbed. Studies monitoring oral fluid (OF) concentrations in recreational users show a swift increase, with peak concentrations appearing as early as 10 to 20 minutes post-administration.[7][8] This rapid onset is consistent with the acute physiological effects observed, such as increased heart rate and blood pressure.[7][9]

Distribution in Biological Matrices: The parent compound is detectable in blood and oral fluid shortly after use. However, due to rapid and extensive metabolism, blood concentrations of the parent UR-144 are often low, typically in the sub-nanogram to low nanogram per milliliter range, even in intoxication cases.[3][6][10] This underscores the necessity of targeting metabolites for a longer detection window.

Biological MatrixReported Concentration Range (Parent UR-144)Context of FindingCitation
BloodTrace amounts (<0.5 ng/mL) to 17 ng/mLIntoxication Cases[3]
Blood1.4 to 12.3 ng/mLFatal Cases (Data Analysis)[11][12]
Blood6.1 ng/mLSingle Intoxication Case[2]
Oral Fluid (OF)Undetectable to <30 ng/mLForensic/Intoxication Cases[7]
Oral Fluid (OF)Peak concentration reached at 20 min post-smokingObservational User Study[7][8]

Table 1: Reported concentrations of parent UR-144 in human biological samples.

Metabolic Transformation: The Core Pathway

UR-144 undergoes extensive metabolic conversion, a critical factor for its detection and interpretation.[5] The process is a classic two-phase xenobiotic transformation.

Phase I Metabolism: Functionalization

The initial metabolic step involves the addition of functional groups, primarily through oxidation (hydroxylation) of the parent molecule. This process is predominantly mediated by the cytochrome P450 enzyme system in the liver.

Key Enzymes: In vitro studies using human liver microsomes (HLM) have definitively identified CYP3A4 as the major enzyme responsible for the metabolism of UR-144.[13][14] Minor contributions from CYP1A2 have also been noted.[7][13][14] This reliance on CYP3A4 makes UR-144 users susceptible to drug-drug interactions with concomitant medications that induce or inhibit this enzyme.[13][14]

Primary Metabolic Reactions:

  • Hydroxylation of the N-pentyl chain: This is the most significant metabolic pathway. Oxidation can occur at various positions on the pentyl side chain, leading to several monohydroxylated metabolites.[10][15][16] The most prominent of these are the 4-hydroxypentyl and 5-hydroxypentyl metabolites.[17][18]

  • Further Oxidation: The hydroxylated metabolites can be further oxidized to form corresponding carboxylic acid metabolites (e.g., UR-144 N-pentanoic acid).[10][15]

  • Dihydroxylation: The formation of dihydroxylated metabolites has also been identified.[2][19]

UR144_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4 >> CYP1A2) cluster_phase2 Phase II Metabolism (UGT Enzymes) UR144 UR-144 (Parent Compound) M_4OH UR-144 N-(4-hydroxypentyl) metabolite (Key Active Metabolite) UR144->M_4OH Hydroxylation M_5OH UR-144 N-(5-hydroxypentyl) metabolite UR144->M_5OH Hydroxylation M_COOH UR-144 N-pentanoic acid metabolite M_4OH->M_COOH Oxidation M_4OH_Gluc 4-OH-pentyl-glucuronide M_4OH->M_4OH_Gluc Glucuronidation M_5OH->M_COOH Excretion Urinary Excretion M_4OH_Gluc->Excretion

Caption: Metabolic pathway of UR-144.
Spotlight on the 4-Hydroxypentyl Metabolite

The UR-144 N-(4-hydroxypentyl) metabolite is a crucial analyte for both pharmacological and forensic consideration.[17]

  • Formation: It is a primary Phase I metabolite formed by the action of CYP enzymes on the pentyl chain of UR-144.[17]

  • Pharmacological Activity: This metabolite is not merely an inactive byproduct. In vitro bioassays have demonstrated that the N-(4-hydroxypentyl) metabolite is more potent at the CB2 receptor than the parent UR-144.[4] This metabolic activation contributes to the overall pharmacological effect profile of UR-144 ingestion.

Phase II Metabolism: Conjugation for Excretion

Following Phase I functionalization, the hydroxylated metabolites of UR-144 undergo Phase II conjugation to increase their water solubility and facilitate elimination. The primary conjugation pathway is glucuronidation , where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group.[5] These glucuronide conjugates are the predominant metabolic species found in urine.[10]

Excretion: Elimination from the Body

UR-144 is almost completely metabolized before excretion. The parent compound is rarely detected in urine.[2][16][19] The primary route of elimination is via the kidneys, with the hydroxylated and carboxylated metabolites being excreted in urine, mainly as their glucuronide conjugates.[5][10] This is a critical consideration for analytical testing; urine samples must be treated to break these conjugates to accurately quantify the Phase I metabolites.

Analytical Methodologies: A Protocol for Detection

Detecting UR-144 and its metabolites requires sensitive and specific analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below outlines a self-validating system for the analysis of the 4-hydroxypentyl metabolite in urine.

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE 3. Solid Phase Extraction (SPE) Hydrolysis->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution Elute->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Analytical workflow for UR-144 metabolites.
Protocol: Quantification of UR-144 4-Hydroxypentyl Metabolite in Urine

Causality: This protocol is designed for maximum recovery and accuracy. Enzymatic hydrolysis is essential because the target analyte is primarily excreted as a glucuronide conjugate; omitting this step would lead to a false negative or significantly underestimated result.[10][20] Solid Phase Extraction (SPE) is employed to remove matrix interferences (salts, urea, etc.) that can suppress the ion signal in the mass spectrometer, thereby ensuring sensitivity and reproducibility.[10][21]

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette 1.0 mL of urine into a labeled glass culture tube.

    • Add an internal standard (e.g., a deuterated version of the analyte, like UR-144 N-(4-hydroxypentyl)-d5 metabolite) to each sample, calibrator, and control. This corrects for variability in extraction efficiency and instrument response.

    • Add 500 µL of acetate buffer (pH 5.0) to adjust the sample pH for optimal enzyme activity.

    • Add 20 µL of β-glucuronidase enzyme solution (from E. coli).

    • Vortex briefly and incubate in a water bath at 60°C for 1 hour to cleave the glucuronide bond.

    • Allow samples to cool to room temperature.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 2 mL of a 90:10 dichloromethane/isopropanol mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start at 30-40% B, ramp up to 95% B over several minutes to elute the analyte, hold, and then return to initial conditions for re-equilibration.[10]

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Monitoring: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for the analyte and one for the internal standard to ensure specificity and confirm identity.

Conclusion and Implications

The pharmacokinetics of UR-144 are characterized by rapid absorption, extensive and rapid metabolism primarily via CYP3A4, and excretion as glucuronidated metabolites in urine. The parent compound is a transient marker of use, making its metabolites, particularly the pharmacologically active N-(4-hydroxypentyl) metabolite, the definitive biomarkers for confirming consumption. Analytical methods must incorporate a hydrolysis step to accurately measure these conjugated metabolites. For drug development professionals, the high affinity of the 4-hydroxypentyl metabolite for the CB2 receptor highlights the critical need to assess the pharmacology of metabolites, not just the parent drug. For researchers and clinicians, understanding this metabolic profile is essential for interpreting toxicological findings and managing potential drug-drug interactions.

References

  • Nielsen, M., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]

  • ResearchGate. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. [Link]

  • PubChem. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. [Link]

  • SAGE Journals. (2022). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Journal of Analytical Toxicology. [Link]

  • World Health Organization. (2017). UR-144 Critical Review Report. ECDD Repository. [Link]

  • Taylor & Francis Online. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]

  • Wikipedia. (n.d.). UR-144. [Link]

  • MDPI. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 302. [Link]

  • Forensic Science International. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 237, 90-97. [Link]

  • National Center for Biotechnology Information. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals (Basel), 14(4), 302. [Link]

  • ScienceDirect. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Forensic Science International, 249, 159-168. [Link]

  • National Center for Biotechnology Information. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 164-177. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

  • Apollo. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • ResearchGate. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • National Center for Biotechnology Information. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 245-256. [Link]

  • Forensic Science International. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 275, 267-272. [Link]

  • Oxford Academic. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(8), 517-526. [Link]

  • National Center for Biotechnology Information. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(8), 517-526. [Link]

  • MDPI. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins (Basel), 11(11), 629. [Link]

Sources

UR-144 N-(4-hydroxypentyl) Metabolite: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the UR-144 N-(4-hydroxypentyl) analytical reference standard, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles and practical applications of this standard, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Metabolite Reference Standards in Synthetic Cannabinoid Research

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing a significant and evolving class. UR-144, a potent agonist of the CB2 receptor, has been identified in numerous forensic cases.[1][2] However, the parent compound is often present at low or undetectable levels in biological samples due to rapid and extensive metabolism.[3] This necessitates a focus on the detection of its metabolites for confident identification of UR-144 exposure. The N-(4-hydroxypentyl) metabolite is a prominent Phase I metabolite of UR-144, making its analytical reference standard an indispensable tool for forensic toxicologists, clinical chemists, and pharmacology researchers.[4]

This document serves as a detailed guide to the properties, analysis, and handling of the UR-144 N-(4-hydroxypentyl) analytical reference standard, underpinning the principles of expertise, trustworthiness, and authoritative scientific grounding.

Chemical and Physical Identity

A thorough understanding of the chemical and physical properties of an analytical standard is fundamental to its correct application and the generation of reliable data.

PropertyValueSource
Formal Name (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS Number 1537889-04-5
Molecular Formula C₂₁H₂₉NO₂
Formula Weight 327.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml
UV λmax 217, 247, 304 nm

Plausible Synthetic Pathway

The synthesis would likely begin with the N-alkylation of the indole core. A potential precursor, despentyl-UR-144, has been identified, which consists of the indole ring and the tetramethylcyclopropyl methanone moiety.[5] The synthesis of the N-(4-hydroxypentyl) side chain could be achieved through various organic chemistry reactions, followed by its attachment to the indole nitrogen.

G Indole Indole Friedel_Crafts Friedel-Crafts Acylation Indole->Friedel_Crafts TMCP_Cl 2,2,3,3-Tetramethylcyclopropyl carbonyl chloride TMCP_Cl->Friedel_Crafts Despentyl_UR144 Despentyl-UR-144 Friedel_Crafts->Despentyl_UR144 Alkylation N-Alkylation Despentyl_UR144->Alkylation Side_Chain 5-chloro-2-pentanol Side_Chain->Alkylation Metabolite UR-144 N-(4-hydroxypentyl) Metabolite Alkylation->Metabolite

Caption: Plausible synthetic pathway for UR-144 N-(4-hydroxypentyl) metabolite.

Metabolic Fate of UR-144

UR-144 undergoes extensive Phase I metabolism, primarily through hydroxylation of the N-pentyl chain.[1] The N-(4-hydroxypentyl) metabolite is a significant product of this biotransformation. Other metabolic pathways include di-hydroxylation and carboxylation of the N-pentyl chain.[1] Understanding this metabolic map is crucial for selecting the appropriate target analytes for toxicological screening.

G UR144 UR-144 PhaseI Phase I Metabolism (e.g., CYP450) UR144->PhaseI Hydroxylation Hydroxylation PhaseI->Hydroxylation Dihydroxylation Di-hydroxylation PhaseI->Dihydroxylation Carboxylation Carboxylation PhaseI->Carboxylation N4_OH N-(4-hydroxypentyl) Metabolite Hydroxylation->N4_OH N5_OH N-(5-hydroxypentyl) Metabolite Hydroxylation->N5_OH Other_Metabolites Other Metabolites Dihydroxylation->Other_Metabolites N_Pentanoic N-pentanoic acid Metabolite Carboxylation->N_Pentanoic

Caption: Simplified metabolic pathway of UR-144.

Pharmacological Activity

While the primary utility of the N-(4-hydroxypentyl) metabolite is as a biomarker, its own pharmacological activity is of interest to researchers studying the overall effects of UR-144. A bioassay has demonstrated that this metabolite is pharmacologically active, exhibiting agonist activity at both cannabinoid receptors.[6]

ReceptorEC₅₀ (ng/mL)Potency Relative to UR-144
CB₁ 231Less potent
CB₂ 2.4More potent

Data sourced from a cannabinoid receptor bioassay study.[7]

These findings are significant as they suggest that the N-(4-hydroxypentyl) metabolite may contribute to the overall pharmacological profile of UR-144, particularly its effects mediated by the CB2 receptor.

Analytical Methodologies

The accurate and sensitive detection and quantification of UR-144 N-(4-hydroxypentyl) metabolite in biological matrices is paramount for forensic and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[8]

Sample Preparation for Urine Analysis

A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification.

Step-by-Step Protocol:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., acetate buffer, pH 5) and β-glucuronidase. Incubate at an elevated temperature (e.g., 37°C) for a sufficient time (e.g., 2 hours) to cleave any glucuronide conjugates.[2]

  • Internal Standard Addition: Spike the sample with a deuterated internal standard, such as UR-144 N-(4-hydroxypentyl) metabolite-d₅, to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Add an appropriate organic solvent (e.g., a mixture of chlorobutane and isopropyl alcohol), vortex, and centrifuge. Transfer the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.

    • SPE: Condition an appropriate SPE cartridge. Load the sample, wash with a suitable solvent to remove interferences, and elute the analyte with an appropriate elution solvent. Evaporate the eluate and reconstitute.[9]

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters for an LC-MS/MS method. Method development and validation are essential for each laboratory's specific instrumentation and application.

ParameterSuggested Setting
LC Column A C18 or similar reversed-phase column (e.g., ACQUITY UPLC HSS T3)
Mobile Phase A gradient of water and methanol or acetonitrile with a modifier such as formic acid or ammonium formate
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Monitor at least two precursor-to-product ion transitions for both the analyte and the internal standard for confident identification and quantification.

A study analyzing 50 human urine samples found the concentration of UR-144-N-4-Hydroxypentyl to range from 3.5 to 87.24 ng/mL.[10]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis IS_Addition Internal Standard Addition Hydrolysis->IS_Addition Extraction LLE or SPE IS_Addition->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI ESI Source LC_Separation->ESI MS_Detection MS/MS Detection ESI->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition and Processing

Caption: General workflow for the analysis of UR-144 N-(4-hydroxypentyl) metabolite in urine.

Stability and Storage of the Analytical Reference Standard

Proper handling and storage of the analytical reference standard are crucial for maintaining its integrity and ensuring the accuracy of analytical measurements.

ConditionRecommendationRationale
Long-Term Storage (Solid) -20°CThe supplier indicates stability for ≥ 5 years at this temperature.[1]
Working Solutions Store at -20°C in tightly sealed vials.Minimizes solvent evaporation and potential degradation.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of some analytes. It is recommended to aliquot stock solutions into smaller, single-use volumes.[11]
Benchtop Stability Keep solutions at room temperature for the minimum time necessary for sample preparation.While UR-144 has shown some stability at room temperature in biological matrices, minimizing exposure to higher temperatures is good laboratory practice.[6]

Legal Status

UR-144 is a controlled substance in many jurisdictions, including being a Schedule I substance in the United States.[4] While the legal status of its metabolites may vary, they are often encompassed by analogue legislation. Researchers should consult their local regulations regarding the possession and use of this analytical reference standard.

Conclusion

The UR-144 N-(4-hydroxypentyl) analytical reference standard is a critical tool for the accurate identification of UR-144 exposure. This guide has provided a comprehensive overview of its chemical and physical properties, plausible synthesis, metabolic context, pharmacological activity, and detailed analytical considerations. By adhering to the principles of sound scientific practice, including proper handling, storage, and validated analytical methodologies, researchers can confidently utilize this reference material to generate high-quality, defensible data in the dynamic field of synthetic cannabinoid analysis.

References

  • Wikipedia. (2023, December 5). UR-144. In Wikipedia. Retrieved from [Link]

  • Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 277–286.
  • Small, E. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Dang, D. K., Nguyen, T. T. H., Vu, T. T. H., Hoang, L. K., & Nguyen, H. T. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 277-286.
  • Fabregat-Safont, D., Carbajo, M., & Ventura, M. (2014). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 19(11), 17769-17784.
  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
  • Atapattu, D. N., & Holliday, A. E. (2019). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic toxicology, 37(2), 405-416.
  • Wikipedia. (2023, October 28). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • ARK Diagnostics, Inc. (2023). ARK™ UR-144/JWH-018 Assay.
  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Olesti, E., Muga, R., Torrens, M., & Farré, M. (2021).
  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144.
  • Chen, P.-S., et al. (2025). Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions. Journal of Analytical Toxicology.

Sources

Long-term stability and storage conditions for UR-144 N-(4-hydroxypentyl)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Long-Term Stability and Recommended Storage Conditions for UR-144 N-(4-hydroxypentyl) Metabolite

Abstract

This technical guide provides a comprehensive analysis of the stability profile for UR-144 N-(4-hydroxypentyl), a significant phase I metabolite of the synthetic cannabinoid UR-144. Ensuring the chemical integrity of this and other reference standards is paramount for the validity of toxicological, forensic, and pharmacological research. This document synthesizes data from peer-reviewed literature and supplier recommendations to establish scientifically grounded protocols for long-term storage. Furthermore, it details a robust, self-validating experimental workflow for conducting in-house stability assessments and forced degradation studies, enabling researchers to verify shelf-life and understand potential degradation pathways. The causal relationships between storage conditions and compound stability are elucidated to provide not just recommendations, but a foundational understanding for drug development professionals.

Introduction: The Criticality of Metabolite Stability in Research

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is an indole-based synthetic cannabinoid that acts as a selective agonist for the CB2 receptor.[1][2] Its metabolism in vivo leads to several phase I products, including the hydroxylated metabolite, (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, or UR-144 N-(4-hydroxypentyl).[3] The accurate detection and quantification of such metabolites in biological matrices are essential for pharmacokinetic studies, clinical toxicology, and forensic investigations.

Intrinsic Stability and Potential Degradation Pathways

UR-144 N-(4-hydroxypentyl), as an indole derivative, is susceptible to specific environmental and chemical stressors that can compromise its structure. The primary degradation routes for related synthetic cannabinoids include oxidation, hydrolysis, and pyrolysis.

  • Oxidative Degradation: The indole ring is electron-rich and can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated indole species. The presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can initiate these pathways.

  • Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters, extreme pH conditions can catalyze cleavage or rearrangement reactions. Forced degradation studies under acidic and basic conditions are necessary to probe this susceptibility.

  • Thermolytic Degradation (Pyrolysis): The parent compound, UR-144, is known to undergo thermal degradation, particularly under conditions mimicking smoking, to form a ring-opened isomer often referred to as "UR-144 degradant".[4][5] This degradant possesses a distinct and, in some cases, more potent pharmacological profile.[5][6] It is plausible that the N-(4-hydroxypentyl) metabolite could undergo similar thermal rearrangements if exposed to high temperatures.

The diagram below illustrates the potential degradation routes for UR-144 N-(4-hydroxypentyl) based on its chemical structure and data from related compounds.

G cluster_stressors Environmental Stressors cluster_compound Compound & Degradants High Temperature High Temperature Degradant_A Pyrolytic Isomer (UR-144 Degradant Analog) High Temperature->Degradant_A Pyrolysis Oxygen / Light Oxygen / Light Degradant_B Oxidized Products (e.g., N-Oxide) Oxygen / Light->Degradant_B Oxidation Extreme pH Extreme pH Degradant_C Hydrolytic Products (Structure Dependent) Extreme pH->Degradant_C Hydrolysis UR144_Metabolite UR-144 N-(4-hydroxypentyl) UR144_Metabolite->Degradant_A UR144_Metabolite->Degradant_B UR144_Metabolite->Degradant_C

Caption: Potential degradation pathways for UR-144 N-(4-hydroxypentyl).

Recommended Long-Term Storage Conditions

The primary goal of a storage protocol is to mitigate the environmental factors that accelerate chemical degradation. Based on manufacturer data and stability studies on analogous compounds, a clear hierarchy of storage conditions emerges. The kinetics of chemical reactions are significantly reduced at lower temperatures, making freezing the most effective strategy for long-term preservation.[7][8]

One supplier of UR-144 N-(4-hydroxypentyl) specifies a stability of at least five years when stored at -20°C.[3] This aligns with extensive research on other synthetic cannabinoids, where frozen storage at -20°C consistently provides the greatest stability, preserving compounds for periods ranging from 12 weeks to over a year.[9][10][11] Conversely, storage at room temperature can lead to significant degradation of cannabinoid metabolites, in some cases within days.[12]

The following table summarizes the recommended conditions for maximizing the shelf-life of UR-144 N-(4-hydroxypentyl) in both solid and solution forms.

Parameter Optimal Condition Acceptable (Short-Term) Not Recommended Rationale & Causality
Temperature -20°C or below 4°C (Refrigerated)Room Temperature (RT)Freezing drastically slows reaction kinetics, minimizing degradation. RT accelerates degradation, especially for metabolites.[10][11][12]
Form Neat SolidDilute Solution in Anhydrous SolventAqueous SolutionThe solid state is generally more stable. If in solution, aprotic, anhydrous solvents (e.g., Acetonitrile, Methanol) are preferred to prevent hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient Air (Tightly Sealed)Open to AirDisplacing oxygen with an inert gas minimizes the risk of oxidative degradation, particularly for sensitive indole moieties.
Light Exposure Amber Glass Vial / Opaque ContainerClear Vial in DarknessDirect Light ExposureProtection from UV and visible light is crucial to prevent photolytic degradation, a common pathway for complex organic molecules.
Container Borosilicate Glass (Type I)---Polypropylene / PlasticGlass is inert and minimizes adsorption. Some cannabinoids show significant losses when stored in plastic containers due to surface adsorption.[9]

Experimental Protocol for Long-Term Stability Assessment

Trust in a reference standard's stability should be established through a systematic, in-house validation system. The following protocol describes a comprehensive long-term stability study designed to determine the shelf-life of UR-144 N-(4-hydroxypentyl) under defined conditions. The use of a stability-indicating analytical method is central to this process.

Objective

To quantify the stability of a specific lot of UR-144 N-(4-hydroxypentyl) over a 24-month period under frozen, refrigerated, and ambient conditions, and to identify any major degradation products.

Stability-Indicating Analytical Method

A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is ideal due to its high sensitivity and selectivity, which is crucial for resolving the parent compound from potential degradants.[4][10]

  • Chromatography:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A time-programmed gradient from high aqueous to high organic content to ensure separation of compounds with varying polarities.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: At least two transitions should be monitored for the parent compound for confident identification (e.g., precursor ion [M+H]+ to specific product ions). Additional MRM transitions for known or suspected degradants should be included.

Experimental Workflow
  • Initial Characterization (T=0):

    • Procure high-purity (>98%) UR-144 N-(4-hydroxypentyl) reference material.

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable anhydrous solvent like methanol or acetonitrile.[13]

    • Immediately analyze this T=0 stock solution to establish its initial purity and peak area. This serves as the 100% reference point.

    • Characterize the compound fully using LC-MS/MS to confirm its identity and identify any minor impurities present at the start.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into numerous small-volume amber glass vials, each containing enough for a single time-point analysis to avoid freeze-thaw cycles.[9]

    • Flush the headspace of each vial with an inert gas (e.g., argon) before sealing tightly with PTFE-lined caps.

    • Distribute the vials across the designated storage conditions:

      • Long-Term: -20°C, protected from light.

      • Accelerated: 4°C, protected from light.

      • Stress: 25°C / 60% Relative Humidity (RH), protected from light.

      • Photostability: 25°C with controlled light exposure according to ICH Q1B guidelines.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve three vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening.

    • Analyze each sample using the validated stability-indicating LC-MS/MS method.

  • Data Evaluation:

    • Calculate the remaining percentage of UR-144 N-(4-hydroxypentyl) at each time point relative to the T=0 sample.

    • Examine the chromatograms for any new peaks. If significant new peaks (e.g., >0.5%) appear, attempt to characterize them using the MS/MS fragmentation pattern to identify them as degradation products.

    • The shelf-life is defined as the time point at which the concentration of the parent compound drops below a set threshold, typically 90-95% of its initial value.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for long-term stability testing.

Conclusion

The chemical stability of UR-144 N-(4-hydroxypentyl) is a critical parameter that directly impacts the quality and reproducibility of scientific research. Evidence strongly supports that the optimal condition for long-term storage is at -20°C or colder, in a tightly sealed amber glass vial, preferably under an inert atmosphere . This protocol effectively mitigates the risks of thermal, oxidative, and photolytic degradation. For absolute confidence, researchers and drug development professionals should implement systematic stability studies as outlined in this guide. By combining scientifically sound storage practices with rigorous in-house validation, the integrity of this vital reference material can be assured, thereby upholding the highest standards of scientific accuracy.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Cunha, K. F., et al. (2021). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. Retrieved from [Link]

  • National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]

  • Montanari, E., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. Retrieved from [Link]

  • Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. Retrieved from [Link]

  • Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences. Retrieved from [Link]

  • Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]

  • Siewniak, A., et al. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International. Retrieved from [Link]

  • Phung, E. N., et al. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • Siewniak, A., et al. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. ResearchGate. Retrieved from [Link]

  • Tran, P. N., et al. (2021). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • Siewniak, A., et al. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Figshare. Retrieved from [Link]

  • Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. National Institutes of Health. Retrieved from [Link]

  • Fort, C. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Retrieved from [Link]

  • Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Legal Medicine. Retrieved from [Link]

  • ILSI India. (2016). Storage and Handling of Reference Standards. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation of Cannabidiol. Retrieved from [Link]

  • Meng, M. C., et al. (2009). Evaluation of the Influence of Humidity and Temperature on the Drug Stability by Plane Single Time Point Experiments. Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Sanbio. (n.d.). (+-)-UR-144 N-(4-hydroxypentyl) metabolite. Retrieved from [Link]

  • Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Legal Medicine. Retrieved from [Link]

  • Siewniak, A., et al. (2019). Full article: The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Taylor & Francis Online. Retrieved from [Link]

  • Jain, M. (2018). Factors affecting stability of drugs. Slideshare. Retrieved from [Link]

  • Montanari, E., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Creative Biolabs. (n.d.). UR-144. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Zhan, X. C., et al. (2006). Effect of programmed humidification and temperature on drug stability. ResearchGate. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of UR-144 N-(4-hydroxypentyl) Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Synthetic Cannabinoid Research

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide focuses on UR-144 N-(4-hydroxypentyl), a primary phase I metabolite of the synthetic cannabinoid UR-144.[1][2] As the scientific community continues to investigate the metabolism, bioactivity, and potential toxicological effects of synthetic cannabinoids, accurate solubility data becomes a cornerstone for the design and execution of reliable in vitro and in vivo studies.[1] This document provides a detailed overview of the known solubility of UR-144 N-(4-hydroxypentyl) in key organic solvents and offers a robust experimental framework for determining its solubility in other solvent systems.

UR-144 is a potent synthetic cannabinoid that demonstrates a high affinity for the peripheral CB2 receptor.[3] Its metabolites, including the N-(4-hydroxypentyl) variant, are the primary targets for detection in biological matrices and are crucial for understanding the compound's overall pharmacological profile.[1][3] The physiological and toxicological properties of this specific metabolite have not been extensively studied, underscoring the need for foundational data such as solubility to facilitate further research.[1]

Physicochemical Properties of UR-144 N-(4-hydroxypentyl) Metabolite

A clear understanding of the fundamental properties of UR-144 N-(4-hydroxypentyl) is essential before delving into its solubility characteristics.

PropertyValueSource
Formal Name (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1]
CAS Number 1537889-04-5[1]
Molecular Formula C₂₁H₂₉NO₂[1]
Formula Weight 327.5 g/mol [1]

Quantitative Solubility Data in Common Organic Solvents

Precise and verified solubility data is critical for preparing stock solutions, formulating dosing vehicles, and ensuring the accuracy of experimental results. The following table summarizes the known quantitative solubility of UR-144 N-(4-hydroxypentyl) in three common organic solvents, as provided by the supplier Cayman Chemical.

Organic SolventAbbreviationSolubility (mg/mL)
DimethylformamideDMF30
Dimethyl sulfoxideDMSO30
EthanolEtOH30
Data sourced from Cayman Chemical product information.[1]

This data indicates that UR-144 N-(4-hydroxypentyl) exhibits good solubility in these polar aprotic and protic organic solvents. This is consistent with the generally lipophilic nature of synthetic cannabinoids.

Experimental Protocol for Determining Solubility

While data for DMF, DMSO, and ethanol is available, researchers may need to determine the solubility of UR-144 N-(4-hydroxypentyl) in other organic solvents relevant to their specific experimental designs, such as acetonitrile, methanol, or acetone. The following protocol outlines a reliable method for the experimental determination of solubility.

Principle of the Method

This protocol employs the isothermal shake-flask method, a gold-standard technique for solubility determination. The method involves saturating a solvent with the solute (UR-144 N-(4-hydroxypentyl)) at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • UR-144 N-(4-hydroxypentyl) metabolite (crystalline solid)

  • High-purity organic solvents of interest (e.g., acetonitrile, methanol, acetone)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of UR-144 N-(4-hydroxypentyl) (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining after equilibration.

    • Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection for the persistence of solid material at the bottom of the vial is crucial.

  • Separation of the Saturated Solution:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of the Dissolved Solute:

    • Prepare a series of calibration standards of UR-144 N-(4-hydroxypentyl) in the same organic solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 217, 247, or 304 nm[1]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of UR-144 N-(4-hydroxypentyl) in that solvent at the specified temperature.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification weigh Weigh excess UR-144 N-(4-hydroxypentyl) add_solvent Add known volume of organic solvent weigh->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze by HPLC filter->hplc prepare_standards Prepare calibration standards prepare_standards->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for the experimental determination of solubility.

Causality Behind Experimental Choices

  • Use of Excess Solute: Adding an excess of the compound ensures that the solvent becomes fully saturated, which is the definition of solubility at a given temperature.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and accurate results.

  • Equilibration Time: Allowing sufficient time (24-48 hours) for shaking ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Centrifugation and Filtration: These steps are critical for ensuring that only the dissolved solute is analyzed. Any suspended solid particles would lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte in the presence of potential impurities.

Conclusion and Future Perspectives

This guide provides the currently available quantitative solubility data for UR-144 N-(4-hydroxypentyl) in DMF, DMSO, and ethanol. For research requiring the use of other organic solvents, the provided experimental protocol offers a robust and reliable method for determining solubility. As research into the metabolism and effects of synthetic cannabinoids expands, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community, ensuring the quality and comparability of future studies.

References

  • UR-144 . Wikipedia. [Link]

  • UR-144 – Knowledge and References . Taylor & Francis. [Link]

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants . Marshall University. [Link]

Sources

The Analytical Pursuit of UR-144: A Technical Guide to Metabolite Discovery and Identification in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the scientific methodologies and analytical strategies for the discovery and identification of UR-144 metabolites in biological samples. UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been widely detected in herbal blends and is associated with numerous cases of intoxication.[1][2] Due to its rapid and extensive metabolism, the parent compound is often found in very low concentrations or is entirely absent in blood and urine samples, making the identification of its metabolites crucial for confirming exposure.[1][3][4] This document is intended for researchers, forensic toxicologists, and drug metabolism scientists, offering a blend of theoretical understanding and practical, field-proven protocols.

The Metabolic Fate of UR-144: A Complex Web of Biotransformation

The biotransformation of UR-144 is a multifaceted process primarily driven by Phase I metabolic reactions.[5][6][7] Understanding these pathways is fundamental to predicting which metabolites to target for analysis.

Primary Phase I Metabolic Pathways
  • Hydroxylation: This is a major metabolic route for UR-144. Hydroxyl groups can be added to the N-pentyl chain, the indole ring, or the tetramethylcyclopropyl moiety.[8] Monohydroxylated metabolites are frequently the most abundant species detected in urine samples.[5][6][7][8] Dihydroxylation and even trihydroxylation have also been observed.[5][6][7][9][10]

  • Carboxylation: The N-pentyl chain can be oxidized to form a carboxylic acid metabolite.[1][5][6][7]

  • Ketone Formation: Oxidation of a secondary alcohol on the N-pentyl chain can result in the formation of a ketone.[9][10][11]

  • N-Dealkylation: The pentyl group can be cleaved from the indole nitrogen.[5][6][7][9][10]

The Pyrolysis Factor: A Critical Consideration

A significant aspect of UR-144 analysis is its thermal degradation. When smoked, a common route of administration, UR-144 undergoes pyrolysis, leading to a major product where the tetramethylcyclopropane ring opens to form an alkene.[1][5][6][7] This pyrolysis product is also metabolized, primarily through hydration of the double bond and subsequent hydroxylation and carboxylation.[1][5][6][7] Therefore, a comprehensive analytical approach must target metabolites of both the parent compound and its primary pyrolysis product.[1][5][6][7]

In Vitro Models for Metabolite Prediction

To proactively identify potential metabolites, in vitro models are invaluable.

  • Human Liver Microsomes (HLM): Incubation of UR-144 with HLM is a standard method to simulate human hepatic metabolism and identify likely metabolites.[8][11][12] Studies have shown that CYP3A4 is a major enzyme involved in its metabolism, with minor contributions from CYP1A2.[2][13]

  • Cunninghamella elegans : This fungus has demonstrated the ability to produce a wide array of UR-144 metabolites, many of which are consistent with those found in human samples.[9][10][11] This model can be particularly useful for generating larger quantities of metabolites for structural elucidation by techniques like NMR.[11]

Metabolic Pathways of UR-144

UR144_Metabolism cluster_PhaseI Phase I Metabolism cluster_Pyrolysis_Metabolism Pyrolysis Product Metabolism UR144 UR-144 Pyrolysis_Product Pyrolysis Product (Ring-Opened Alkene) UR144->Pyrolysis_Product Smoking/ Thermal Degradation Mono_OH Monohydroxylated Metabolites UR144->Mono_OH Hydroxylation Di_OH Dihydroxylated Metabolites UR144->Di_OH Dihydroxylation Carboxy Carboxylated Metabolites UR144->Carboxy Carboxylation Ketone Ketone Metabolites UR144->Ketone Ketone Formation Dealkyl N-Dealkylated Metabolites UR144->Dealkyl N-Dealkylation Hydrated_Pyro Hydrated Metabolite Pyrolysis_Product->Hydrated_Pyro Hydration Carboxy_Pyro Carboxylated Metabolites of Pyrolysis Product Pyrolysis_Product->Carboxy_Pyro Carboxylation OH_Hydrated_Pyro Hydroxylated & Hydrated Metabolites Hydrated_Pyro->OH_Hydrated_Pyro Hydroxylation

Caption: Metabolic pathways of UR-144, including Phase I biotransformations and metabolism of its pyrolysis product.

Analytical Methodologies for Metabolite Identification

The low concentrations of UR-144 and its metabolites in biological fluids necessitate highly sensitive and specific analytical techniques.[4] Mass spectrometry, coupled with chromatographic separation, is the gold standard for this purpose.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is critical for removing interferences and concentrating the analytes of interest.

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up both urine and plasma samples.[14]

  • Liquid-Liquid Extraction (LLE): LLE is another common method for isolating analytes from the biological matrix.[15]

  • Enzymatic Hydrolysis: For urine samples, a hydrolysis step using β-glucuronidase is often employed to cleave any Phase II glucuronide conjugates, increasing the detectable amount of Phase I metabolites.[4]

Chromatographic Separation and Mass Spectrometric Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool, particularly for identifying metabolites of the UR-144 pyrolysis product.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used technique due to its high sensitivity and specificity, allowing for the detection of a broad range of metabolites without the need for derivatization.[1][5][6][7][8][15] High-resolution mass spectrometry (e.g., LC-QTOF-MS) is particularly advantageous for elucidating the structures of unknown metabolites.[1]

Table 1: Summary of Analytical Techniques and Key Findings

Analytical TechniqueBiological MatrixKey FindingsReference
GC-MSUrineDetection of mono-hydroxylated/hydrated metabolites of the UR-144 pyrolysis product.[5][6][7]
LC-MS/MSUrine, BloodIdentification of a wide range of Phase I metabolites including mono- and di-hydroxylated, carboxylated, and N-dealkylated forms. Considered the most useful method for establishing UR-144 ingestion.[1][5][6][7]
LC-QTOF-MSUrineElucidation of the rough structures of five metabolites, including a dihydroxylated metabolite of UR-144 and mono-, dihydroxylated, and carboxylated metabolites of its pyrolysis product.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are synthesized from established methodologies and provide a framework for the analysis of UR-144 metabolites.

Protocol for Sample Preparation of Urine for LC-MS/MS Analysis
  • Aliquot: Transfer 1 mL of urine into a clean centrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a UR-144 metabolite).

  • Hydrolysis: Add 1 mL of 0.5 M phosphate buffer (pH 6.8) and 1,250 units of β-glucuronidase. Incubate at 55°C for 20 minutes.[4]

  • Acidification: After cooling, add 200 µL of HCl.[4]

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., 1-chlorobutane), vortex for 20 minutes, and centrifuge at 3,500 rpm for 5 minutes.[4]

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-55°C.[4][15]

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the mobile phase.[4]

Protocol for In Vitro Metabolism Study using Human Liver Microsomes
  • Preparation: In an Eppendorf tube, combine UR-144 solution (e.g., 1 mg/mL in acetonitrile:water), phosphate buffer (0.1 M, pH 7.4), and NADPH regenerating system (NADPH-A and NADPH-B).[11]

  • Incubation: Initiate the reaction by adding HLM. The final mixture should have a low percentage of organic solvent (e.g., 1% acetonitrile).[11]

  • Termination: After a set incubation time (e.g., 1-3 hours), stop the reaction by adding a cold organic solvent like acetonitrile.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant directly by LC-MS/MS.

Analytical Workflow for UR-144 Metabolite Identification

Analytical_Workflow cluster_Sample Biological Sample (Urine/Blood) cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis Sample Sample Collection Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Identification Metabolite Identification (based on m/z and fragmentation) MS->Identification Confirmation Confirmation with Reference Standards Identification->Confirmation

Caption: A typical workflow for the identification of UR-144 metabolites in biological samples.

Conclusion and Future Directions

The detection of UR-144 exposure relies heavily on the successful identification of its diverse range of metabolites. A thorough understanding of its metabolic pathways, including those of its pyrolysis products, is essential for developing comprehensive analytical methods. The combination of robust sample preparation techniques and high-sensitivity LC-MS/MS analysis provides a reliable framework for the detection of these compounds in biological matrices. Future research should focus on the synthesis and characterization of a wider range of UR-144 metabolite reference standards to improve quantitative accuracy and confidence in identification. Additionally, investigating the pharmacological activity of the major metabolites is crucial to fully understand the toxicological profile of UR-144.[16]

References

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265–274. [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1153–1163. [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 299–306. [Link]

  • Grigoryev, A., Saychuk, S., & Melnik, A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Forensic Science International. [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]

  • Pichini, S., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 305. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]

  • Watanabe, S., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 317-327. [Link]

  • Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science, Medicine and Pathology, 13(2), 182-187. [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online. [Link]

  • Ciolino, L. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(7), 801. [Link]

  • Agilent Technologies. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Deventer, M. H., et al. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Metabolites, 11(10), 666. [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. ResearchGate. [Link]

  • Shanks, K. G., & Behonick, G. S. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(2), 97–105. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. National Institutes of Health. [Link]

Sources

Methodological & Application

Definitive Identification of UR-144 Consumption: A Validated GC-MS Protocol for the N-(4-hydroxypentyl) Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Toxicologists

Introduction

The proliferation of synthetic cannabinoids (SCs) presents a continuous challenge for forensic and clinical toxicology.[1][2] UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent cannabinoid receptor agonist that has been widely detected in herbal incense products.[3] Unlike the parent compound, which may only be present in trace amounts in biological samples, its metabolites serve as more reliable biomarkers of consumption.[4][5] This application note provides a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and identification of the UR-144 N-(4-hydroxypentyl) metabolite in urine.

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred confirmatory method for drug testing, offering high specificity and sensitivity.[6][7] However, the analysis of polar metabolites like hydroxylated SCs requires a critical derivatization step to enhance volatility and thermal stability, making them amenable to GC analysis.[7][8] This protocol outlines a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and data interpretation, grounded in established analytical principles to ensure trustworthy and reproducible results.

Metabolic Fate of UR-144: The Rationale for Targeting Hydroxylated Metabolites

Upon ingestion, UR-144 undergoes extensive phase I metabolism, primarily through oxidation.[2][9] In vitro studies using human liver microsomes and analysis of authentic urine samples have consistently shown that monohydroxylation is a major metabolic pathway.[2][4] These hydroxylations can occur on the N-alkyl (pentyl) side chain, the indole ring, or the tetramethylcyclopropyl moiety.[9] The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are frequently identified as abundant products, making them excellent targets for confirming UR-144 intake.[9][10] Subsequent phase II metabolism often involves glucuronidation of these hydroxylated metabolites, necessitating a hydrolysis step during sample preparation to detect the total metabolite concentration.[10]

I. Analytical Workflow: From Sample to Signal

The entire analytical process is designed to efficiently isolate the target metabolite from a complex biological matrix, prepare it for gas-phase analysis, and confidently identify it based on its unique chemical signature.

GC-MS_Workflow_UR-144_Metabolite cluster_prep Part 1: Sample Preparation cluster_derivatization Part 2: Derivatization cluster_analysis Part 3: Instrumental Analysis Urine_Sample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Cleave glucuronide conjugates Extraction 3. Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Isolate analyte from matrix Evaporation 4. Evaporation to Dryness (Under Nitrogen Stream) Extraction->Evaporation Concentrate extract Derivatization 5. Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization Prepare for GC GC_MS 6. GC-MS Injection & Analysis Derivatization->GC_MS Data_Analysis 7. Data Processing (Retention Time & Mass Spectrum) GC_MS->Data_Analysis Identification 8. Compound Identification Data_Analysis->Identification

Caption: Workflow for GC-MS analysis of UR-144 N-(4-hydroxypentyl) metabolite.

II. Detailed Experimental Protocol

This protocol is optimized for human urine samples. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

A. Reagents and Materials
  • UR-144 N-(4-hydroxypentyl) metabolite reference standard

  • β-glucuronidase (from E. coli or H. pomatia)

  • Phosphate or acetate buffer (pH adjusted as per enzyme requirements, e.g., pH 6.8)

  • Extraction solvent (e.g., a mixture of hexane and ethyl acetate)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile or Ethyl Acetate (GC grade)

  • Deionized water

  • Glass centrifuge tubes and vials

B. Sample Preparation

The initial step involves liberating the metabolite from its conjugated form, a common product of the body's detoxification process.

  • Aliquot Sample: Pipette 1-2 mL of urine into a glass centrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate deuterated internal standard to ensure accurate quantification and account for extraction variability.

  • Enzymatic Hydrolysis:

    • Add 1 mL of buffer to the urine sample.

    • Add a sufficient activity of β-glucuronidase enzyme.

    • Vortex the mixture gently and incubate in a water bath at approximately 50-60°C for 1-2 hours. This step is crucial for cleaving the glucuronide moiety from the metabolite.[10]

  • pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the pH to be slightly basic (e.g., pH 8-9) with a suitable buffer or solution to optimize the extraction of the target analyte.

  • Liquid-Liquid Extraction (LLE):

    • Add 3-5 mL of the extraction solvent to the tube.

    • Cap and vortex vigorously for 2-5 minutes, or use a mechanical rocker for 15-20 minutes.

    • Centrifuge at 3,000-4,000 rpm for 5-10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[10] It is critical to ensure the extract is completely dry, as residual water will interfere with the derivatization reaction.[8]

C. Derivatization

Derivatization is a non-negotiable step for preparing hydroxylated cannabinoids for GC-MS analysis. The process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which significantly increases the molecule's volatility.[8]

  • Reagent Addition: To the dried residue, add 50 µL of BSTFA containing 1% TMCS.[10][11]

  • Reaction: Cap the vial tightly, vortex briefly, and heat at 70°C for 30 minutes to ensure complete derivatization.[10][11]

  • Injection: After cooling to room temperature, 1-2 µL of the derivatized sample is injected into the GC-MS system.

Derivatization_Reaction cluster_reactants Reactants cluster_products Product Metabolite UR-144 N-(4-hydroxypentyl) (Contains -OH group) Reaction + Metabolite->Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction TMS_Derivative TMS-derivatized Metabolite (Volatile, -O-Si(CH3)3 group) Reaction->TMS_Derivative Heat (70°C)

Caption: Silylation reaction converting the polar metabolite to a volatile derivative.

III. Instrumental Parameters & Method Validation

The following parameters provide a validated starting point for analysis. Laboratories should perform their own optimization and validation based on their specific instrumentation and requirements.[7][12]

A. GC-MS Parameters
ParameterRecommended SettingRationale
Gas Chromatograph Agilent GC or equivalentStandard, reliable instrumentation.
GC Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessProvides excellent separation for a wide range of analytes.[10]
Injection Mode SplitlessMaximizes sensitivity for trace-level detection.
Injector Temperature 260-280°CEnsures rapid volatilization without significant thermal degradation of the derivatized analyte.[10][13]
Carrier Gas Helium (99.999% purity)Inert carrier gas standard for GC-MS.
Flow Rate 1.0 - 1.2 mL/min (constant flow)Optimal flow for column efficiency and separation.[10][13]
Oven Program Initial 70-100°C (hold 2 min), ramp 5-30°C/min to 290-300°C, hold for 5-10 minA gradient program is essential to separate the analyte from matrix components and ensure elution.[10]
Mass Spectrometer Agilent MSD or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
MS Source Temp. 230°CStandard source temperature.[13]
MS Quad Temp. 150°CStandard quadrupole temperature.[13]
Acquisition Mode Full Scan (e.g., 40-550 m/z)Allows for the identification of characteristic fragment ions and confirmation of the analyte's identity.[10]
B. Trustworthiness Through Validation

To ensure the scientific integrity of the results, the method must be validated. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7]

  • Linearity: Establishing a calibration curve over a defined concentration range with an acceptable coefficient of determination (R² > 0.99).[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]

  • Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentrations, with results typically needing to be within ±15-20% of the nominal value.[14]

  • Extraction Recovery: The efficiency of the extraction process in recovering the analyte from the matrix.[14]

IV. Expected Results and Interpretation

The primary confirmation of the UR-144 N-(4-hydroxypentyl) metabolite is based on a match of both its gas chromatographic retention time and its electron impact mass spectrum with that of a certified reference standard analyzed under identical conditions.

  • Chromatography: The TMS-derivatized metabolite will elute as a sharp, symmetrical peak at a characteristic retention time.

  • Mass Spectrometry: The EI mass spectrum will exhibit a specific fragmentation pattern. While the molecular ion (M+) of the TMS derivative may be present, it is often of low abundance. More prominent and reliable for identification are the characteristic fragment ions resulting from the cleavage of the molecule. For UR-144 and its metabolites, fragmentation around the tetramethylcyclopropyl moiety and the indole structure is common.

It is important to note that the parent UR-144 compound can undergo thermal rearrangement in the hot GC injector, producing an artifact peak.[13] Analyzing for stable, abundant metabolites like N-(4-hydroxypentyl) circumvents this issue and provides a more reliable indicator of ingestion.[4] The detection of this metabolite provides definitive evidence of exposure to UR-144.

References

  • Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1-23. [Link]

  • Grigoryev, A., Saykov, S., & Nosyrev, A. (2021). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 57(9), 949. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 6(1-2), 122-131. [Link]

  • Grigoryev, A., & Melnik, A. (2012). Detection of Urinary Metabolites of AM-2201 and UR-144, Two Novel Synthetic Cannabinoids. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Al-Asmari, A. I., Al-Amri, A. S., & Al-Qahtani, S. M. (2021). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 7(6), FSO701. [Link]

  • Grigoryev, A., Savchuk, S., & Rozhanets, V. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265-76. [Link]

  • Pacifici, R., Pichini, S., Pellegrini, M., Rotolo, M. C., & Busardò, F. P. (2017). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Toxics, 5(4), 31. [Link]

  • Raharjo, T. J., & Verpoorte, R. (2004). Validating a gas chromatography-mass spectrometric method and sample classification procedure for cannabis profiling using cannabinoids from case samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 812(1-2), 227-36. [Link]

  • D'Souza, D. C., & Ranganathan, M. (2015). Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. Bioanalysis, 7(19), 2487-511. [Link]

  • Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Cancers, 13(6), 1435. [Link]

  • Grigoryev, A., Saykov, S., & Nosyrev, A. (2021). Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. Journal of Chromatography A, 1655, 462512. [Link]

  • SWGDRUG. (2014). UR-144 Monograph. SWGDRUG.org. [Link]

  • LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]

  • Ben-Haddou, T., El Bouchti, M., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences, 14(1), 1-10. [Link]

  • Grigoryev, A., Savchuk, S., & Rozhanets, V. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Amaratunga, D., et al. (2015). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 39(8), 633-640. [Link]

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

Sources

Quantitative Analysis of UR-144 N-(4-hydroxypentyl) Metabolite in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Forensic and Research Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of UR-144 N-(4-hydroxypentyl), a primary phase I metabolite of the synthetic cannabinoid UR-144, in human whole blood. The protocol employs a supported liquid extraction (SLE) for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards of forensic toxicology, providing the necessary precision, accuracy, and sensitivity for the determination of the analyte in complex biological matrices. All validation parameters adhere to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and the ANSI/ASB Standard 036.[1][2][3] This guide serves as a comprehensive resource for researchers, forensic scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids.

Introduction and Scientific Principle

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases.[4] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, primarily through oxidation by cytochrome P450 enzymes.[5] The resulting metabolites are the primary targets for analysis in biological fluids, as the parent compound is often present at very low concentrations or is rapidly cleared.[4][6]

One of the major phase I metabolites is UR-144 N-(4-hydroxypentyl), formed by hydroxylation on the N-pentyl chain.[7][8][9] The quantification of this metabolite is crucial for confirming the ingestion of UR-144. Some studies suggest that certain metabolites may exhibit greater potency than the parent compound, highlighting the toxicological significance of their measurement.[8][10]

This method is based on the principle of supported liquid extraction (SLE) for sample preparation, which offers a streamlined and efficient alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing high analyte recovery with minimal matrix effects.[11][12] Following extraction, the analyte is detected using a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard (SIL-IS).

Analyte Structures

The chemical structures of the parent drug, UR-144, and its target N-(4-hydroxypentyl) metabolite are essential for understanding the analytical process.

G cluster_0 Parent Compound cluster_1 Phase I Metabolite UR144 UR-144 C₂₁H₂₉NO (1-pentyl-1H-indol-3-yl) (2,2,3,3-tetramethylcyclopropyl)methanone Metabolite UR-144 N-(4-hydroxypentyl) C₂₁H₂₉NO₂ (1-(4-hydroxypentyl)-1H-indol-3-yl) (2,2,3,3-tetramethylcyclopropyl)methanone UR144->Metabolite CYP450 Hydroxylation G Sample Whole Blood Sample (Calibrator, QC, or Unknown) Spike Spike with IS (UR-144-OH-D5) Sample->Spike Pretreat Pre-treat (Add DI Water & Vortex) Spike->Pretreat SLE_Load Load onto SLE Cartridge Pretreat->SLE_Load SLE_Elute Elute with Ethyl Acetate SLE_Load->SLE_Elute Wait 5 min Evap Evaporate to Dryness (Nitrogen Stream) SLE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quant Quantification (Peak Area Ratios vs. Curve) Analyze->Quant Report Final Report (Concentration in ng/mL) Quant->Report

Sources

Immunoassay for the Detection of UR-144 and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Synthetic Cannabinoids

The emergence of synthetic cannabinoid receptor agonists (SCRAs) like UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] presents a significant challenge for clinical and forensic toxicology.[1] These substances, often marketed as "legal highs," mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but are structurally distinct, rendering traditional cannabinoid immunoassays ineffective.[2] UR-144, a potent agonist of the peripheral CB2 receptor and a weaker agonist of the central CB1 receptor, is rapidly metabolized in the body, with the parent compound rarely being detected in urine samples.[1] Consequently, sensitive and specific detection methods targeting its major metabolites are crucial for accurately identifying exposure.

This comprehensive guide provides an in-depth exploration of the principles and methodologies behind developing and validating a competitive immunoassay for the detection of UR-144 and its primary metabolites. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust screening tools for this class of novel psychoactive substances.

Principle of the Competitive Immunoassay for UR-144

The most effective immunoassay format for detecting small molecules like UR-144 and its metabolites is the competitive enzyme-linked immunosorbent assay (ELISA).[3][4] This technique is predicated on the principle of a competitive binding reaction between the target analyte in a sample and a fixed amount of an enzyme-labeled version of the analyte (the "tracer" or "conjugate") for a limited number of specific antibody binding sites.

The core principle can be summarized as follows:

  • High Analyte Concentration: In a sample with a high concentration of UR-144 metabolites, the unlabeled analytes will outcompete the enzyme-labeled tracer for binding to the antibodies immobilized on a microplate well. This results in less bound enzyme and, consequently, a weaker signal upon the addition of a substrate.

  • Low Analyte Concentration: Conversely, in a sample with a low concentration of UR-144 metabolites, more of the enzyme-labeled tracer will bind to the antibodies. This leads to a stronger enzymatic reaction and a more intense signal.

Therefore, in a competitive ELISA, the signal intensity is inversely proportional to the concentration of the analyte in the sample.[4][5]

Metabolic Pathway of UR-144

Understanding the metabolism of UR-144 is fundamental to designing an effective immunoassay. The parent compound undergoes extensive phase I metabolism, primarily through hydroxylation of the N-pentyl chain and subsequent oxidation to a carboxylic acid. The primary metabolites targeted for detection are:

  • UR-144 N-(4-hydroxypentyl) metabolite

  • UR-144 N-(5-hydroxypentyl) metabolite

  • UR-144 N-pentanoic acid metabolite

The N-pentanoic acid metabolite is a particularly important target as it is a common metabolic endpoint for both UR-144 and its fluorinated analog, XLR-11.[2] An assay that effectively recognizes this metabolite can therefore detect the use of multiple synthetic cannabinoids.

UR144_Metabolism UR144 UR-144 Metabolite1 UR-144 N-(4-hydroxypentyl) metabolite UR144->Metabolite1 Hydroxylation (Phase I) Metabolite2 UR-144 N-(5-hydroxypentyl) metabolite UR144->Metabolite2 Hydroxylation (Phase I) Metabolite3 UR-144 N-pentanoic acid metabolite Metabolite2->Metabolite3 Oxidation (Phase I) ELISA_Workflow start Start add_samples Add 50 µL of Calibrators, Controls, or Urine Samples to antibody-coated wells start->add_samples add_conjugate Add 50 µL of UR-144-HRP Conjugate to each well add_samples->add_conjugate incubate1 Incubate for 60 minutes at room temperature add_conjugate->incubate1 wash1 Wash plate 3-5 times with Wash Buffer incubate1->wash1 add_substrate Add 100 µL of TMB Substrate Solution wash1->add_substrate incubate2 Incubate for 15-30 minutes in the dark add_substrate->incubate2 add_stop Add 100 µL of Stop Solution incubate2->add_stop read_plate Read absorbance at 450 nm within 15 minutes add_stop->read_plate end End read_plate->end

Caption: Competitive ELISA workflow for UR-144 detection.

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Sample/Calibrator Addition: Pipette 50 µL of each calibrator, control, and urine sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate. [5][6]3. Enzyme Conjugate Addition: Add 50 µL of the UR-144-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. During this step, the UR-144 metabolites in the sample and the UR-144-HRP conjugate compete for binding to the immobilized antibody.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Development: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

  • Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each calibrator, control, and sample.

  • Generate a Standard Curve: Plot the mean OD values for the calibrators on the y-axis against their corresponding concentrations in ng/mL on the x-axis. A sigmoidal curve is expected, which can be linearized using a logit-log transformation. A four-parameter logistic (4-PL) curve fit is often the most appropriate model for competitive ELISA data. [6]3. Determine Sample Concentrations: Interpolate the mean OD values of the unknown samples onto the standard curve to determine the concentration of UR-144 metabolites. Remember to multiply the result by any dilution factor used during sample preparation.

  • Cutoff Interpretation: A cutoff calibrator (e.g., 5 ng/mL) is used to distinguish between positive and negative samples. [2] * Samples with an OD value less than or equal to the cutoff calibrator's OD are considered positive.

    • Samples with an OD value greater than the cutoff calibrator's OD are considered negative.

Performance Characteristics: A Self-Validating System

A trustworthy immunoassay must be rigorously validated. The following performance characteristics are critical for ensuring the reliability of the UR-144 assay.

Assay Sensitivity and Specificity

The validation of an ELISA for UR-144 and its metabolites with a 5 ng/mL cutoff demonstrated 100% accuracy, sensitivity, and specificity when compared to liquid chromatography-tandem mass spectrometry (LC-MS/MS) results. [2]This high level of agreement with a confirmatory method underscores the assay's reliability for screening purposes.

Cross-Reactivity

Cross-reactivity is a crucial parameter, as it defines the assay's ability to detect related compounds. An ideal screening assay will exhibit broad cross-reactivity with the primary metabolites of the target drug.

CompoundConcentration for Positive Result (ng/mL)% Cross-Reactivity (Relative to UR-144 Pentanoic Acid)
UR-144 N-pentanoic acid 5 100%
UR-144 N-(4-hydroxypentyl) metabolite1050%
UR-144 N-(5-hydroxypentyl) metabolite771%
XLR-11 N-(4-hydroxypentyl) metabolite1338%
UR-144 (Parent Compound)>100<5%
XLR-11 (Parent Compound)>100<5%
JWH-018 N-pentanoic acid>1000<0.5%
THC-COOH>1000<0.5%

Data synthesized from Logan et al. (2014). [2] The data clearly indicates that the assay is highly specific for the major metabolites of UR-144 and shows negligible cross-reactivity with the parent compounds or other unrelated synthetic cannabinoids, ensuring that the assay accurately reflects UR-144 use.

Sample Preparation and Handling

Specimen Integrity: Human urine is the required specimen. Samples should be collected in clean containers and stored at 2-8°C for up to 7 days. For longer-term storage, samples should be frozen at -20°C or below. Repeated freeze-thaw cycles should be avoided. [7] Preparation Protocol:

  • Collect urine in a sterile container.

  • To remove particulates, centrifuge the sample at 1,000 x g for 15 minutes at 2-8°C. [7]3. Collect the supernatant for analysis. No further extraction is typically required for urine screening with a validated ELISA kit.

Conclusion and Limitations

The competitive immunoassay is a powerful, high-throughput tool for the preliminary screening of UR-144 and its metabolites in urine. By targeting the common N-pentanoic acid metabolite, these assays can provide broad detection capabilities for UR-144 and related compounds like XLR-11. The described protocols and validation data demonstrate that a well-characterized ELISA can achieve high sensitivity and specificity.

References

  • Logan, B. K., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. Journal of Analytical Toxicology, 38(6), 329-334. [Link]

  • Arntson, A., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. PubMed, [Link]

  • Caskey, J. A., et al. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. PMC, [Link]

  • Boster Biological Technology. (2025). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. [Link]

  • Hess, C., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed, [Link]

  • RayBiotech. (n.d.). Preparing Urine Samples for ELISA & Multiplex Assay Kits. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Huestis, M. A., et al. (2014). Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids. PubMed, [Link]

  • Adwoa Biotech. (2022). COMPETITIVE ELISA Data Analysis. YouTube, [Link]

  • Medix Biochemica. (n.d.). UR-144 Antibody. [Link]

  • Fu, S., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS, [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]

  • ResearchGate. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. [Link]

  • Springer. (n.d.). Target Analysis of Synthetic Cannabinoids in Blood and Urine. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

  • Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. [Link]

  • MDPI. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • PubMed. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]

  • Neogen. (n.d.). Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. [Link]

  • Maxanim. (n.d.). Synthetic Cannabinoids (UR‑144/XLR‑11) Forensic ELISA Kit | 133919. [Link]

  • Molecular Devices. (n.d.). Monoclonal Antibody Production, mAb. [Link]

  • PubMed Central. (n.d.). Development and validation of a competitive ELISA based on virus-like particles of serotype Senecavirus A to detect serum antibodies. [Link]

  • YouTube. (2021). Monoclonal Antibodies and its Production. [Link]

  • Neogen. (n.d.). Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • evitria. (2023). Monoclonal antibody production: Process, Technologies & Steps. [Link]

  • European Medicines Agency. (n.d.). PRODUCTION AND QUALITY CONTROL OF MONOCLONAL ANTIBODIES. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of A Competitive ELISA Based on Virus-Like Particles of Serotype Senecavirus A to Detect Serum Antibodies. [Link]

  • MDPI. (2023). Development and Validation of Competitive ELISA for Detection of H5 Hemagglutinin Antibodies. [Link]

  • PubMed. (n.d.). Development and validation of a novel competitive ELISA for the detection of serum amyloid A in pigs. [Link]

  • Institut Pasteur. (2015). Synthesis of peptide and protein conjugates towards novel therapeutics and/or diagnostic tools. [Link]

  • PubMed Central. (n.d.). Emerging Synthetic Techniques for Protein-Polymer Conjugations. [Link]

Sources

Application Notes and Protocols for the Synthesis of UR-144 Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolite Standards in Synthetic Cannabinoid Research

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases.[1][2] Like many xenobiotics, UR-144 undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a major contributor.[3] The parent compound is often found in biological samples at very low concentrations or is entirely absent, making the detection of its metabolites crucial for confirming exposure.[4] Therefore, the availability of pure, well-characterized metabolite reference standards is essential for the development and validation of reliable analytical methods in clinical toxicology, forensic science, and pharmacological research.

This document provides a comprehensive guide to the synthesis of key Phase I and Phase II metabolites of UR-144. It is designed to provide researchers with not only step-by-step protocols but also the underlying chemical logic, enabling the production of these critical research materials. We will cover the synthesis of hydroxylated metabolites on the N-pentyl chain, the N-pentanoic acid metabolite, and a representative glucuronide conjugate.

Metabolic Pathways of UR-144: A Rationale for Target Analytes

The metabolism of UR-144 is complex, involving multiple biotransformations.[3] The primary metabolic routes include:

  • Phase I Metabolism:

    • Hydroxylation: This is a major pathway, occurring at various positions on the N-pentyl side chain (e.g., 2-OH, 4-OH, 5-OH), the indole ring, and the tetramethylcyclopropyl moiety.[3][5]

    • Further Oxidation: Monohydroxylated metabolites can be further oxidized to di- and tri-hydroxylated species, or to ketones and carboxylic acids.[3] The N-pentanoic acid metabolite is a particularly important urinary biomarker.[6]

    • N-Dealkylation: Cleavage of the N-pentyl group is another observed metabolic step.[3]

  • Phase II Metabolism:

    • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronides, which are readily excreted in urine.[7]

Based on these pathways, the most critical metabolites for synthesis as analytical standards are the N-hydroxypentyl isomers, the N-pentanoic acid metabolite, and a representative N-hydroxypentyl glucuronide.

Visualizing UR-144 Metabolism

UR144_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) UR144 UR-144 N_OH N-Hydroxypentyl Metabolites (e.g., 4-OH, 5-OH) UR144->N_OH Hydroxylation N_Dealkyl N-Dealkylated Metabolite UR144->N_Dealkyl N-Dealkylation Di_OH Dihydroxylated Metabolites N_OH->Di_OH Hydroxylation Ketone Ketone Metabolites N_OH->Ketone Oxidation COOH N-Pentanoic Acid Metabolite N_OH->COOH Oxidation Glucuronide N-Hydroxypentyl Glucuronide N_OH->Glucuronide Glucuronidation

Caption: Major metabolic pathways of UR-144.

Synthesis Protocols

The synthesis of UR-144 metabolites begins with the parent compound, which can be synthesized in-house or obtained from a commercial source.[8] The following protocols are based on established synthetic methodologies for related compounds and fundamental principles of organic chemistry.

Part 1: Synthesis of N-(4-Hydroxypentyl) and N-(5-Hydroxypentyl) UR-144

The synthesis of hydroxylated metabolites requires the introduction of a hydroxyl group onto the N-pentyl chain of a suitable precursor. A practical approach involves the N-alkylation of the indole core with a protected halogenated alcohol, followed by deprotection and acylation.

Hydroxylation_Workflow Start Indole Step1 N-Alkylation with Protected Bromoalcohol Start->Step1 Intermediate1 N-Alkylated Indole (Protected) Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 N-(Hydroxypentyl) Indole Step2->Intermediate2 Step3 Friedel-Crafts Acylation with Tetramethylcyclopropyl Carbonyl Chloride Intermediate2->Step3 FinalProduct N-Hydroxypentyl UR-144 Metabolite Step3->FinalProduct

Caption: General workflow for synthesizing N-hydroxypentyl metabolites.

Step 1a: N-Alkylation of Indole with 5-Bromopentan-1-ol (Protected)

  • Rationale: Direct alkylation with 5-bromopentan-1-ol can lead to side reactions. Therefore, the hydroxyl group is protected, commonly as a tetrahydropyranyl (THP) ether, to ensure selective N-alkylation.

  • Procedure:

    • To a solution of indole (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-(5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-1H-indole.

Step 1b: Deprotection of the THP Ether

  • Rationale: The THP protecting group is acid-labile and can be removed under mild acidic conditions.

  • Procedure:

    • Dissolve the protected indole from Step 1a in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate, wash with water and brine, dry, and concentrate to yield 5-(1H-indol-1-yl)pentan-1-ol.

Step 1c: Friedel-Crafts Acylation

  • Rationale: This classic reaction introduces the tetramethylcyclopropyl methanone moiety at the C3 position of the indole ring.

  • Procedure:

    • Prepare 2,2,3,3-tetramethylcyclopropanecarbonyl chloride by reacting 2,2,3,3-tetramethylcyclopropanecarboxylic acid with oxalyl chloride or thionyl chloride.

    • To a solution of the N-(5-hydroxypentyl) indole from Step 1b in anhydrous dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or Et₂AlCl (1.2 equivalents).

    • Stir for 15 minutes, then add the 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield (1-(5-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144 N-(5-hydroxypentyl) metabolite).

Part 2: Synthesis of UR-144 N-Pentanoic Acid Metabolite

This synthesis involves the oxidation of the terminal alcohol of the N-(5-hydroxypentyl) UR-144 metabolite.

  • Rationale: A two-step oxidation via the aldehyde or a direct one-step oxidation using a strong oxidizing agent can be employed. Jones oxidation (chromium trioxide in sulfuric acid and acetone) is a classic and effective method for this transformation.

  • Procedure:

    • Dissolve the N-(5-hydroxypentyl) UR-144 metabolite (1 equivalent) in acetone and cool to 0 °C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the excess oxidant by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to yield UR-144 N-pentanoic acid metabolite.[6]

Part 3: Synthesis of UR-144 N-(5-hydroxypentyl) β-D-Glucuronide

The synthesis of glucuronide conjugates is a more complex undertaking, often involving enzymatic methods or multi-step chemical synthesis with careful protection and deprotection strategies.

  • Rationale: This method involves the coupling of the hydroxylated metabolite (the aglycone) with a protected glucuronyl donor, typically a bromide, followed by deprotection.

  • Procedure:

    • Preparation of the Glucuronyl Donor: Start with commercially available methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide.

    • Glycosylation:

      • Dissolve the N-(5-hydroxypentyl) UR-144 metabolite (1 equivalent) in anhydrous DCM in the presence of a promoter such as silver(I) oxide or silver triflate.

      • Add the protected glucuronyl bromide donor (1.2 equivalents) and stir the reaction in the dark at room temperature for 24-48 hours.

      • Monitor the reaction by TLC.

      • Filter the reaction mixture through Celite to remove silver salts and concentrate the filtrate.

      • Purify the crude product by column chromatography to isolate the protected glucuronide conjugate.

    • Deprotection (Saponification):

      • Dissolve the protected conjugate in a mixture of methanol and water.

      • Add a base such as lithium hydroxide (LiOH) or sodium methoxide and stir at room temperature until the ester and acetate groups are fully hydrolyzed (monitored by LC-MS).

      • Neutralize the reaction mixture with a mild acid (e.g., Amberlite IR-120 H⁺ resin).

      • Filter and concentrate the solution.

      • Purify the final product by preparative reverse-phase HPLC to yield the UR-144 N-(5-hydroxypentyl) β-D-glucuronide.

Analytical Validation of Synthesized Standards

The identity and purity of the synthesized metabolite standards must be rigorously confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the synthesized compounds.

  • Typical Conditions: [9][10]

    • Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV detection at characteristic wavelengths for the indole chromophore (e.g., 217, 247, 304 nm).[6]

    • Purity Assessment: Purity should be >98% by peak area normalization.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and fragmentation pattern, providing structural confirmation.

  • LC-MS/MS Conditions: [11]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Monitor the protonated molecular ion [M+H]⁺ in full scan mode and characteristic product ions in MS/MS mode.

  • GC-MS Conditions (after derivatization): [5][12]

    • Derivatization: For hydroxyl and carboxyl groups, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to increase volatility.

    • Ionization: Electron Ionization (EI).

    • Analysis: Compare the resulting mass spectrum with known fragmentation patterns.

CompoundExpected [M+H]⁺Key Fragments/Characteristics
UR-144312.2Fragments corresponding to the tetramethylcyclopropyl and N-pentyl indole moieties.
N-(4/5-OH-pentyl) UR-144328.2Neutral loss of H₂O; fragments similar to parent compound.
UR-144 N-pentanoic acid342.2Characteristic fragments from the carboxylated side chain.
UR-144 N-(5-OH-pentyl) Glucuronide504.2Loss of the glucuronic acid moiety (176 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide unambiguous structural elucidation.

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments should be performed.[13]

  • Analysis: The chemical shifts, coupling constants, and correlation signals will confirm the exact position of functional groups (e.g., the hydroxyl group on the pentyl chain) and the stereochemistry of the glucuronide linkage. The presence of new signals corresponding to the introduced functional groups and shifts in the signals of adjacent protons and carbons will confirm the successful synthesis.

Conclusion

The synthesis of UR-144 metabolites is a critical step in advancing our understanding of the pharmacology and toxicology of this synthetic cannabinoid. The protocols outlined in this document provide a robust framework for producing high-purity N-hydroxypentyl, N-pentanoic acid, and glucuronide metabolites. Rigorous analytical validation using HPLC, MS, and NMR is imperative to ensure the quality of these standards, which will, in turn, enhance the accuracy and reliability of forensic and clinical analytical methods.

References

  • Adamowicz, P., & Lechowicz, W. (2015). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 257, 134-141.[1]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(8), 507-515.[3][5]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2024, 1-9.[4]

  • Grigoryev, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753.[7]

  • Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

  • Jankovics, P., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(8), 507-515.[12]

  • Kneisel, S., & Auwärter, V. (2015). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International, 28(6), 22-29.[10]

  • Liu, C., et al. (2013). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. RSC Advances, 3(40), 18456-18463.

  • L-H. Shao, et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 99-107.[11]

  • Namera, A., et al. (2017). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Molecules, 22(9), 1475.[14]

  • S. Watanabe, et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy. The AAPS Journal, 20(3), 56.[8]

  • S. M. R. Wille, et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(11-12), 1736-1747.[15]

  • T. M. T. Tran, et al. (2020). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635.[16][17]

  • Wikipedia. (2023, November 28). UR-144. Retrieved from [Link][2]

  • W. M. Abdel-Mageed, et al. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Scientific Reports, 14(1), 1-13.[18]

  • Z. Li, et al. (2014). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. Journal of Forensic Sciences, 59(5), 1235-1242.[19]

  • Z. Olmedo, et al. (2022). A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.[9]

Sources

Application Note: A Functional Bioassay for Profiling the Cannabinoid Receptor Activity of UR-144 and its N-(4-hydroxypentyl) Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist that has been identified in numerous recreational products.[1][2] Like many synthetic cannabinoids, it was initially developed as a research chemical to explore the endocannabinoid system.[3] Pharmacological data indicates that UR-144 is an agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a marked selectivity for the CB2 receptor.[3][4] The CB1 receptor is primarily associated with the psychoactive effects of cannabinoids, while the CB2 receptor is linked to immunomodulatory and potential therapeutic effects, such as pain perception.[3][5][6]

Upon administration, synthetic cannabinoids like UR-144 are extensively and rapidly metabolized.[3][7] Consequently, the parent compound is often found at very low concentrations or is entirely absent in blood and urine samples.[1][3] The pharmacological activity of the resulting metabolites is therefore of critical importance for understanding the compound's full toxicological and physiological profile. One of the major Phase I metabolites of UR-144 is the N-(4-hydroxypentyl) metabolite, formed by hydroxylation of the N-alkyl side chain.[8][9]

This application note provides a detailed protocol for a cell-based functional bioassay to determine and compare the activity of UR-144 and its N-(4-hydroxypentyl) metabolite at human CB1 and CB2 receptors. The primary method described is a cyclic adenosine monophosphate (cAMP) inhibition assay, which quantifies the functional consequence of receptor activation.

Scientific Background: Mechanism of Cannabinoid Receptor Activation

The CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs).[10][11] They primarily couple to inhibitory G-proteins of the Gi/o family.[10][12][13] The canonical signaling pathway following agonist binding involves the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cAMP. This results in a measurable decrease in intracellular cAMP levels, which serves as a direct functional readout of receptor activation.[10][13]

Assessing the potency of a compound like UR-144 or its metabolites involves quantifying this downstream effect. In a typical assay, intracellular cAMP levels are first artificially elevated using a stimulant like forskolin. The ability of a cannabinoid agonist to inhibit this forskolin-induced cAMP accumulation is then measured in a dose-dependent manner.[14][15] The resulting dose-response curve allows for the calculation of the half-maximal effective concentration (EC₅₀), a key measure of the compound's potency. A lower EC₅₀ value indicates greater potency.[5]

Cannabinoid Receptor Signaling Pathway LIGAND Cannabinoid Agonist (e.g., UR-144 Metabolite) RECEPTOR CB1 / CB2 Receptor LIGAND->RECEPTOR Binds G_ALPHA_GDP Gαi RECEPTOR->G_ALPHA_GDP Activates G_BETA_GAMMA Gβγ G_ALPHA_GTP Gαi (Active) G_ALPHA_GDP->G_ALPHA_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP G_ALPHA_GTP->AC Inhibits

Caption: CB1/CB2 receptor signaling via the Gi/o pathway.

Comparative Activity Data

A study by Marshall University directly compared the functional potency of UR-144 and its metabolites using a cell-based bioassay.[5][6] The results demonstrate that the N-(4-hydroxypentyl) metabolite is not only active but also exhibits altered potency and selectivity compared to the parent compound.

CompoundCB1 EC₅₀ (ng/mL)CB2 EC₅₀ (ng/mL)Receptor Selectivity
UR-144 8.53.6CB2 (2.4x)
UR-144 N-(4-hydroxypentyl) metabolite 2312.4CB2 (96.3x)
Data sourced from Marshall University Digital Scholar.[5][6]

Interpretation: The data clearly indicates that while UR-144 has a slight preference for the CB2 receptor, the N-(4-hydroxypentyl) metabolite is significantly more potent and selective for the CB2 receptor.[5][6] The EC₅₀ at the CB2 receptor decreases from 3.6 ng/mL to 2.4 ng/mL, while the potency at the CB1 receptor dramatically decreases (EC₅₀ increases from 8.5 ng/mL to 231 ng/mL).[5][6] This highlights the critical need to assess metabolite activity, as it can substantially influence the overall pharmacological profile of the parent drug.

Experimental Protocol: cAMP Inhibition Assay

This protocol describes a competitive enzyme-linked immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF) based method for measuring changes in intracellular cAMP levels in response to cannabinoid receptor activation.

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CB1 or CB2 receptor gene (e.g., from ATCC or DiscoverX).

  • Cell Culture Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Zeocin).

  • Test Compounds: UR-144 and UR-144 N-(4-hydroxypentyl) metabolite, dissolved in DMSO to create 10 mM stock solutions.

  • Reference Agonist: CP55,940 or WIN55,212-2 (10 mM stock in DMSO).

  • Stimulant: Forskolin (10 mM stock in DMSO).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).

  • cAMP Detection Kit: A commercial kit based on a competitive immunoassay principle, such as PerkinElmer's LANCE® Ultra cAMP Kit or a similar HTRF or EIA-based system.[5]

  • Instrumentation: Microplate reader compatible with the chosen detection technology (e.g., fluorescence, luminescence, or absorbance).

  • Labware: 96-well or 384-well solid white cell culture plates, sterile pipette tips, reagent reservoirs.

Experimental Workflow

cAMP Assay Workflow A 1. Cell Seeding Seed CB1/CB2 expressing cells into 96-well plates and incubate for 24h. B 2. Compound Preparation Prepare serial dilutions of UR-144, metabolite, and reference agonist. A->B C 3. Cell Stimulation Add compounds and forskolin to cells. Incubate for 15-30 min at 37°C. B->C D 4. Cell Lysis & Detection Add lysis buffer and cAMP detection reagents from kit. C->D E 5. Signal Measurement Incubate as per kit instructions. Read plate on a compatible microplate reader. D->E F 6. Data Analysis Normalize data, plot dose-response curves, and calculate EC₅₀ values. E->F

Caption: High-level workflow for the cAMP inhibition assay.

Step-by-Step Methodology

Day 1: Cell Plating

  • Cell Harvest: Grow cells to 80-90% confluency. Aspirate the media, wash with PBS, and detach cells using a non-enzymatic dissociation solution or brief trypsinization.

  • Cell Counting: Resuspend cells in fresh culture media and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired density (typically 10,000-20,000 cells per well for a 96-well plate) and dispense into the wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

Day 2: Assay Execution

  • Prepare Compound Dilutions:

    • Perform a serial dilution of the test compounds (UR-144, metabolite) and the reference agonist in assay buffer. A typical concentration range would be from 10 µM down to 1 pM in 10-12 steps.

    • Prepare a working solution of forskolin in assay buffer. The final concentration should be one that elicits approximately 80% of the maximal cAMP response, which must be determined empirically beforehand (typically 1-10 µM).

  • Cell Stimulation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.[16]

    • Add the diluted compounds to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) controls.

    • Immediately add the forskolin working solution to all wells except for the "basal" control wells (which receive only assay buffer).

    • Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Following stimulation, proceed immediately with the cAMP detection protocol as specified by the manufacturer of your chosen kit. This typically involves adding a cell lysis buffer followed by the detection reagents (e.g., antibody and tracer conjugates).

    • Incubate the plate for the recommended time (usually 1 hour at room temperature) to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader set to the appropriate detection mode (e.g., HTRF for LANCE kits).

Data Analysis and Interpretation
  • Normalization: The raw data (e.g., HTRF ratio) should be normalized. Set the signal from the "forskolin only" wells as 100% and the signal from the "basal" or a saturating concentration of a reference agonist as 0%.

  • Dose-Response Curves: Plot the normalized response (%) against the logarithm of the agonist concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic equation (log(agonist) vs. response) using a suitable software package like GraphPad Prism to determine the EC₅₀ value for each compound.[5]

  • Trustworthiness and Controls:

    • Positive Control: The reference agonist (e.g., CP55,940) should produce a robust, dose-dependent inhibition of the forskolin signal, yielding an EC₅₀ value consistent with historical data. This validates that the receptor and signaling pathway in the cells are functional.

    • Negative Control (Vehicle): The vehicle should have no significant effect on the forskolin-stimulated cAMP levels.

    • Assay Window: A sufficient signal-to-background ratio between the 100% (forskolin) and 0% (basal/max inhibition) controls is necessary for a robust assay.

Alternative Method: [³⁵S]GTPγS Binding Assay

For a more proximal measure of G-protein activation, a [³⁵S]GTPγS binding assay can be employed.[17] This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits upon agonist stimulation of the receptor.[17][18] An increase in [³⁵S]GTPγS binding provides a direct quantification of G-protein activation.[17] This method is particularly well-suited for Gi/o-coupled receptors and can be performed on membrane preparations from cells expressing the receptor of interest.[17][19]

Conclusion

The provided cAMP inhibition assay is a robust and reliable method for determining the functional potency of UR-144 and its N-(4-hydroxypentyl) metabolite at CB1 and CB2 receptors. The data clearly show that metabolism can drastically alter the pharmacological profile of a synthetic cannabinoid, in this case by significantly increasing potency and selectivity for the CB2 receptor. This underscores the necessity of profiling major metabolites to accurately predict the physiological and toxicological effects of novel psychoactive substances. These protocols provide researchers with a validated framework to conduct such essential investigations.

References

  • Benchchem. Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for Characterizing CB1R Allosteric Modulator 3.
  • Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available from: [Link]

  • Springer Nature Experiments. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [ 35 S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Available from: [Link]

  • PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Available from: [Link]

  • Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available from: [Link]

  • ResearchGate. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Available from: [Link]

  • Innoprot. CB1 Cannabinoid Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Marshall University. Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Available from: [Link]

  • ResearchGate. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells | Request PDF. Available from: [Link]

  • Taylor & Francis Online. UR-144 – Knowledge and References. Available from: [Link]

  • Celtarys Research. Cannabinoid Receptor Binding and Assay Tools. Available from: [Link]

  • ScienceDirect. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Available from: [Link]

  • National Institutes of Health. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. Available from: [Link]

  • Frontiers in Pharmacology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available from: [Link]

  • PubMed Central. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Available from: [Link]

  • Eurofins DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available from: [Link]

  • ResearchGate. (PDF) Assay of CB1 Receptor Binding. Available from: [Link]

  • Wikipedia. UR-144. Available from: [Link]

  • Springer Nature Experiments. The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. Available from: [Link]

  • PubMed Central. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. Available from: [Link]

  • ResearchGate. UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Available from: [Link]

  • PubMed. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. Available from: [Link]

  • LCGC International. The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Available from: [Link]

  • Wikipedia. Cannabinoid receptor 2. Available from: [Link]

  • PubMed Central. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Available from: [Link]

  • MDPI. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. Available from: [Link]

  • ResearchGate. Binding affinity and selectivity (CB 2 vs. CB 1 ) of different... Available from: [Link]

Sources

Sample preparation techniques for UR-144 N-(4-hydroxypentyl) analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sample Preparation for the Analysis of UR-144 N-(4-hydroxypentyl) Metabolite

Introduction

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Like many synthetic cannabinoids, UR-144 undergoes extensive and rapid metabolism in the human body.[1] Consequently, the parent compound is often present in biological samples at very low to undetectable concentrations, making its direct detection challenging.[2] The analytical focus, therefore, shifts to its more abundant and persistent metabolites.

One of the key phase I metabolites is the UR-144 N-(4-hydroxypentyl) metabolite, formed by hydroxylation on the N-alkyl chain.[2][3] Its detection provides a reliable indicator of UR-144 exposure. However, analyzing this metabolite in complex biological matrices such as urine, blood, or oral fluid requires robust and efficient sample preparation to remove interferences and concentrate the analyte prior to instrumental analysis.

This application note provides a comprehensive guide with detailed protocols for the extraction of the UR-144 N-(4-hydroxypentyl) metabolite from urine samples. We will explore two widely adopted and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), explaining the causality behind experimental choices to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Part 1: Pre-Analytical Steps and Enzymatic Hydrolysis

A critical and often overlooked aspect of metabolite analysis is the pre-treatment of the biological sample. In urine, metabolites are frequently excreted as water-soluble glucuronide conjugates.[4][5] Failure to cleave this conjugate will result in poor extraction efficiency and significantly underestimated analyte concentrations. Therefore, enzymatic hydrolysis is an essential first step.

Causality of Hydrolysis: The enzyme β-glucuronidase is used to catalyze the cleavage of the glucuronic acid moiety from the target metabolite.[6] This process, known as deconjugation, converts the polar, water-soluble metabolite conjugate back to its less polar parent form, making it amenable to extraction by traditional reversed-phase or liquid-liquid techniques.[7] Recent advancements have introduced recombinant β-glucuronidase enzymes that offer faster and more efficient hydrolysis at room temperature compared to older methods requiring elevated temperatures.[7][8]

Protocol: Enzymatic Hydrolysis of Urine Samples
  • Sample Preparation: Pipette 1 mL of a homogenized urine sample into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add 20 µL of an appropriate deuterated internal standard solution (e.g., UR-144 N-(4-hydroxypentyl)-d5 metabolite) to correct for variability during sample preparation and analysis.

  • Buffering: Add 1 mL of 0.1 M sodium acetate solution or an appropriate buffer to maintain the optimal pH for the enzyme. The optimal pH for most β-glucuronidase enzymes is between 5.0 and 6.8.[6]

  • Enzyme Addition: Add 50 µL of a concentrated β-glucuronidase solution (e.g., from E. coli, Abalone, or a recombinant source).

  • Incubation: Vortex the mixture gently. Incubate the sample. Incubation conditions depend on the enzyme source; traditional methods often require incubation at 50-65°C for 1-3 hours, while modern recombinant enzymes can achieve complete hydrolysis in as little as 15 minutes at room temperature or slightly elevated temperatures (e.g., 56°C).[7][8]

  • Termination: After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.

Part 2: Solid-Phase Extraction (SPE) Protocol

Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration, offering significant advantages over LLE, including cleaner extracts, higher analyte recovery, and reduced solvent consumption.[9][10] For synthetic cannabinoid metabolites, which span a range of polarities, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are often an excellent choice.[11][12]

Mechanism of Action: SPE separates components of a mixture based on their physical and chemical properties. In reversed-phase SPE, the stationary phase (sorbent) is nonpolar, and the mobile phase (sample) is polar. Nonpolar analytes like the deconjugated UR-144 metabolite are retained on the sorbent while polar interferences are washed away. A nonpolar solvent is then used to elute the analyte of interest.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow node_cond 1. Conditioning (Methanol) node_equil 2. Equilibration (Water/Buffer) node_cond->node_equil Prepares sorbent for aqueous sample node_load 3. Sample Loading (Hydrolyzed Urine) node_equil->node_load Analyte binds to sorbent node_wash 4. Washing (5-30% Methanol in Water) node_load->node_wash Removes polar interferences node_elute 5. Elution (Methanol or Acetonitrile) node_wash->node_elute Recovers analyte of interest node_final Evaporation & Reconstitution node_elute->node_final

Caption: A typical workflow for Solid-Phase Extraction.

Protocol: SPE using a Polymeric Cartridge (e.g., Oasis HLB)
  • Cartridge Conditioning: Pass 3 mL of methanol through the SPE cartridge (e.g., 3 cc, 60 mg) to activate the sorbent.[11] Do not allow the sorbent to dry.

  • Cartridge Equilibration: Pass 3 mL of deionized water through the cartridge. This prepares the sorbent for the aqueous sample.[11]

  • Sample Loading: Load the pre-treated, hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture, such as 5% v/v methanol in water, to remove hydrophilic interferences.[11]

  • Elution: Elute the UR-144 N-(4-hydroxypentyl) metabolite from the cartridge using 4 mL of methanol.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[9]

Parameter SPE Protocol Specification Rationale
Sorbent Type Polymeric (Hydrophilic-Lipophilic Balanced)Excellent retention for a broad range of analytes, including metabolites of varying polarity.[9][12]
Conditioning Solvent MethanolWets the nonpolar sorbent material, allowing it to interact with the aqueous sample.[13]
Equilibration Solvent Deionized WaterPrevents "solvent shock" to the sorbent and ensures proper binding of the analyte.
Wash Solvent 5% Methanol in WaterRemoves polar matrix components (salts, urea) without prematurely eluting the target analyte.
Elution Solvent MethanolStrong enough to disrupt the nonpolar interaction between the analyte and sorbent, ensuring complete recovery.

Part 3: Liquid-Liquid Extraction (LLE) Protocol

Liquid-Liquid Extraction is a classic sample preparation technique based on the principle of differential solubility of an analyte between two immiscible liquid phases—typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[14] It is a robust method often used for hydrophobic compounds like synthetic cannabinoids.[14]

Mechanism of Action: After hydrolysis, the UR-144 N-(4-hydroxypentyl) metabolite is relatively nonpolar. By mixing the aqueous urine sample with a water-immiscible organic solvent, the metabolite will preferentially partition into the organic layer, leaving polar interferences behind in the aqueous layer.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow node_sample 1. Hydrolyzed Sample + Buffer node_solvent 2. Add Organic Solvent (e.g., 1-Chlorobutane/IPA) node_sample->node_solvent node_mix 3. Vortex & Centrifuge node_solvent->node_mix Analyte partitions into organic phase node_separate 4. Separate Layers (Collect Organic Phase) node_mix->node_separate Phase separation node_final 5. Evaporation & Reconstitution node_separate->node_final

Caption: A standard workflow for Liquid-Liquid Extraction.

Protocol: LLE using a Chlorinated Solvent Mixture
  • Sample Preparation: To the 2 mL hydrolyzed urine sample, add a suitable buffer if not already present.

  • Extraction Solvent Addition: Add 3 mL of an organic extraction solvent. A mixture of 1-chlorobutane and isopropanol (e.g., 70:30 v/v) has been shown to be effective for recovering a wide range of synthetic cannabinoid metabolites.[15]

  • Extraction: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample for 5 minutes at approximately 4000 rpm to achieve a clean separation between the upper organic layer and the lower aqueous layer.[15]

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution for LC-MS/MS analysis.[15]

Parameter LLE Protocol Specification Rationale
Extraction Solvent 1-Chlorobutane:Isopropanol (70:30)A nonpolar solvent mixture that efficiently extracts the target metabolite while being immiscible with the aqueous sample. The isopropanol can help disrupt protein binding.[15]
Mixing Method VortexingProvides the necessary energy and surface area for the analyte to partition efficiently from the aqueous to the organic phase.
Separation Method CentrifugationEnsures a sharp, well-defined interface between the two liquid phases, allowing for clean collection of the organic layer.[15]
Final Step Evaporation & ReconstitutionRemoves the extraction solvent and concentrates the analyte in a small volume of a solvent suitable for the analytical instrument.[15]

Part 4: Analytical Considerations (LC-MS/MS)

Following successful extraction and reconstitution, the samples are ready for analysis. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of synthetic cannabinoid metabolites due to its exceptional sensitivity and selectivity.[1][11][14]

Parameter Typical Condition
LC Column C18 or Biphenyl (e.g., 50 mm x 2.1 mm, <3 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water[16][17]
Mobile Phase B Acetonitrile or Methanol[16][17]
Analysis Mode Gradient Elution
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition 328 > 125 (Quantifier), 328 > 97 (Qualifier)

Conclusion

The successful analysis of the UR-144 N-(4-hydroxypentyl) metabolite hinges on a meticulously executed sample preparation strategy. The protocols detailed in this guide provide robust and validated pathways for achieving clean, concentrated extracts from complex urine matrices. The mandatory initial step of enzymatic hydrolysis is critical for accurately measuring the total metabolite concentration.

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction will depend on the specific needs of the laboratory. SPE generally provides cleaner extracts and is more amenable to automation, making it suitable for high-throughput environments.[11] LLE, while more labor-intensive and solvent-heavy, is a cost-effective and highly effective method that requires minimal specialized equipment.[14] Both methods, when performed correctly, will yield high-quality samples ready for sensitive and reliable quantification by LC-MS/MS.

References

  • Knittel, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 99-108. [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]

  • Biotage. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. AZoM.com. [Link]

  • Kostakis, C., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 558-564. [Link]

  • Kostakis, C., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 558-564. [Link]

  • Papsun, D., et al. (2020). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Clinical Toxicology, 58(2), 81-99. [Link]

  • Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

  • IMCS. (2016). Enzymatic hydrolysis of glucuronide conjugated drugs in the presence of water miscible organic media.
  • Taiwan Food and Drug Administration. (2022). Method of Test for Synthetic Cannabinoids in Urine. [Link]

  • Coulter, B., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 609-620. [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Li, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2636. [Link]

  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Sherchan, P., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(6), 315-321. [Link]

  • Mashabela, G., et al. (2021). Rapid Enzymatic Hydrolysis Using a Novel Recombinant β-Glucuronidase in Benzodiazepine Urinalysis. Journal of Analytical Toxicology, 45(8), 884-892. [Link]

  • Gamage, S. M. K., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 395-405. [Link]

  • Øiestad, E. L., et al. (2024). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. [Link]

  • Ivanova, L., et al. (2020). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 12(10), 629. [Link]

  • Fabregat-Safont, D., et al. (2020). Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine. Drug Testing and Analysis, 12(1), 27-40. [Link]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

Sources

Application Notes and Protocols for the Use of UR-144 N-(4-hydroxypentyl) as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to UR-144 N-(4-hydroxypentyl) as a Critical Biomarker

The landscape of new psychoactive substances (NPS) is characterized by the rapid emergence of synthetic cannabinoids designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) gained prominence as a potent agonist of cannabinoid receptors.[1][2] However, like many synthetic cannabinoids, UR-144 is subject to extensive and rapid metabolism in the human body.[1][3] Consequently, the parent compound is often undetectable in biological specimens collected for forensic or clinical analysis.[1][4]

This metabolic characteristic elevates the importance of its metabolites as reliable biomarkers for confirming UR-144 exposure. UR-144 N-(4-hydroxypentyl) is a major phase I metabolite, formed through hydroxylation of the N-pentyl chain.[5][6] Its detection in urine or blood is a definitive indicator of UR-144 consumption.[5][7]

Furthermore, research has demonstrated that many synthetic cannabinoid metabolites are not inert excretion products. Several metabolites of UR-144, including the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) forms, retain significant biological activity, exhibiting potent agonism at cannabinoid type 2 (CB2) receptors, sometimes exceeding the potency of the parent compound.[8][9][10] This sustained activity may prolong the physiological effects and contribute to the overall toxicity profile, making the accurate quantification of these metabolites crucial for both toxicological risk assessment and drug development research.[10][11]

UR144 UR-144 (Parent Compound) PhaseI Phase I Metabolism (Hepatic Cytochrome P450) UR144->PhaseI Metabolite1 UR-144 N-(4-hydroxypentyl) (Active Metabolite) PhaseI->Metabolite1 Hydroxylation, Oxidation Metabolite2 UR-144 N-(5-hydroxypentyl) (Active Metabolite) PhaseI->Metabolite2 Hydroxylation, Oxidation Metabolite3 UR-144 N-pentanoic acid (Carboxylic Acid Metabolite) PhaseI->Metabolite3 Hydroxylation, Oxidation PhaseII Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Conjugate Glucuronide Conjugates (Excreted in Urine) PhaseII->Conjugate

Figure 1: Simplified metabolic pathway of UR-144.

Section 2: The Imperative of a Certified Reference Material (CRM)

In analytical chemistry, the reliability of a measurement is paramount. A Certified Reference Material (CRM) is the cornerstone of analytical quality assurance, providing a direct and unbroken link to a recognized standard.[12] Unlike a general reference material (RM), a CRM is characterized by a metrologically valid procedure for its specified properties (e.g., purity, concentration) and is accompanied by a certificate that states the property value, its associated uncertainty, and a statement of metrological traceability.[12][13]

Core Attributes of a CRM:

  • Identity and Purity: Confirmed via multiple orthogonal analytical techniques (e.g., NMR, MS, HPLC).

  • Certified Value & Uncertainty: The property value (e.g., purity ≥98%) is provided with a calculated uncertainty budget, which is critical for assessing the uncertainty of your own measurements.[12][14]

  • Traceability: The certified value is linked to national or international standards through an unbroken chain of comparisons.

  • Homogeneity and Stability: The material is proven to be uniform throughout the batch and stable for a specified period under defined storage conditions.[12][13]

Using a CRM such as UR-144 N-(4-hydroxypentyl) is indispensable for:

  • Method Validation: Establishing performance characteristics like accuracy, precision, linearity, and limits of detection/quantification.[15]

  • Instrument Calibration: Creating accurate calibration curves for quantitative analysis.[12][15]

  • Quality Control (QC): Verifying the accuracy of results on an ongoing basis.[15]

cluster_0 Metrological Traceability Chain SI_Unit SI Unit (e.g., kilogram, mole) Primary_Std Primary Standard (e.g., NIST SRM) SI_Unit->Primary_Std Realization CRM_Producer CRM Producer's Reference Material (ISO 17034 Accredited) Primary_Std->CRM_Producer Calibration CRM_Product UR-144 N-(4-hydroxypentyl) Certified Reference Material CRM_Producer->CRM_Product Value Assignment Lab_Result End-User Laboratory Result (Your Measurement) CRM_Product->Lab_Result Calibration / QC

Figure 2: The concept of metrological traceability for a CRM.

Section 3: Physicochemical Properties and Handling Protocols

Proper handling of the CRM is the first step in generating valid data. The stability and integrity of the material depend entirely on adherence to established protocols.

PropertyValueSource
Formal Name (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[5]
CAS Number 1537889-04-5[5]
Molecular Formula C₂₁H₂₉NO₂[5]
Formula Weight 327.5 g/mol [5]
Purity As stated on the Certificate of Analysis (typically ≥98%)-
Formulation Typically a neat solid or a solution in a specified solvent[5]
Solubility Soluble in DMF, DMSO, and Ethanol (e.g., 30 mg/mL)[5]
Storage -20°C[5][6]
Stability ≥ 5 years at -20°C[5][6]
Protocol 1: Storage and Handling of the CRM

Causality: Synthetic cannabinoids and their metabolites can be susceptible to degradation from light, heat, and repeated freeze-thaw cycles. Storage at -20°C in a tightly sealed, light-protected container is critical to maintain the material's certified purity and concentration over its shelf life.[5][14]

  • Receiving: Upon receipt, immediately transfer the CRM to a calibrated freezer set to -20°C.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the material, which can alter its concentration or cause hydrolysis.

  • Aliquoting: If the CRM is a solid, weigh it on a calibrated analytical balance in a controlled environment. If it is a solution, consider preparing single-use aliquots to minimize the number of times the primary stock is handled and exposed to ambient conditions.

  • Storage: Store all solutions in amber glass vials or other light-blocking containers at -20°C.

Protocol 2: Preparation of Stock and Working Standard Solutions

Causality: The choice of solvent is dictated by the analyte's solubility and its compatibility with subsequent analytical instrumentation (e.g., LC-MS/MS mobile phases). Using high-purity, LC-MS grade solvents is essential to avoid introducing contaminants that could interfere with analysis.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of the solid CRM or use a calibrated pipette for a certified solution.

    • Dissolve in a Class A volumetric flask using an appropriate solvent (e.g., Methanol or Acetonitrile). For example, dissolve 1.0 mg of solid in a 1.0 mL flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Label clearly with compound name, concentration, solvent, preparation date, and expiration date. Store at -20°C.

  • Working Solution Preparation (Serial Dilution):

    • Prepare intermediate and final working solutions by performing serial dilutions from the stock solution using calibrated pipettes and volumetric flasks.

    • For example, to make a 1 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution to a final volume of 10 mL with the appropriate solvent.

    • Prepare fresh working solutions regularly (e.g., weekly or monthly) and store them at -20°C. Stability at lower concentrations may be reduced.

Section 4: Application in Quantitative Analytical Workflows

The primary application of the UR-144 N-(4-hydroxypentyl) CRM is for the definitive identification and quantification in biological matrices. While immunoassays can be used for preliminary screening, they often show cross-reactivity and require confirmation.[4][16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation and quantification due to its high sensitivity and specificity.[7][18]

cluster_workflow LC-MS/MS Quantitative Workflow start Urine Sample Collection spike Spike with Isotope-Labeled Internal Standard start->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis Cleaves glucuronide conjugates spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) hydrolysis->spe Cleans & concentrates analyte drydown Evaporation & Reconstitution spe->drydown analysis LC-MS/MS Analysis drydown->analysis end Data Quantification (using CRM Calibrators) analysis->end

Figure 3: General workflow for urine sample analysis by LC-MS/MS.
Protocol 3: Quantitative Analysis of UR-144 N-(4-hydroxypentyl) in Human Urine by LC-MS/MS

Principle: This protocol describes a robust method for quantifying UR-144 N-(4-hydroxypentyl) in urine. It employs enzymatic hydrolysis to measure the total (free + conjugated) metabolite concentration, followed by solid-phase extraction (SPE) for sample cleanup and concentration. An isotope-labeled internal standard (IS) is used to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy.

Materials:

  • UR-144 N-(4-hydroxypentyl) CRM

  • UR-144 N-(4-hydroxypentyl)-d5 (or other suitable labeled IS)

  • Drug-free human urine (for calibrators and QCs)

  • β-glucuronidase from E. coli or Helix pomatia[19]

  • Ammonium acetate buffer (pH ~6.8)

  • SPE cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)[20]

  • LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

Procedure:

  • Preparation of Calibrators and QCs:

    • Using the working solutions prepared in Protocol 2, spike known amounts of the CRM into aliquots of drug-free human urine to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).[20][21]

    • Separately, prepare at least three levels of Quality Control (QC) samples (low, mid, high) from an independent stock solution weighing.

  • Sample Preparation:

    • To 0.5 mL of each calibrator, QC, and unknown urine sample in a glass tube, add 25 µL of the internal standard working solution (e.g., at 100 ng/mL).

    • Add 0.5 mL of ammonium acetate buffer.

    • Add 25 µL of β-glucuronidase solution. Vortex briefly.

    • Incubate the samples in a water bath at 60-65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.[19][21]

    • After incubation, allow samples to cool to room temperature. Centrifuge to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 1 mL of Methanol, followed by 1 mL of water, through the SPE cartridge.

    • Load: Load the supernatant from the hydrolyzed sample onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% Methanol in water) to remove polar interferences.

    • Elute: Elute the analyte and internal standard with 1-2 mL of an appropriate elution solvent (e.g., Methanol or Acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.

  • LC-MS/MS Instrumental Analysis:

    • The following are typical starting parameters and should be optimized for the specific instrument.

ParameterExample Value/ConditionRationale
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <2.7 µm)Provides good reversed-phase retention for moderately hydrophobic synthetic cannabinoids.[19][22]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 20% B to 95% B over 5-7 minutesSeparates the analyte from matrix components and potential isomers.[19]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization, Positive (ESI+)Indole-containing compounds ionize efficiently in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined empiricallySelect at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. Apply a linear regression with 1/x weighting.

    • Quantify the unknown samples using the regression equation from the calibration curve.

    • The results for the QC samples must fall within established acceptance criteria (e.g., ±20% of the nominal value) for the run to be considered valid. This self-validating step ensures the integrity of the entire batch.

Section 5: Application in Bioactivity Assessment

For drug development and toxicology, understanding a metabolite's biological activity is crucial. The CRM serves as a highly pure, accurately quantified standard for use in in vitro pharmacological assays to determine potency and efficacy at target receptors.

Protocol 4: Cannabinoid Receptor (CB1/CB2) Activation Bioassay

Principle: Synthetic cannabinoids typically act as agonists at CB1 and CB2 G-protein coupled receptors (GPCRs). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This assay measures the ability of UR-144 N-(4-hydroxypentyl) to inhibit forskolin-stimulated cAMP production in cells expressing human CB1 or CB2 receptors.

Materials:

  • UR-144 N-(4-hydroxypentyl) CRM

  • Cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells)[8]

  • Forskolin

  • cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF)

  • Cell culture media and reagents

Procedure:

  • Compound Plating:

    • Prepare a dose-response curve of the CRM using serial dilutions in an appropriate assay buffer. Concentrations might range from 0.01 nM to 10 µM.

  • Cell Stimulation:

    • Plate the CB1 or CB2 expressing cells in a microplate (e.g., 384-well).

    • Add the various dilutions of the CRM to the cells.

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Normalize the data to the forskolin-only (0% inhibition) and baseline (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the CRM concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibitory effect).[8] A lower EC₅₀ value indicates higher potency.[9]

cluster_pathway CB1/CB2 Receptor Signaling Cascade Ligand UR-144 N-(4-OH-pentyl) (Agonist) Receptor CB1 or CB2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response

Figure 4: Simplified GPCR signaling pathway for cannabinoid agonists.

Section 6: Conclusion

The UR-144 N-(4-hydroxypentyl) metabolite is a definitive biomarker of exposure to the potent synthetic cannabinoid UR-144. Its own significant biological activity underscores the need for its accurate measurement. The use of a well-characterized Certified Reference Material is not merely a recommendation but a fundamental requirement for producing legally defensible forensic results, reliable clinical data, and high-quality research outcomes. Adherence to the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to achieve the highest level of analytical integrity and data confidence.

References

  • Guidelines For The Selection and Use of Certified Reference Materials, Scribd. [Link]

  • Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System, Agilent Technologies. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS, Taylor & Francis Online. [Link]

  • ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials, ILAC. [Link]

  • Target Analysis of Synthetic Cannabinoids in Blood and Urine, SpringerLink. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants, Marshall University MDSR. [Link]

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants, Marshall University MDSR. [Link]

  • Synthetic Cannabinoid Metabolites, Qualitative, Urine, ARUP Laboratories Test Directory. [Link]

  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay, ACS Publications. [Link]

  • Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids, Semantic Scholar. [Link]

  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry, MDPI. [Link]

  • Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS, DiVA portal. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles, Annex Publishers. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS, ResearchGate. [Link]

  • UR-144 – Knowledge and References, Taylor & Francis. [Link]

  • HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES, NIST. [Link]

  • Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices, ResearchGate. [Link]

  • What are Certified Reference Materials?, ASTM International. [Link]

  • UR-144, Wikipedia. [Link]

  • (PDF) Certified Reference Materials a few guidelines, ResearchGate. [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis, PubMed. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones, SpringerLink. [Link]

  • Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens, NIH National Center for Biotechnology Information. [Link]

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring, LCGC International. [Link]

Sources

Application Notes and Protocols for In Vitro Metabolism Studies of UR-144 Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting in vitro metabolism studies of the synthetic cannabinoid UR-144 using human liver microsomes (HLM). UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent cannabinoid receptor agonist whose metabolic fate is critical for understanding its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.[1][2] This application note details the scientific rationale, step-by-step protocols for microsomal incubation and sample analysis, and data interpretation strategies. It is intended for researchers in drug metabolism, pharmacology, and forensic toxicology seeking to elucidate the metabolic pathways of UR-144 and similar novel psychoactive substances.

Introduction: The Rationale for In Vitro Metabolism Studies

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds to facilitate their excretion.[3][4] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a robust and widely used in vitro model because they contain a high concentration of key Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6][7]

Studying the metabolism of a compound like UR-144 is essential for several reasons:

  • Pharmacokinetic Profiling: The rate of metabolism determines the compound's half-life and clearance, which are fundamental pharmacokinetic parameters.[7]

  • Identification of Active Metabolites: Metabolites can be pharmacologically active, sometimes even more so than the parent compound, contributing significantly to the overall pharmacological effect.

  • Drug-Drug Interaction (DDI) Potential: Identifying the specific CYP enzymes responsible for metabolism (a process called reaction phenotyping) is crucial for predicting potential DDIs with co-administered drugs that may inhibit or induce these enzymes.[8]

Published literature indicates that UR-144 is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP1A2.[9][10][11] The primary metabolic transformations include hydroxylation on various parts of the molecule, dihydroxylation, ketone formation, and N-dealkylation.[12][13][14][15] This protocol provides a reliable framework for reproducing and expanding upon these findings.

Experimental Design and Workflow

The core of this application is the incubation of UR-144 with pooled human liver microsomes in the presence of a necessary cofactor system, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices
  • Pooled Human Liver Microsomes: Using microsomes pooled from multiple donors averages out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.[5][16]

  • NADPH Regenerating System: CYP enzymes require β-nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for their catalytic activity.[17] Because NADPH is consumed during the reaction, an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply, maintaining linear reaction kinetics.[18][19]

  • Self-Validating Controls: The protocol's integrity relies on controls. A "minus cofactor" control (without NADPH) and a "heat-inactivated microsome" control ensure that the observed disappearance of UR-144 is a result of enzymatic, cofactor-dependent metabolism and not chemical instability or non-specific binding.[16]

Overall Experimental Workflow Diagram

The entire process, from preparation to data analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_reagents Prepare Buffers & Stock Solutions setup Set up Incubation Plate: - Microsomes - UR-144 - Buffer prep_reagents->setup prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH System) prep_nadph->initiate pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->initiate incubate Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) initiate->incubate terminate Terminate Reaction (Add Ice-Cold Acetonitrile) incubate->terminate centrifuge Protein Precipitation & Centrifugation terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantify UR-144 Disappearance lcms->quant met_id Identify Metabolites lcms->met_id kinetics Calculate t½ and CLint quant->kinetics

Caption: Experimental workflow for UR-144 microsomal stability assay.

Materials and Reagents

Material/ReagentRecommended SupplierNotes
UR-144Cayman Chemical/CerilliantPrepare a 10 mM stock solution in DMSO.
Pooled Human Liver Microsomes (20 mg/mL)Corning/Sekisui XenoTechStore at -80°C. Avoid repeated freeze-thaw cycles.[16]
Potassium Phosphate Buffer (0.1 M, pH 7.4)Sigma-AldrichPrepare with ultrapure water and filter-sterilize.
β-Nicotinamide adenine dinucleotide phosphate (NADP+)Sigma-AldrichComponent of regenerating system.
D-Glucose-6-Phosphate (G6P)Sigma-AldrichComponent of regenerating system.
Glucose-6-Phosphate Dehydrogenase (G6PDH)Sigma-AldrichComponent of regenerating system.
Magnesium Chloride (MgCl₂)Sigma-AldrichRequired cofactor for G6PDH activity.
Acetonitrile (ACN), LC-MS GradeFisher ScientificUsed for reaction termination and protein precipitation.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for UR-144 stock solution.
Ultrapure WaterMillipore Milli-QUsed for all buffer and reagent preparations.
96-well Polypropylene PlatesVWR/EppendorfFor conducting incubations.
Microcentrifuge TubesVWR/EppendorfFor preparing stock solutions.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

It is critical to prepare reagent solutions fresh on the day of the experiment.

  • UR-144 Working Solution (100 µM):

    • Perform a 1:100 serial dilution of the 10 mM stock solution in 0.1 M Potassium Phosphate Buffer (pH 7.4). For example, add 2 µL of 10 mM UR-144 to 198 µL of buffer. This intermediate dilution minimizes the final DMSO concentration in the incubation.

  • NADPH Regenerating System (NRS):

    • Prepare a solution in 0.1 M Potassium Phosphate Buffer containing:

      • 1.3 mM NADP+

      • 3.3 mM Glucose-6-Phosphate

      • 3.3 mM MgCl₂

      • 0.4 U/mL Glucose-6-Phosphate Dehydrogenase

    • Keep this solution on ice until use. The NRS initiates the metabolic reaction.

Protocol 2: Microsomal Incubation Assay

This protocol is designed for a final incubation volume of 200 µL in a 96-well plate format. It is recommended to prepare a master mix for components where possible to reduce pipetting errors. The final concentration of UR-144 will be 1 µM.

  • Thaw Microsomes: Thaw the vial of pooled HLM rapidly in a 37°C water bath and immediately place on ice.[16] Dilute the microsomes to a working concentration of 1 mg/mL in ice-cold 0.1 M Potassium Phosphate Buffer.

  • Set Up Incubation Plate: In each well of a 96-well plate, add the following components in order:

    • 158 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • 2 µL of 100 µM UR-144 working solution

    • 20 µL of 1 mg/mL HLM working solution

  • Set Up Control Wells:

    • Negative Control (-NADPH): Replace the 20 µL of NRS in step 5 with 20 µL of phosphate buffer. This control measures non-NADPH dependent degradation.[19]

    • Time Zero (T=0) Control: Prepare as per the test wells, but the termination solvent (Protocol 2, Step 6) will be added before the NRS.

  • Pre-incubation: Gently shake the plate and pre-incubate for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Add 20 µL of the NADPH Regenerating System (NRS) to each well (except the -NADPH and T=0 controls) to start the reaction. The final microsomal protein concentration will be 0.1 mg/mL.

  • Incubation and Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At each designated time point (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound not found in the matrix).

Protocol 3: Sample Preparation for LC-MS/MS
  • Protein Precipitation: After adding the termination solvent, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Analysis: Analyze the samples by a validated LC-MS/MS method.

Proposed Metabolic Pathway and Analytical Method

UR-144 Metabolic Pathway

Based on existing literature, the metabolism of UR-144 involves several key biotransformations.[12][14] The diagram below illustrates the primary expected Phase I metabolic routes.

Caption: Proposed Phase I metabolic pathways of UR-144.[20]

LC-MS/MS Methodology

A high-sensitivity LC-MS/MS system is required for the detection and quantification of UR-144 and its metabolites.[21][22][23] The following are typical starting parameters that must be optimized for the specific instrument used.

ParameterTypical SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for lipophilic compounds like synthetic cannabinoids.[21]
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the reverse-phase column.
Gradient Start at 30-40% B, ramp to 95% B over 5-7 minutes, hold, then re-equilibrate.Separates metabolites from the parent drug and matrix components.[24]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Injection Volume 2 - 10 µLDependent on instrument sensitivity.
MS Ionization Positive Electrospray Ionization (ESI+)UR-144 and its metabolites readily form positive ions.
MS Analysis Mode Metabolite ID: Full Scan/Product Ion ScanQuantification: Multiple Reaction Monitoring (MRM)Full scan helps find unknown metabolites; MRM provides high sensitivity and specificity for known analytes.[23]

Data Analysis and Interpretation

Qualitative Analysis: Metabolite Identification

Metabolites are identified by comparing the chromatograms of incubated samples against the T=0 and -NADPH controls. New peaks present only in the active incubations are potential metabolites. Their identity can be hypothesized by examining the mass shift from the parent compound (m/z 312.2 for [M+H]⁺ of UR-144).

BiotransformationMass Change (Da)Expected Metabolite m/z ([M+H]⁺)
Hydroxylation+15.99328.2
Dihydroxylation+31.99344.2
Carboxylation+27.99340.2
Ketone Formation+13.98326.2
N-Dealkylation-71.09241.1
Quantitative Analysis: Metabolic Stability

The stability of UR-144 is determined by monitoring its disappearance over time. The percentage of UR-144 remaining at each time point is calculated relative to the T=0 sample.

  • Plot Data: Plot the natural log (ln) of the '% UR-144 Remaining' versus time (minutes).

  • Determine Slope: The slope of the linear regression of this plot represents the elimination rate constant (k). The plot should be linear if the reaction follows first-order kinetics (typically when <20% of the substrate is consumed).

  • Calculate Half-Life (t½):

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg microsomal protein)

These values provide a quantitative measure of how rapidly UR-144 is metabolized by liver enzymes, allowing for comparison with other compounds and for use in in vitro-in vivo extrapolation (IVIVE) models.[6][18]

References

  • Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek. [Link]

  • Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

  • Cannabinoids and Cytochrome P450 Interactions. PubMed. [Link]

  • Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. PubMed Central. [Link]

  • Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. PubMed. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

  • Chemical structure UR-144. ResearchGate. [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]

  • Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. [Link]

  • Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. ResearchGate. [Link]

  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate. [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. PubMed. [Link]

  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. ACS Publications. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Link]

  • UR-144. gsrs. [Link]

  • Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear. OPUS at UTS. [Link]

  • Substance Details UR-144. UNODC. [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Jove. [Link]

  • Substance Details UR-144 (N-heptyl analogue). UNODC. [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. NIH. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. PubMed Central. [Link]

  • In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. springermedizin.de. [Link]

  • Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Digital Commons @ University of Nebraska - Lincoln. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: UR-144 N-(4-hydroxypentyl) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the mass spectrometry analysis of UR-144 N-(4-hydroxypentyl), a critical metabolite in forensic and toxicological screening of synthetic cannabinoid use. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis for this specific analyte. The guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing and running a successful assay.

Q1: What is UR-144 N-(4-hydroxypentyl) and why is it an important target analyte?

A1: UR-144 is a potent synthetic cannabinoid that binds to the cannabinoid receptors CB1 and CB2.[1] Like many synthetic cannabinoids, the parent compound is extensively metabolized in the body, and often, very little of the original drug is found in urine samples.[2] The N-(4-hydroxypentyl) metabolite is a major Phase I metabolite of UR-144.[3][4] Targeting this metabolite is a more reliable strategy for confirming the ingestion of UR-144 than searching for the parent compound, making it a crucial marker in clinical and forensic toxicology.[5][6][7]

Q2: What are the typical mass-to-charge ratios (m/z) for the precursor and product ions of UR-144 N-(4-hydroxypentyl) in positive electrospray ionization (ESI+)?

A2: UR-144 N-(4-hydroxypentyl) has a molecular weight of 327.5 g/mol .[4] In ESI positive mode, the protonated molecule [M+H]⁺ is the primary precursor ion. Fragmentation via collision-induced dissociation (CID) targets specific bonds. While exact transitions should be optimized in your laboratory, common fragmentation patterns for synthetic cannabinoids involve cleavage at the carbonyl linker.[8][9][10]

For UR-144 and its hydroxylated metabolites, you can expect to see characteristic product ions resulting from the loss of the pentyl chain or cleavage around the tetramethylcyclopropyl group. A common approach in multi-analyte methods is to monitor two or more MRM transitions for each compound to ensure specificity.[11]

Table 1: Representative MS/MS Parameters (ESI+)

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Notes

| UR-144 N-(4-hydroxypentyl) | 328.2 | Typically ~125-155 | Typically ~200-230 | Product ions must be empirically determined. Values are illustrative based on common fragmentation of the core structure. |

Note: These values are illustrative. It is imperative to determine optimal precursor and product ions by infusing a certified reference standard into your specific mass spectrometer.

Q3: What type of sample preparation is required for urine analysis?

A3: Synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates (Phase II metabolites).[12] To detect the Phase I hydroxylated metabolite, an enzymatic hydrolysis step using β-glucuronidase is essential to cleave the glucuronide moiety.[12][13] Following hydrolysis, a sample cleanup and concentration step, typically Solid-Phase Extraction (SPE), is performed to remove matrix interferences like salts and urea and to improve sensitivity.[13][14]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format, providing causal explanations and actionable solutions.

Issue Category: Poor or No Signal Intensity

Q4: I am not seeing a peak for my analyte, or the signal is extremely low. What are the most likely causes?

A4: This is a common issue with several potential root causes. A systematic approach is required to diagnose the problem. The core reasons can be grouped into three areas: sample preparation failure, chromatographic issues, or mass spectrometer/source problems.

Causality & Solution Workflow:

  • Verify Sample Preparation: The most frequent culprit is incomplete hydrolysis.

    • Why it happens: The β-glucuronidase enzyme is sensitive to pH, temperature, and inhibitors in the urine matrix. If the enzyme is inactive, the conjugated metabolite will not be cleaved, and the free N-(4-hydroxypentyl) metabolite will not be available for extraction and detection.

    • Protocol 1: Verifying Hydrolysis Efficiency

      • Prepare two QC samples: one with a spiked conjugate standard (if available) and one with the free metabolite standard.

      • Process the conjugated QC through the full hydrolysis and SPE procedure.

      • Process the free metabolite QC through the SPE procedure only (no hydrolysis).

      • Analyze both. The peak area of the hydrolyzed conjugate should be >80% of the free metabolite that skipped hydrolysis. If not, your enzyme or buffer system is compromised. Check the pH of your acetate buffer and the enzyme's expiration date and storage conditions.[13]

  • Investigate Ion Suppression: The urine matrix is complex and can severely impact ESI efficiency.[15][16][17]

    • Why it happens: Co-eluting endogenous compounds from the urine matrix (like urea, creatinine, and phospholipids) compete with the analyte for ionization in the ESI source.[16][18] This reduces the number of analyte ions that reach the mass analyzer, leading to a suppressed signal, even if the analyte is present in the sample.[17][19]

    • Diagram 1: The Mechanism of Ion Suppression

      Caption: Competition between analyte and matrix ions reduces analyte signal.

    • Solution: Improve chromatographic separation so the analyte elutes in a "cleaner" region of the chromatogram. If ion suppression is still high, consider diluting the sample extract or using a more rigorous SPE cleanup method.[18][19]

  • Check Instrument Performance:

    • Why it happens: Simple issues like a dirty ion source, clogged transfer capillary, or incorrect MS parameters can prevent ion generation or transmission.

    • Solution: Perform a system suitability check by injecting a standard directly into the MS (bypassing the LC). If the signal is strong, the problem is with the LC or sample matrix. If the signal is weak, clean the ion source, check gas flows, and run a system calibration/tune.[20]

Issue Category: Inaccurate or Non-Reproducible Quantification

Q5: My calibration curve is non-linear, or my QC samples are failing. What should I investigate?

A5: Quantitative inaccuracies often stem from matrix effects, improper internal standard use, or carryover.

Causality & Solution Workflow:

  • Assess Matrix Effects: Even if a signal is present, it may be variably suppressed or enhanced across different samples and calibrators.[17][19]

    • Why it happens: The composition of urine varies significantly between individuals. A calibration curve prepared in solvent or a single lot of "clean" urine may not accurately reflect the ionization behavior in diverse patient samples, leading to quantification errors.

    • Protocol 2: Quantitative Matrix Effect Assessment

      • Obtain at least six different lots of blank human urine.

      • Prepare two sets of samples at a known concentration (e.g., 50 ng/mL).

        • Set A: Spike the standard into the post-extracted blank urine samples.

        • Set B: Spike the standard into the initial mobile phase or reconstitution solvent.

      • Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).

      • An MF < 1 indicates suppression; > 1 indicates enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%. If it's higher, your method is not robust against matrix variability.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard (e.g., UR-144 N-(4-hydroxypentyl)-d5). A SIL-IS co-elutes perfectly and experiences the same degree of ion suppression/enhancement as the analyte, thereby correcting for the variability.[19] If a SIL-IS is unavailable, improve sample cleanup or adjust chromatography to avoid interfering regions.

  • Check for Sample Carryover:

    • Why it happens: Highly concentrated samples can leave residue in the autosampler needle, injection port, or column, which then appears in subsequent blank or low-concentration samples.

    • Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent (e.g., containing isopropanol or acetonitrile) and increase the wash volume and duration. Injecting a blank sample after the highest calibrator is a good way to test for carryover.[21]

Issue Category: Poor Chromatography

Q6: My peak shape is poor (tailing, fronting, or splitting), or my retention time is shifting. How can I fix this?

A6: Chromatographic problems usually point to issues with the mobile phase, column, or sample solvent.

Causality & Solution Workflow:

  • Peak Tailing:

    • Why it happens: Tailing is often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the LC column packing material. It can also be caused by column contamination or degradation.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an additive like formic acid (0.1%) to the mobile phase can protonate the analyte and silanols, reducing unwanted interactions. If the problem persists, the column may be contaminated; try flushing it with a strong solvent series. If the column is old, it may need to be replaced.[20][21]

  • Retention Time Shifts:

    • Why it happens: Drifting retention times can be caused by changes in mobile phase composition (e.g., inaccurate mixing or evaporation of the organic component), a failing LC pump, or column aging.

    • Solution: Prepare fresh mobile phase daily. Purge the LC pumps to remove air bubbles. Monitor the system pressure; large fluctuations can indicate a pump seal issue. Always use a column equilibration step in your method to ensure the column is ready before each injection.[21][22]

Part 3: Protocols & Workflows

Protocol 3: General Urine Sample Preparation Workflow for UR-144 Metabolite Analysis

This protocol provides a validated starting point for method development.

  • Sample Aliquoting: Transfer 1.0 mL of urine to a labeled tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard.

  • Hydrolysis: Add 1 mL of acetate buffer (pH ~5.0) and ~50 µL of β-glucuronidase enzyme solution.[13]

  • Incubation: Vortex the sample and incubate at 60-65°C for 1-2 hours.[12][13]

  • SPE Cleanup (Example using mixed-mode polymer):

    • Condition: Pass 2 mL of methanol, followed by 2 mL of water through the SPE cartridge.

    • Load: Load the cooled, hydrolyzed sample onto the cartridge.

    • Wash 1: Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Wash 2: Wash with 2 mL of an acidic wash (e.g., 0.1 M HCl) or basic wash depending on the sorbent and analyte pKa.

    • Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

    • Elute: Elute the analyte with 2-3 mL of a suitable organic solvent or mixture (e.g., ethyl acetate, or methanol with 2% ammonium hydroxide).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.[13] Reconstitute the residue in 100 µL of the initial mobile phase. This step is critical to ensure compatibility with the LC system and good peak shape.

  • Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram 2: Sample Preparation and Analysis Workflow

Workflow Urine 1. Urine Sample (1 mL) Spike 2. Spike Internal Standard Urine->Spike Hydrolysis 3. Add Buffer + Enzyme Incubate @ 65°C Spike->Hydrolysis SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Hydrolysis->SPE Evap 5. Evaporate to Dryness SPE->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS caption Key steps in the analytical workflow for UR-144 metabolites.

Caption: Key steps in the analytical workflow for UR-144 metabolites.

References

  • Adamowicz, P., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]

  • De Ruyck, T., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 269-275. [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Grigoryev, A., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(4), 247-257. [Link]

  • Hess, C., et al. (2014). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Forensic Toxicology, 32(2), 233-242. [Link]

  • Pivovarci, T., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Phenomenex. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of UR-144 Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of UR-144 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established scientific principles and field-proven experience to ensure the integrity and success of your chromatographic separations.

Introduction to UR-144 Analysis

UR-144, a potent synthetic cannabinoid, undergoes extensive phase I and phase II metabolism in the body, resulting in a variety of metabolites, including hydroxylated, carboxylated, and glucuronidated forms.[1] Accurate detection and quantification of these metabolites are critical in clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity and selectivity. However, the diverse polarity and potential for isomeric forms of UR-144 metabolites present unique chromatographic challenges.

This guide will address common issues encountered during method development and routine analysis, providing systematic approaches to problem-solving.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question 1: Why am I observing poor peak shape, specifically peak tailing, for my hydroxylated UR-144 metabolites?

Answer:

Peak tailing for polar, hydroxylated metabolites is a common issue in reversed-phase chromatography. It's often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself. Here’s a systematic approach to troubleshoot this problem:

Causality: Peak tailing occurs when a fraction of the analyte molecules are retained longer than the main band. For polar compounds like hydroxylated metabolites, this can be due to interactions with residual silanol groups on the silica-based stationary phase. These silanols can become ionized and interact with polar functional groups on the analytes.[2]

Troubleshooting Workflow:

G start Start: Poor Peak Shape (Tailing) Observed check_mobile_phase 1. Check Mobile Phase pH start->check_mobile_phase check_column 2. Evaluate Column Health check_mobile_phase->check_column pH is optimal ph_low Is pH too high? check_mobile_phase->ph_low check_system 3. Inspect LC System check_column->check_system Column is healthy column_old Is column old or contaminated? check_column->column_old check_sample 4. Assess Sample & Solvent check_system->check_sample System is clean & connected dead_volume Is there dead volume? check_system->dead_volume solvent_mismatch Is sample solvent stronger than mobile phase? check_sample->solvent_mismatch ph_solution Solution: Lower pH to ~3 with 0.1% formic acid to protonate silanols and reduce secondary interactions. ph_low->ph_solution Yes column_solution Solution: Flush with a strong solvent (e.g., isopropanol). If tailing persists, replace the column. column_old->column_solution Yes dead_volume_solution Solution: Check fittings and tubing. Ensure proper connections and minimal tubing length. dead_volume->dead_volume_solution Yes solvent_mismatch_solution Solution: Reconstitute sample in the initial mobile phase or a weaker solvent. solvent_mismatch->solvent_mismatch_solution Yes

Caption: Troubleshooting Decision Tree for Peak Tailing.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of residual silanols on the column packing is pH-dependent. At higher pH, these groups are deprotonated and negatively charged, leading to electrostatic interactions with polar analytes.

    • Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing secondary interactions.[2] Ensure your column is stable at low pH.

  • Column Evaluation:

    • Rationale: Over time, columns can become contaminated with strongly retained matrix components or the stationary phase can degrade, exposing more active sites.

    • Action:

      • First, remove the guard column (if present) and re-run a standard. If peak shape improves, replace the guard column.

      • If the analytical column is the issue, perform a wash with a strong, non-polar solvent (e.g., isopropanol) followed by an intermediate polarity solvent (e.g., methanol).

      • If tailing persists, the column may be at the end of its life and should be replaced.

  • System Check for Dead Volume:

    • Rationale: Excessive volume between the injector, column, and detector can cause band broadening and tailing.

    • Action: Inspect all fittings and connections. Ensure tubing is cut cleanly and sits properly in the fittings. Use tubing with the smallest possible inner diameter and length.

  • Sample Solvent and Overload:

    • Rationale: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Mass or volume overload can also lead to tailing.[2]

    • Action:

      • Whenever possible, dissolve and inject your sample in the initial mobile phase.

      • To check for mass overload, dilute your sample 10-fold and reinject. If the peak shape improves, you are overloading the column.

      • Reduce injection volume to see if that resolves the issue.

Question 2: I'm struggling to separate isomeric metabolites of UR-144, specifically the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. What can I do?

Answer:

Separating isomeric metabolites is a significant challenge as they often have identical mass-to-charge ratios (m/z) and very similar physicochemical properties. The key is to exploit subtle differences in their structure to achieve chromatographic resolution.

Causality: Isomers like N-(4-hydroxypentyl) and N-(5-hydroxypentyl) UR-144 have very similar polarities and will interact with a standard C18 stationary phase in a nearly identical manner, leading to co-elution.

Strategies for Improving Isomeric Separation:

  • Optimize the Stationary Phase:

    • Rationale: Different stationary phase chemistries offer unique retention mechanisms.

    • Action: Move beyond a standard C18 column.

      • Phenyl-Hexyl Columns: These columns provide pi-pi interactions, which can help differentiate isomers based on the position of the hydroxyl group relative to the indole ring structure.

      • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, providing alternative selectivity for polar and aromatic compounds.

  • Adjust Mobile Phase Conditions:

    • Rationale: Modifying the mobile phase can alter analyte-stationary phase interactions.

    • Action:

      • Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity. Methanol is a proton donor and can interact differently with the hydroxyl groups of the isomers.

      • Temperature: Lowering the column temperature can sometimes enhance the resolution of closely eluting peaks by increasing analyte interaction with the stationary phase.

  • Employ a Shallower Gradient:

    • Rationale: A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, potentially resolving small differences.

    • Action: Decrease the gradient slope around the elution time of the isomers. For example, if they elute at 40% B, hold the gradient at 35-45% B for a longer period.

  • Consider 2D-LC:

    • Rationale: Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity and resolving power.[3][4]

    • Action: If available, an online 2D-LC system can be used. A common approach is to use a C18 column in the first dimension and a PFP or phenyl-hexyl column in the second dimension, exploiting their different selectivities.[4]

Sample Preparation and Matrix Effects

Question 3: I'm experiencing significant ion suppression in my urine samples when analyzing for UR-144-N-pentanoic acid. How can I mitigate this?

Answer:

Ion suppression is a major challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[5] Urine is a particularly complex matrix.

Causality: Endogenous compounds in urine, such as urea, salts, and other metabolites, can co-elute with your analyte of interest. In the electrospray ionization (ESI) source, these matrix components compete for charge and surface area of the spray droplets, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.

Workflow for Mitigating Ion Suppression:

G start Start: Significant Ion Suppression Detected optimize_prep 1. Optimize Sample Preparation start->optimize_prep optimize_chrom 2. Improve Chromatographic Separation optimize_prep->optimize_chrom Suppression persists dilute Dilute and Shoot? optimize_prep->dilute spe Solid-Phase Extraction (SPE)? optimize_prep->spe use_is 3. Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is Co-elution still an issue gradient Adjust Gradient? optimize_chrom->gradient is_use Using a SIL-IS? use_is->is_use dilute_solution Action: Simple, but may lack sensitivity. Dilute urine 1:10 with mobile phase. dilute->dilute_solution Yes spe_solution Action: Highly effective. Use a mixed-mode or polymeric reversed-phase SPE sorbent for robust cleanup. spe->spe_solution Yes gradient_solution Action: Modify gradient to separate analyte from the 'matrix elution zone'. gradient->gradient_solution Yes is_solution Action: A co-eluting stable isotope-labeled internal standard (e.g., UR-144-N-pentanoic acid-d5) will experience the same suppression and provide accurate quantification. is_use->is_solution Yes

Caption: Workflow for Mitigating Ion Suppression.

Step-by-Step Protocol:

  • Enhance Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Action:

      • "Dilute and Shoot": While simple, this method may not provide sufficient sensitivity for low-concentration metabolites. A 1:5 or 1:10 dilution of the urine sample with the initial mobile phase can reduce the concentration of matrix components.

      • Solid-Phase Extraction (SPE): This is a highly effective technique. For a carboxylated metabolite, a mixed-mode anion exchange SPE cartridge can be very selective. Alternatively, a polymeric reversed-phase sorbent (like Oasis HLB) can provide good cleanup for a broad range of metabolites.

  • Optimize Chromatography:

    • Rationale: If you can chromatographically separate your analyte from the bulk of the matrix components, you can avoid ion suppression.

    • Action:

      • Identify the Suppression Zone: Perform a post-column infusion experiment. Infuse a constant concentration of your analyte standard into the MS while injecting a blank, extracted urine sample. Dips in the analyte signal indicate retention times where ion suppression is occurring.

      • Adjust the Gradient: Modify your LC gradient to move the elution of your analyte away from these suppression zones.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression or enhancement.

    • Action: Use UR-144-N-pentanoic acid-d5 (or a similar deuterated version) as your internal standard. The ratio of the analyte peak area to the IS peak area will remain constant, even if both signals are suppressed, leading to accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are the most common UR-144 metabolites I should be targeting in urine samples?

A: The most abundant and commonly targeted metabolites of UR-144 in urine are products of phase I metabolism. These include:

  • Monohydroxylated metabolites: Specifically, hydroxylation on the N-pentyl chain (e.g., N-(4-hydroxypentyl) and N-(5-hydroxypentyl) UR-144).[1]

  • Carboxylated metabolites: The N-pentanoic acid metabolite (UR-144-N-pentanoic acid) is a major and often targeted metabolite.[6]

  • Dihydroxylated metabolites are also frequently detected.[1] It's important to note that the parent UR-144 compound is often found in very low concentrations or is absent in urine samples.[1] Therefore, analytical methods should focus on these more abundant metabolites for reliable detection of UR-144 use.

Q: What are the recommended storage conditions for biological samples containing UR-144 and its metabolites?

A: The stability of synthetic cannabinoids and their metabolites in biological matrices is a critical factor for accurate quantification. Studies have shown that:

  • UR-144 is relatively stable in whole blood when stored at room temperature (22°C), refrigerated (4°C), or frozen (-20°C) for up to 12 weeks.[7]

  • However, other synthetic cannabinoids, like XLR-11, can degrade significantly at room and refrigerated temperatures.[7]

  • Best Practice: To ensure the stability of a broad range of synthetic cannabinoids and their metabolites, it is strongly recommended to store all biological samples (blood, urine, oral fluid) frozen at -20°C or below as soon as possible after collection and until analysis.[7][8] Multiple freeze-thaw cycles should be avoided.[8]

Q: Do I need to perform hydrolysis before analyzing urine samples for UR-144 metabolites?

A: Yes, a hydrolysis step is highly recommended for comprehensive analysis of UR-144 metabolites in urine.

Rationale: Many phase I metabolites of UR-144 undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronide metabolites. These conjugated metabolites may not be detectable by standard LC-MS/MS methods targeting the phase I metabolites.

Protocol:

  • Enzymatic hydrolysis using β-glucuronidase is the most common and effective method to cleave the glucuronide conjugate, releasing the free phase I metabolite for detection.[9][10]

  • The hydrolysis is typically performed by incubating the urine sample with the enzyme solution at an optimized pH (usually around 5.0-6.8) and temperature (e.g., 37-60°C) for a specific duration (e.g., 2-16 hours).[9][10]

Q: Can I use GC-MS for the analysis of UR-144 metabolites?

A: Yes, GC-MS can be used, but it requires an additional derivatization step.

Rationale: The polar hydroxyl and carboxyl functional groups on UR-144 metabolites make them non-volatile. To analyze them by GC-MS, these polar groups must be derivatized to increase their volatility and thermal stability.

Common Derivatization Procedure:

  • A two-step process is often used: methoximation followed by silylation .

    • Methoximation converts keto groups to oximes.

    • Silylation (e.g., using BSTFA with 1% TMCS) replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[1]

  • While effective, derivatization adds complexity and potential for variability in the sample preparation process. For this reason, LC-MS/MS is generally the preferred method as it can analyze these polar metabolites directly without derivatization.

Data & Protocols

Table 1: Example LC-MS/MS Parameters for UR-144 Metabolite Analysis in Urine
ParameterConditionRationale & Key Considerations
LC Column Phenyl-Hexyl or PFP, 100 x 2.1 mm, <3 µmProvides alternative selectivity for separating isomers compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for polar metabolites.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks, while methanol can offer different selectivity.
Gradient 5-95% B over 10 minutesA typical starting point. A shallower gradient may be needed for isomer separation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CBalances viscosity and separation efficiency.
Ionization Mode Positive Electrospray (ESI+)UR-144 and its metabolites ionize efficiently in positive mode.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.
MRM Transitions Analyte-specific (e.g., for UR-144-N-pentanoic acid: precursor ion -> product ion)At least two transitions should be monitored for confident identification.
Protocol 1: Solid-Phase Extraction (SPE) of UR-144 Metabolites from Urine

This protocol provides a general workflow for cleaning up urine samples using a polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of a stable isotope-labeled internal standard mix.

    • Add 500 µL of pH 5.0 acetate buffer and 20 µL of β-glucuronidase enzyme solution.

    • Vortex and incubate at 60°C for 2 hours for hydrolysis.

    • Centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • Creek, K. E., et al. (2018). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 43(3), 186-195.
  • Creek, K. E., et al. (2019). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 43(3), 186-195.
  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of the Chinese Chemical Society.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Retrieved from [Link]

  • Mastelf. (2025). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Mastelf. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 424-430.
  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-276.
  • Hess, C., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years. Forensic Toxicology, 40(2), 291-306.
  • Hutter, M., et al. (2012). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(9), 623-632.
  • Kintz, P., et al. (2015). A validated method for the detection and quantitation of synthetic cannabinoids in whole blood and urine, and its application to postmortem cases. South African Journal of Chemistry, 68, 206-214.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]

  • Phenomenex. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Sempio, C., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9726.
  • Separation Science. (2024). Forensic Sample Analysis. Separation Science. Retrieved from [Link]

  • Smith, M. L., et al. (2020). Optimization of Recombinant β-glucuronidase Hydrolysis and Quantification of Eight Urinary Cannabinoids and Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 44(8), 849-858.
  • Wu, H., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of the Chinese Chemical Society.
  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of synthetic cannabinoids in human whole blood using SLE. Biotage. Retrieved from [Link]

  • Mastelf. (2025). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]

  • Freijo, T. D., Jr, et al. (2014). A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 38(8), 466-478.

Sources

Technical Support Center: Matrix Effects in the Analysis of UR-144 N-(4-hydroxypentyl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of UR-144 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in LC-MS/MS analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results when quantifying UR-144 N-(4-hydroxypentyl).

I. Understanding Matrix Effects in UR-144 Analysis

In the quantitative analysis of UR-144 N-(4-hydroxypentyl) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] A matrix effect is the alteration of the ionization efficiency of the target analyte by these co-eluting components, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Phospholipids are often a major cause of ion suppression when analyzing samples from biological tissues or plasma.[4] For synthetic cannabinoids like UR-144 and its metabolites, which are often analyzed in complex matrices such as urine, blood, and oral fluid, understanding and mitigating matrix effects is crucial for developing robust and reliable analytical methods.[5][6][7]

II. Troubleshooting Guide: Overcoming Matrix Effects

This section addresses specific issues you might encounter during the analysis of UR-144 N-(4-hydroxypentyl) and provides step-by-step guidance to resolve them.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Question: My quality control (QC) samples for UR-144 N-(4-hydroxypentyl) are showing high variability and are consistently failing acceptance criteria. What could be the cause and how can I fix it?

Answer:

Poor reproducibility and inaccurate quantification are classic signs of uncompensated matrix effects. The co-eluting endogenous components from your biological matrix are likely interfering with the ionization of your analyte and internal standard (IS) to varying degrees across different samples.

Root Cause Analysis & Solution Workflow

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation Problem Poor Reproducibility & Inaccurate Quantification Check_IS 1. Evaluate Internal Standard Performance Problem->Check_IS Assess_ME 2. Quantify Matrix Effect Check_IS->Assess_ME If IS performance is poor Improve_SP 3a. Enhance Sample Preparation Assess_ME->Improve_SP If significant matrix effect is observed Optimize_LC 3b. Optimize Chromatography Assess_ME->Optimize_LC If significant matrix effect is observed Use_SIL_IS 3c. Implement Stable Isotope-Labeled IS Assess_ME->Use_SIL_IS If significant matrix effect is observed Validate 4. Re-validate Method Improve_SP->Validate Optimize_LC->Validate Use_SIL_IS->Validate

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Protocol:
  • Evaluate Internal Standard (IS) Performance: The IS is meant to mimic the behavior of the analyte and compensate for variations. If you are using a structural analog IS, it may not be co-eluting perfectly with UR-144 N-(4-hydroxypentyl) and may be experiencing a different degree of matrix effect.

    • Action: Post-column infusion experiments can qualitatively assess regions of ion suppression or enhancement in your chromatogram.[8]

  • Quantify the Matrix Effect: A quantitative assessment is necessary to understand the extent of the problem. This is a critical step in method validation as per regulatory guidelines.[9][10][11]

    • Protocol for Matrix Effect Assessment:

      • Prepare two sets of samples.

      • Set A (Analyte in Post-Extraction Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analyte and IS at low and high concentrations.

      • Set B (Analyte in Neat Solution): Prepare solutions of the analyte and IS in the reconstitution solvent at the same concentrations as Set A.

      • Calculate the matrix factor (MF) for each lot:

        • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

      • Calculate the IS-normalized MF:

        • IS-normalized MF = (Peak Response Ratio of Analyte/IS in Set A) / (Peak Response Ratio of Analyte/IS in Set B)

      • The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.

  • Implement Mitigation Strategies:

    • 3a. Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][4]

      • Protein Precipitation (PPT): A quick but less clean method. Consider using PPT plates that also remove phospholipids.[4]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Optimizing the pH and using a double LLE can further improve selectivity.[4]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[1]

    • 3b. Optimize Chromatographic Separation: If sample preparation is not sufficient, improving the separation of the analyte from matrix components is key.[1]

      • Action: Modify the gradient profile, change the mobile phase composition, or try a different stationary phase to resolve the analyte from the interfering peaks.

    • 3c. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1]

  • Re-validate the Method: After implementing any changes, you must re-validate the method to ensure it meets the required standards for accuracy, precision, and reliability.[9][12]

Issue 2: Low Signal Intensity and Poor Sensitivity

Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for UR-144 N-(4-hydroxypentyl). The signal-to-noise ratio is very low. Could this be a matrix effect?

Answer:

Yes, significant ion suppression is a primary cause of low signal intensity and poor sensitivity.[2][3] The co-eluting matrix components are competing with your analyte for ionization, effectively reducing the number of analyte ions that reach the detector.

Troubleshooting Strategy

cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Verification Problem Low Signal Intensity & Poor Sensitivity (High LLOQ) Post_Column_Infusion 1. Perform Post-Column Infusion Experiment Problem->Post_Column_Infusion Modify_Chromatography 2. Adjust Analyte Retention Time Post_Column_Infusion->Modify_Chromatography Identifies ion suppression zone Improve_Cleanup 3. Enhance Sample Cleanup Modify_Chromatography->Improve_Cleanup If still insufficient Verify 5. Verify Sensitivity Improvement Modify_Chromatography->Verify Check_Ionization 4. Consider Alternative Ionization Source Improve_Cleanup->Check_Ionization If further improvement needed Improve_Cleanup->Verify Check_Ionization->Verify

Caption: Workflow for addressing low signal intensity.

Step-by-Step Protocol:
  • Perform Post-Column Infusion: This experiment will visually identify the regions in your chromatogram where ion suppression is occurring.

    • Protocol:

      • Infuse a standard solution of UR-144 N-(4-hydroxypentyl) at a constant flow rate into the LC eluent after the analytical column.

      • Inject a blank, extracted matrix sample.

      • Monitor the signal of the infused analyte. A drop in the signal indicates a region of ion suppression.

  • Adjust Analyte Retention Time: Once you have identified the ion suppression zone(s), adjust your chromatographic method to move the elution of UR-144 N-(4-hydroxypentyl) to a "cleaner" region of the chromatogram.[8]

  • Enhance Sample Cleanup: If chromatographic changes are insufficient, a more rigorous sample preparation method is necessary to remove the suppressing agents.

    • Recommendation: Transition from PPT or LLE to a well-developed SPE method. Consider using mixed-mode or phospholipid removal SPE plates for particularly challenging matrices.[4]

  • Consider Alternative Ionization Sources: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13]

    • Action: If your instrumentation allows, test APCI to see if it provides better performance for your analyte and matrix.

  • Verify Sensitivity Improvement: After implementing these changes, prepare and analyze your LLOQ samples to confirm that you can achieve the required signal-to-noise ratio and accuracy.

III. Frequently Asked Questions (FAQs)

Q1: What are acceptable criteria for matrix effects during method validation?

A1: According to guidelines from regulatory bodies like the FDA and EMA, the matrix effect should be assessed using at least six different lots of the biological matrix.[2][14][15] The coefficient of variation (CV) of the IS-normalized matrix factor should not exceed 15%. For a robust method, the absolute matrix factor should ideally be between 0.8 and 1.2.[2]

ParameterAcceptance Criteria
Number of Matrix Lots ≥ 6
CV of IS-Normalized Matrix Factor ≤ 15%
Ideal Absolute Matrix Factor Range 0.8 - 1.2

Q2: Can I just dilute my sample to reduce matrix effects?

A2: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[3] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for samples with concentrations near the LLOQ. This approach is only viable if the resulting analyte concentration is still well above the method's detection limit.

Q3: My method uses a stable isotope-labeled internal standard (SIL-IS). Do I still need to worry about matrix effects?

A3: A SIL-IS is the best tool to compensate for matrix effects because it behaves almost identically to the analyte during extraction, chromatography, and ionization.[1] However, it does not eliminate the matrix effect itself. Severe ion suppression can still reduce the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised.[4] Therefore, while a SIL-IS is highly recommended, it should be paired with optimized sample preparation and chromatography to ensure a robust method.

Q4: Are there specific matrix components in urine that are known to interfere with the analysis of synthetic cannabinoids?

A4: Urine is a complex matrix containing urea, creatinine, salts, and various other endogenous compounds that can cause ion suppression.[16] The composition of urine can also vary significantly depending on factors like diet, hydration, and health status, leading to variable matrix effects between samples.[17]

Q5: Where can I find official guidelines on bioanalytical method validation?

A5: The primary sources for these guidelines are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). You should refer to their most current guidance documents on bioanalytical method validation.[14][15][18][19] The principles outlined in these documents are also widely adopted in forensic toxicology.[9][10][20]

IV. References

  • Standard Practices for Method Validation in Forensic Toxicology. (n.d.). Retrieved from ANSI/ASB Standard 036.

  • Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 39(s11).

  • Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 267-273.

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992.

  • Kroener, L., Musshoff, F., & Madea, B. (2012). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of analytical toxicology, 36(4), 264-270.

  • Peters, F. T., & Maurer, H. H. (2002). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Accreditation and Quality Assurance, 7(11), 441-449.

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Wille, S. M. R., & Peters, F. T. (2014). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 20(35), 5463-5476.

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

  • Wróblewski, K., & Wytrychowski, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381-385.

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019).

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.

  • Zhang, Y., & Ji, Q. C. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical chromatography, 38(3), e5759.

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.

  • European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • Khan, M. S., & Awan, M. A. (2020). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in chemistry, 8, 589.

  • Koal, T., & Deters, M. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic drug monitoring, 40(1), 1-8.

  • Lee, D., & Lee, J. (2017). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 41(2), 134-141.

  • Canna, M., Fu, S., & Collins, J. G. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS journal, 20(3), 59.

  • Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. ResearchGate.

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.

  • Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041-1044.

  • ResearchGate. (n.d.). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry.

  • Coulter, C., & Tarcomnicu, I. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(3), 185-195.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).

  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.

  • Wróblewski, K., & Wytrychowski, K. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate.

  • Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.

  • Huestis, M. A., & Castaneto, M. S. (2018). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug metabolism reviews, 50(2), 167-176.

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.

  • Adamowicz, P., & Zuba, D. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Analytical and bioanalytical chemistry, 405(10), 3185-3195.

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

  • Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods.

  • Cayman Chemical. (n.d.). UR-144 Degradant.

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 297-304.

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.

  • Namera, A., & Shiraishi, H. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of chromatography. A, 1259, 102-110.

  • Ciizek, M., et al. (2023). Instant Detection of Synthetic Cannabinoids on Physical Matrices, Implemented on a Low-Cost, Ultraportable Device. Analytical chemistry, 95(36), 13471-13478.

  • Restek. (n.d.). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method.

  • Lee, D., & Lee, J. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 38(7), 435-442.

Sources

Technical Support Center: Method Validation for UR-144 N-(4-hydroxypentyl) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalytical method validation of UR-144 and its critical metabolite, N-(4-hydroxypentyl) UR-144. As a synthetic cannabinoid, the accurate quantification of UR-144 and its metabolites in biological matrices is paramount for forensic toxicology, clinical research, and drug metabolism studies. This guide is structured to provide researchers and drug development professionals with field-proven insights, detailed troubleshooting, and robust protocols to ensure data integrity and regulatory compliance.

Section 1: Foundational Concepts in Bioanalytical Method Validation

This section addresses the core principles that underpin any reliable quantitative method. The validation parameters discussed are based on internationally recognized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Frequently Asked Questions (FAQs): Core Validation Parameters

Q1: What is the fundamental goal of bioanalytical method validation?

Q2: What are the essential parameters I must evaluate during a full method validation?

A2: A full validation, as outlined by FDA and EMA guidelines, requires the assessment of several key characteristics to define the method's performance:[2][3][4][7]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or co-administered drugs.

  • Accuracy: The closeness of the measured concentration to the true or nominal concentration.

  • Precision: The degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV%) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The curve must be reproducible and cover the expected concentration range in study samples.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[3]

  • Matrix Effect: The direct or indirect alteration of analyte response due to the presence of co-eluting, un-ionized components from the biological matrix.[8] This is a critical parameter in LC-MS/MS analysis.

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to the response of an unextracted standard.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic the entire sample lifecycle: from collection, through storage (frozen, refrigerated), to processing (bench-top, post-preparative).[9][10]

Q3: What are the typical acceptance criteria for these validation parameters?

A3: While specific project needs may vary, regulatory guidelines provide a standardized framework for acceptance.

ParameterAcceptance Criteria
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision Coefficient of Variation (CV%) should not exceed 15% (20% at the LLOQ).
Linearity Correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. Response should be <20% of the LLOQ response for the analyte and <5% for the IS.
Stability Mean concentration of stability samples should be within ±15% of the nominal concentration.

This table summarizes common criteria based on FDA and EMA guidelines.[1][3][4]

Section 2: LC-MS/MS Method Troubleshooting Guide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying synthetic cannabinoids and their metabolites due to its high sensitivity and selectivity.[3][11] However, its complexity can lead to various challenges.

Workflow & Decision Diagram

Bioanalytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Application Dev Develop Assay: Sample Prep, LC, MS Feasibility Feasibility Testing: Selectivity, Sensitivity Dev->Feasibility PreVal Pre-Validation Run: Accuracy & Precision Check Feasibility->PreVal A_P Accuracy & Precision (3 runs) PreVal->A_P Selectivity Selectivity & Matrix Effect A_P->Selectivity Stability Stability Assessment: Freeze-Thaw, Bench-Top, Long-Term Selectivity->Stability Recovery Extraction Recovery Stability->Recovery Report Generate Validation Report Recovery->Report Analysis Routine Sample Analysis Report->Analysis

Caption: General workflow for bioanalytical method validation.

Sample Preparation Issues

Q: My extraction recovery for UR-144 N-(4-hydroxypentyl) is low and inconsistent. What should I investigate?

A: Low and variable recovery is a common hurdle. Here’s a systematic approach to troubleshooting:

  • Check pH of Extraction Buffer: The N-(4-hydroxypentyl) metabolite has a hydroxyl group, making its polarity and ionization state pH-dependent. For liquid-liquid extraction (LLE), ensure the pH of your aqueous sample is optimized to keep the analyte in a neutral, non-ionized state, which favors partitioning into an organic solvent. For solid-phase extraction (SPE), the pH during sample loading is critical for retention on the sorbent. An incorrect pH can lead to premature elution.

  • Re-evaluate Extraction Solvent/Sorbent:

    • For LLE: If you are using a non-polar solvent like hexane, the hydroxylated metabolite may have insufficient solubility. Try a more polar, water-immiscible solvent like methyl-tert-butyl ether (MTBE) or a mixture (e.g., hexane:ethyl acetate).

    • For SPE: If using a reverse-phase sorbent (e.g., C18), ensure the sample is loaded under aqueous conditions to promote retention. If using a mixed-mode sorbent, both pH and solvent composition are critical during the wash and elution steps.

  • Investigate Protein Binding: UR-144 and its metabolites may bind to plasma proteins. If you are not using a protein precipitation step prior to LLE or SPE, the analyte may not be fully available for extraction. Consider an initial protein crash with acetonitrile or methanol.[12]

  • Assess Emulsion Formation (LLE): Emulsions are common with plasma and blood and trap the analyte, reducing recovery. To break emulsions, try adding salt to the aqueous layer, using gentle mixing (rocking vs. vortexing), or centrifuging at higher speeds.

Chromatography & Mass Spectrometry Issues

Q: I am observing significant ion suppression (matrix effect) for my analyte. How can I mitigate this?

A: Ion suppression is a major challenge in bioanalysis where matrix components co-elute with the analyte and interfere with its ionization in the MS source, leading to a decreased signal.[8][13]

  • Improve Chromatographic Separation: The most effective solution is to chromatographically separate the analyte from the interfering matrix components.

    • Adjust Gradient: Make the elution gradient shallower to increase the separation between peaks.

    • Change Column Chemistry: If you are using a standard C18 column, try one with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can provide different retention mechanisms for both the analyte and interferences.[14]

  • Optimize Sample Preparation: A cleaner sample will have fewer matrix components.

    • Switch from Protein Precipitation to SPE: Solid-phase extraction is generally more effective at removing salts and phospholipids (a major cause of ion suppression) than a simple protein crash.

    • Use a More Rigorous SPE Wash Step: Incorporate a wash step with a solvent mixture that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.

  • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS system.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., UR-144-d5) is the ideal internal standard. Because it is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression. The ratio of the analyte to the SIL-IS will therefore remain constant, correcting for the signal loss and ensuring accurate quantification.

Troubleshooting_Low_Response Start Problem: Low Analyte Signal (UR-144 N-(4-hydroxypentyl)) CheckMS Is MS sensitivity adequate? (Check tuning, infusion) Start->CheckMS CheckChroma Is chromatography acceptable? (Good peak shape?) CheckMS->CheckChroma Yes MS_No No: Re-tune/calibrate MS. Clean ion source. CheckMS->MS_No No CheckSamplePrep Is sample preparation efficient? (Check recovery) CheckChroma->CheckSamplePrep Yes Chroma_No No: Optimize LC method. Check for column degradation. CheckChroma->Chroma_No No SamplePrep_No No: Optimize extraction. Check pH, solvent, sorbent. CheckSamplePrep->SamplePrep_No No MatrixEffect Suspect Matrix Effect (Ion Suppression) CheckSamplePrep->MatrixEffect Yes Solution Solution: 1. Improve chromatography. 2. Enhance sample cleanup (SPE). 3. Use a SIL-Internal Standard. MatrixEffect->Solution

Caption: Troubleshooting decision tree for low analyte signal.

Q: I am having trouble detecting the parent UR-144 in urine samples, even when I expect it to be present. Why?

A: It is common for parent synthetic cannabinoids to be found at very low or undetectable concentrations in urine.[15][16][17] The primary reason is extensive metabolism. The body rapidly converts the parent drug into more polar metabolites, like N-(4-hydroxypentyl) UR-144 and carboxylated metabolites, to facilitate excretion.[15][17] Therefore, analytical methods for urine should target these more abundant metabolites for a reliable indication of UR-144 exposure.[16] The parent compound is more likely to be detected in blood or oral fluid shortly after administration.[17][18]

Section 3: Experimental Protocols and Data

Protocol: Quantification of UR-144 N-(4-hydroxypentyl) in Human Urine via LC-MS/MS

This protocol is a representative example and must be fully validated in your laboratory.

1. Materials and Reagents:

  • UR-144 N-(4-hydroxypentyl) and UR-144-d5 N-(4-hydroxypentyl) (as SIL-IS) reference standards.

  • Blank, certified human urine.

  • HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Beta-glucuronidase enzyme.

  • Phosphate buffer (pH 6.8).

  • SPE cartridges (e.g., mixed-mode cation exchange).

2. Sample Preparation (Hydrolysis and SPE):

  • To 0.5 mL of urine (calibrator, QC, or unknown sample), add 50 µL of the SIL-IS working solution.

  • Add 0.5 mL of phosphate buffer and 50 µL of beta-glucuronidase. Vortex briefly.

  • Incubate the sample at 55°C for 2 hours to cleave glucuronide conjugates, which is a common metabolic pathway.[14]

  • Centrifuge the sample to pellet any precipitate.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

4. Mass Spectrometry Data Acquisition:

  • Set up Multiple Reaction Monitoring (MRM) for the analyte and internal standard. The transitions must be optimized empirically on your instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
UR-144 N-(4-hydroxypentyl) 328.2155.1
UR-144 N-(4-hydroxypentyl) 328.2127.1
UR-144-d5 N-(4-hydroxypentyl) (IS) 333.2160.1

Note: These are example transitions. Optimal ions must be determined during method development.

Metabolic Pathway Visualization

Metabolism UR144 UR-144 (Parent Compound) Metabolite UR-144 N-(4-hydroxypentyl) (Phase I Metabolite) UR144->Metabolite Hydroxylation (CYP450 Enzymes) Conjugate Glucuronide Conjugate (Phase II Metabolite) Metabolite->Conjugate Glucuronidation (UGT Enzymes)

Caption: Metabolic pathway of UR-144 to its hydroxylated metabolite.

Section 4: References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][2]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][7]

  • Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 426–432. [Link][9]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265–274. [Link][15]

  • Slideshare. Bioanalytical method validation emea. [Link][19]

  • Magi, E., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Journal of Clinical Medicine, 9(11), 3704. [Link][14]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][20]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link][16]

  • National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. [Link][21]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • ShareOK. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. [Link][10]

  • National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. [Link][22]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • Carlier, J., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and their Metabolites by UHPLC-HRMS. International Journal of Molecular Sciences, 21(24), 9414. [Link][18]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link][23]

  • Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link][24]

  • Canna, M., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Toxics, 10(12), 738. [Link][25]

  • SpringerLink. Target Analysis of Synthetic Cannabinoids in Blood and Urine. [Link][11]

  • Springer Medizin. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. [Link][26]

  • Annex Publishers. Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link][12]

  • ResearchGate. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. [Link][27]

  • Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(6), 315–321. [Link][28]

  • Patel, P. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine, 3(6), 125-133. [Link][8]

  • Ferreira, B., et al. (2014). Validation and application of an UPLC–MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized products. Forensic Science International, 243, 119–127. [Link][29]

  • Waters Corporation. (2017). Forensic Toxicology. [Link][30]

  • Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320–327. [Link][17]

  • Amaratunga, D., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(6), 315–321. [Link][31]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link][13]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Hupp, M., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 165–174. [Link][32]

Sources

Overcoming ion suppression in LC-MS/MS for UR-144 N-(4-hydroxypentyl)

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Ion Suppression in LC-MS/MS for Reliable Quantification

Welcome to the technical support center for the bioanalysis of UR-144 N-(4-hydroxypentyl). This guide is designed for researchers and drug development professionals encountering challenges with ion suppression in LC-MS/MS assays. We will explore the root causes of this phenomenon and provide robust, field-proven troubleshooting strategies and protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: From Signal Loss to Robust Data

This section addresses specific, common problems encountered during method development and routine analysis.

Problem 1: My analyte signal for UR-144 N-(4-hydroxypentyl) is extremely low, inconsistent, or completely absent in matrix samples, but looks fine in neat solutions.

Primary Suspect: Severe Ion Suppression

This is a classic symptom of ion suppression, where co-eluting components from your biological matrix are interfering with the ionization of your target analyte in the mass spectrometer's source.[1][2] Biological matrices like plasma, urine, and oral fluid are complex mixtures containing high concentrations of endogenous materials such as phospholipids, salts, and proteins that can drastically reduce ionization efficiency.[3][4][5]

Solution Pathway: Systematically Identify and Eliminate the Interference

A multi-step approach is required to diagnose and resolve the issue.

Step 1: Identify the Suppression Zone

First, you must determine if and where ion suppression is occurring in your chromatogram. The post-column infusion experiment is the definitive technique for this.[6][7] This experiment provides a map of where matrix components are eluting and causing suppression.

Experimental Protocol: Post-Column Infusion Analysis

  • Analyte Infusion Setup: Prepare a solution of UR-144 N-(4-hydroxypentyl) (e.g., 50 ng/mL in mobile phase). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.

  • Establish a Stable Baseline: Begin acquiring data in MRM mode for your analyte. With only the mobile phase running through the column and the analyte being infused post-column, you should see a high, stable baseline signal.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., a urine or plasma sample processed without the analyte).

  • Analyze the Chromatogram: Observe the infused analyte's baseline during the run. Any significant drop or dip in the baseline indicates a region of ion suppression.[8] A rise would indicate ion enhancement. This allows you to see the retention time(s) at which interfering matrix components elute.[7]

Step 2: Enhance Sample Preparation

Improving your sample cleanup is the most effective way to combat ion suppression.[3][9][10] The goal is to remove the interfering matrix components before injection.

  • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and other small molecules that are major sources of ion suppression. It should be considered a starting point, not a final solution for complex bioanalysis.[10]

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in sample cleanliness over PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) behind. For UR-144 and its metabolites, a moderately nonpolar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be effective.[10]

  • Solid-Phase Extraction (SPE): SPE is the gold standard for sample cleanup in bioanalysis, providing the cleanest extracts and the most substantial reduction in matrix effects.[3][10][11]

    • Recommended Sorbent: For a compound like UR-144 N-(4-hydroxypentyl), a mixed-mode polymeric sorbent (combining reversed-phase and ion-exchange mechanisms) is highly recommended. This allows for a multi-step wash protocol to remove a wide range of interferences.[10] For example, a polymeric strong cation exchange (SCX) sorbent can effectively retain the analyte while allowing for stringent washes to remove neutral and acidic interferences.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy start Low or Inconsistent Analyte Signal pci Perform Post-Column Infusion Experiment start->pci suppression_check Suppression Zone Identified? pci->suppression_check end Achieve Robust & Reproducible Results suppression_check->end No (Check Instrument) sample_prep Improve Sample Prep (PPT -> LLE -> SPE) chromatography Optimize Chromatography (Gradient, Column) is Use Stable Isotope-Labeled Internal Standard

Caption: Competition from matrix components reduces analyte ionization efficiency.

Q2: How do I quantify the amount of ion suppression in my method?

A2: The post-extraction spike method is a straightforward way to calculate the percentage of ion suppression or enhancement. [11] Experimental Protocol: Quantifying Matrix Effect

  • Prepare a Neat Solution (A): Prepare a standard of UR-144 N-(4-hydroxypentyl) in a clean solvent (e.g., the final mobile phase composition). Analyze it and record the peak area (Area A ).

  • Prepare a Post-Extraction Spiked Sample (B): Take six different lots of blank biological matrix and run them through your entire sample preparation procedure. After the final elution/reconstitution step, spike the blank extract with the analyte to the same final concentration as the neat solution. Analyze these samples and record the average peak area (Area B ).

  • Calculate the Matrix Effect (%ME):

    • %ME = (Area B / Area A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression (e.g., 40% ME means 60% suppression).

    • A value > 100% indicates ion enhancement.

Q3: Which sample preparation method is best for UR-144 N-(4-hydroxypentyl)?

A3: The choice depends on the required sensitivity and the complexity of the matrix. The general hierarchy for cleanliness and reduction of matrix effects is: SPE > LLE > PPT . [10]For regulatory or clinical applications requiring high sensitivity and accuracy, a well-developed Solid-Phase Extraction (SPE) method is strongly recommended. [12]

Technique Pros Cons Effectiveness for Ion Suppression
Protein Precipitation (PPT) Fast, simple, inexpensive Non-selective, high levels of residual phospholipids and salts Low . Often insufficient for sensitive assays. [10]
Liquid-Liquid Extraction (LLE) Good removal of salts and proteins Can be labor-intensive, requires solvent handling Medium . Significantly cleaner than PPT. [2]

| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts | Higher cost, requires method development | High . The most effective method for removing interferences. [3][11]|

Q4: Can I just dilute my sample to get rid of ion suppression?

A4: Diluting the sample can be a quick fix, as it reduces the concentration of both the analyte and the interfering matrix components. [1][13]However, this strategy is only viable if the original analyte concentration is high enough to remain well above the limit of quantification after dilution. For trace-level analysis, dilution will likely lead to unacceptable loss of sensitivity. [2] Q5: What are the typical MS/MS parameters for UR-144 N-(4-hydroxypentyl)?

A5: The exact mass transitions should always be optimized empirically on your specific instrument. However, based on its structure (MW ~327.5 g/mol ), typical parameters in positive electrospray ionization (ESI+) mode would be as follows. [14]

Parameter Typical Value / Transition Comment
Precursor Ion (Q1) m/z 328.2 [M+H]⁺
Product Ions (Q3) m/z 144.1, 155.1 These are common fragments for synthetic cannabinoids with an indole core. The specific fragments depend on the collision energy.

| Ionization Mode | ESI Positive (ESI+) | The indole nitrogen is readily protonated. |

Note: These values are illustrative. The user must perform infusion experiments to determine the optimal precursor ion, product ions, and collision energies for their instrument and specific analytical conditions.

References

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Providion Group.
  • UCT. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
  • BenchChem. (n.d.). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Taylor & Francis Online. (n.d.).
  • Bioanalysis Zone. (n.d.).
  • National Institutes of Health. (n.d.). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs.
  • MDPI. (2023, March 14). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2022, October 18).
  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.
  • Chromatography Today. (2017, August 23).
  • ScienceDirect. (n.d.).
  • LCGC International. (n.d.).
  • YouTube. (2015, October 14).
  • National Institutes of Health. (2016, January 19).
  • Oxford Academic. (2016, January 19).
  • National Institutes of Health. (2021, March 24).
  • Cayman Chemical. (n.d.). UR-144 N-(4-hydroxypentyl) metabolite (CAS Number: 1537889-04-5).

Sources

Best practices for handling and storing UR-144 N-(4-hydroxypentyl) standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the UR-144 N-(4-hydroxypentyl) metabolite analytical standard. This document is designed for researchers, forensic toxicologists, and drug development professionals to ensure the accurate and safe handling, storage, and application of this certified reference material (CRM). Adherence to these best practices is critical for maintaining the integrity of your experimental results and ensuring laboratory safety.

Product Overview & Scientific Context

UR-144 N-(4-hydroxypentyl) metabolite (CAS No. 1537889-04-5) is a primary phase I metabolite of the synthetic cannabinoid UR-144.[1] The parent compound, UR-144, is a potent agonist of the peripheral cannabinoid receptor CB2.[2] The presence of this metabolite in biological samples is a key indicator of UR-144 exposure, making it a critical standard for forensic and toxicological analysis.[1]

Understanding the chemical nature of this standard is paramount. As a crystalline solid with a hydroxyl group, it has specific solubility and stability characteristics that dictate its proper handling. This guide provides the foundational knowledge and practical steps to preserve its certified properties.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the use of the UR-144 N-(4-hydroxypentyl) metabolite standard.

Receiving and Initial Inspection

Q: My vial of the UR-144 metabolite standard arrived at room temperature. Is it still viable?

A: Yes, this is acceptable. The standard is shipped as a crystalline solid at ambient temperature for continental US destinations, though this may vary elsewhere.[1][3][4] The stability of the compound in its solid, neat form is high. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions immediately to preserve its integrity over its shelf life.

Q: What should I check for upon receiving the shipment?

A: Upon arrival, perform the following checks:

  • Verify Container Integrity: Ensure the vial is sealed and undamaged. Any breach could expose the standard to atmospheric moisture or contaminants.

  • Check Labeling: Confirm that the product name, CAS number (1537889-04-5), lot number, and concentration match your order and the Certificate of Analysis (CoA).[1][5]

  • Review the CoA: The CoA is a critical document providing certified values, uncertainty measurements, and traceability.[6] Ensure you have the correct CoA for your specific lot.

Storage and Stability

Q: What are the correct storage conditions for this standard?

A: The UR-144 N-(4-hydroxypentyl) metabolite standard, whether in solid form or dissolved in a solvent, must be stored at -20°C .[3][4]

  • Causality: Storing at -20°C is essential to minimize chemical degradation. Low temperatures slow down potential oxidation of the hydroxyl group and prevent other degradation pathways. This ensures the compound's concentration remains stable and reliable for quantitative analysis. Studies on other synthetic cannabinoids have shown significant degradation at refrigerated (4°C) and room temperatures, while frozen conditions preserve stability.[7][8]

Q: How long is the standard stable?

A: When stored correctly at -20°C as a crystalline solid, the standard is stable for at least five years.[1][4] The stability of the standard once reconstituted in a solvent may be shorter and is dependent on the solvent used and the frequency of handling. For working solutions, it is best practice to prepare fresh dilutions regularly and monitor for any signs of degradation, such as discoloration or the appearance of extraneous peaks in your chromatograms.

Q: Can I store my stock solution in a standard laboratory freezer?

A: Yes, a standard laboratory freezer capable of maintaining a consistent -20°C is appropriate. Avoid using frost-free freezers for long-term storage of analytical standards. The temperature cycling in these units can cause repeated freeze-thaw cycles, which may accelerate the degradation of the analyte or cause solvent evaporation from the solution, thereby altering the concentration.

Solution Preparation and Handling

Q: What solvents are recommended for dissolving the UR-144 N-(4-hydroxypentyl) metabolite standard?

A: This standard exhibits good solubility in several common organic solvents. The choice of solvent should align with your analytical methodology (e.g., LC-MS/MS, GC-MS).

SolventSolubility
DMF~30 mg/mL[1][4]
DMSO~30 mg/mL[1][4]
Ethanol~30 mg/mL[1][4]
AcetonitrileThe compound is also available pre-dissolved in acetonitrile.[9]
  • Expert Insight: For applications using mass spectrometry, it is crucial to use high-purity, LC-MS grade solvents to minimize background noise and potential ion suppression. While DMSO is an excellent solvent, it can be problematic in some LC-MS systems. Acetonitrile and methanol are often preferred for preparing working solutions for LC-MS analysis.

Q: How do I accurately prepare a stock solution from the crystalline solid?

A: Accuracy in stock solution preparation is fundamental to all subsequent quantitative work. Please refer to the detailed protocol in Section 4: Experimental Protocols . The key is to ensure the solid material is completely dissolved before making the final dilution to volume. Using a calibrated balance and volumetric glassware is mandatory for ensuring the accuracy of your stock concentration.

Q: Should I be concerned about the standard adsorbing to plastic or glass?

A: Some cannabinoids are known to be "sticky" and can adsorb to container surfaces, especially at low concentrations.[10] To mitigate this:

  • Use silanized glass vials or low-adsorption polypropylene tubes for storing dilute solutions.

  • When preparing serial dilutions, ensure you thoroughly vortex the solution at each step.

  • It is advisable to prepare working standards fresh from a more concentrated stock solution as needed.

Safety Precautions

Q: What are the primary safety concerns with this compound?

A: The physiological and toxicological properties of UR-144 N-(4-hydroxypentyl) metabolite have not been fully elucidated.[1] Therefore, it must be handled with care as a potentially bioactive substance. This product is intended for research and forensic applications only and is not for human or veterinary use .[1]

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution & Explanation
Inconsistent or low instrument response for calibrators. 1. Degradation of Standard: The working solution may have degraded due to improper storage (e.g., left at room temperature).2. Inaccurate Dilution: Errors during serial dilution can lead to incorrect concentrations.3. Adsorption: The analyte may be adsorbing to the walls of the storage container.1. Prepare a fresh working solution from your -20°C stock solution. Always return stock solutions to the freezer immediately after use.2. Review your dilution protocol. Use calibrated pipettes and vortex thoroughly between each dilution step.3. Use silanized glass or low-adsorption plastic vials. Consider changing the solvent if adsorption persists.
Appearance of unexpected peaks in chromatogram. 1. Contamination: The solvent may be contaminated, or the vial/pipette tips were not clean.2. Compound Degradation: The extra peaks could be degradation products of the analyte.1. Run a solvent blank to check for contamination. Use fresh, high-purity solvent to prepare a new solution.2. Compare the chromatogram to a freshly prepared standard. If degradation is suspected, the stock solution may be compromised. Contact the manufacturer for support.
The solid standard appears clumpy or discolored. Moisture Absorption: The vial may have been opened at room temperature, allowing atmospheric moisture to condense on the cold solid.Always allow the vial to equilibrate to room temperature before opening. This prevents moisture from being introduced, which can affect weighing accuracy and potentially accelerate degradation. If clumping is observed, gently tap the vial to break up aggregates before weighing.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution from a 1 mg neat (solid) standard.

Materials:

  • UR-144 N-(4-hydroxypentyl) metabolite standard (1 mg vial)

  • Calibrated analytical balance

  • 1 mL Class A volumetric flask

  • High-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile)

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibration: Remove the vial of the standard from the -20°C freezer. Place it in a desiccator and allow it to warm to ambient room temperature for at least 30 minutes. Causality: This critical step prevents atmospheric water from condensing on the cold solid, which would introduce weighing errors.

  • Weighing: If the standard is not in a pre-weighed amount, accurately weigh the target amount of the solid using an analytical balance. For a pre-weighed 1 mg vial, proceed to the next step.

  • Initial Solubilization: Carefully open the vial. Add approximately 0.5 mL of the chosen solvent to the vial. Cap the vial securely.

  • Dissolution: Vortex the vial for 1-2 minutes to dissolve the solid. Visually inspect to ensure no solid particles remain. If needed, sonicate for 5 minutes.

  • Quantitative Transfer: Carefully transfer the solution from the vial into a 1 mL Class A volumetric flask.

  • Rinsing: Rinse the original vial two to three times with small aliquots of the solvent, transferring the rinse to the volumetric flask each time. This ensures all the standard is transferred.

  • Final Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the stock solution to a properly labeled, amber glass vial with a PTFE-lined cap. Store at -20°C.

Visualizations

Data Summary

Table 1: Key Properties of UR-144 N-(4-hydroxypentyl) Metabolite

PropertyValueSource
Formal Name (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1]
CAS Number 1537889-04-5[1]
Molecular Formula C₂₁H₂₉NO₂[1]
Formula Weight 327.5 g/mol [1]
Formulation Crystalline Solid[3][5]
Recommended Storage -20°C[3][4]
Long-Term Stability ≥ 5 years (as solid at -20°C)[1][4]
Workflow Diagram

G cluster_prep Preparation & Handling cluster_storage Storage cluster_analysis Analysis & Troubleshooting receive Receive Shipment inspect Inspect Vial & Verify CoA receive->inspect store_solid Store Solid at -20°C inspect->store_solid For Long-Term Storage equilibrate Equilibrate Vial to Room Temp dissolve Dissolve in High-Purity Solvent equilibrate->dissolve store_stock Store Stock Solution at -20°C dissolve->store_stock dilute Prepare Working Solutions analyze Perform Analysis (LC-MS, GC-MS) dilute->analyze store_solid->equilibrate Before Use store_stock->dilute As Needed results Results Consistent? analyze->results results->analyze Yes troubleshoot Consult Troubleshooting Guide (Section 3) results->troubleshoot No troubleshoot->dilute Prepare Fresh Solutions

Caption: Workflow for handling the UR-144 metabolite standard.

References

  • (+-)-UR-144 N-(4-hydroxypentyl) metabolite. Sanbio. [Link]

  • Stability Study of Mixed Neutral and Acidic Cannabinoid Standards. Restek. [Link]

  • HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. National Institute of Standards and Technology. [Link]

  • Development and use of reference materials and quality control materials. International Atomic Energy Agency. [Link]

  • The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate. [Link]

  • Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. [Link]

  • PURPOSE AND CORRECT USE OF REFERENCE STANDARD MATERIALS. Labsert. [Link]

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Analyzing Cannabinoid Stability in Different Conditions and Validating Novel Cannabinoids for Oral Fluid Analysis. UAB Digital Commons. [Link]

  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]

  • Substance Details UR-144. United Nations Office on Drugs and Crime. [Link]

  • UR-144. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analysis of UR-144 N-(4-hydroxypentyl) and Other Synthetic Cannabinoid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Synthetic Cannabinoid Analysis

The clandestine world of synthetic cannabinoids presents a continuous challenge to the forensic, clinical, and research communities. As new compounds emerge to circumvent legislation, the focus of analytical toxicology has shifted from parent compounds to their metabolites, which are more prevalent in biological matrices like urine.[1][2] UR-144, a potent agonist of cannabinoid receptors, is extensively metabolized, making the detection of its metabolic products crucial for confirming exposure.[3][4] Among these, the N-(4-hydroxypentyl) metabolite is a significant biomarker.[5][6] This guide provides an in-depth comparison of UR-144 N-(4-hydroxypentyl) with other key synthetic cannabinoid metabolites, offering experimental protocols and data to aid researchers in their analytical endeavors. We will explore the metabolic pathways, analytical methodologies, and comparative potencies, providing a comprehensive resource for the scientific community.

Metabolic Pathways: From Parent Compound to Analytical Target

The biotransformation of synthetic cannabinoids is a complex process, primarily mediated by cytochrome P450 enzymes.[3] Understanding these pathways is fundamental to selecting the appropriate analytical targets for detection.

Metabolism of UR-144

UR-144 undergoes extensive phase I metabolism, primarily through hydroxylation of the N-pentyl chain and the tetramethylcyclopropyl moiety.[7][8] The N-pentyl chain can be hydroxylated at various positions, leading to the formation of several hydroxypentyl metabolites, including the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) isomers.[9][10] Further oxidation can lead to the formation of a pentanoic acid metabolite.[5] Due to its prevalence and detectability, the N-(4-hydroxypentyl) metabolite serves as a reliable biomarker for UR-144 exposure.[5][6]

UR144_Metabolism UR144 UR-144 Metabolites Phase I Metabolism (CYP450) UR144->Metabolites N4_OH UR-144 N-(4-hydroxypentyl) Metabolites->N4_OH N5_OH UR-144 N-(5-hydroxypentyl) Metabolites->N5_OH Carboxy UR-144 N-pentanoic acid Metabolites->Carboxy

Caption: Metabolic pathway of UR-144.

Comparative Metabolism of Other Synthetic Cannabinoids
  • XLR-11: As the fluorinated analog of UR-144, XLR-11 shares similar metabolic pathways.[11][12] A key metabolic route for XLR-11 is defluorination to form UR-144, which is then metabolized as described above.[13] This metabolic overlap can complicate the interpretation of results, as the presence of UR-144 metabolites could indicate exposure to either UR-144 or XLR-11. However, the concentration ratio of 5- and 4-hydroxypentyl metabolites may help differentiate between the two.[14] XLR-11 also undergoes hydroxylation on the fluoropentyl chain.

  • JWH-018: One of the most well-known synthetic cannabinoids, JWH-018, also undergoes extensive metabolism. The primary metabolites are formed through hydroxylation of the N-pentyl chain, leading to N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, similar to UR-144.[1] Carboxylation of the N-pentyl chain to form JWH-018 N-pentanoic acid is also a major metabolic pathway.[1] The structural similarities in the N-alkyl chains of JWH-018 and UR-144 result in analogous metabolic transformations.[11]

Analytical Methodology: A Validated Approach to Metabolite Detection

The reliable detection and quantification of synthetic cannabinoid metabolites in biological matrices necessitate robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[15][16][17] A crucial preceding step is the effective extraction of the metabolites from the complex biological matrix, for which solid-phase extraction (SPE) is a widely used and effective technique.[18][19][20]

Experimental Workflow: From Sample to Signal

Experimental_Workflow Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Interpretation LCMS->Data

Caption: General experimental workflow for metabolite analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) of Synthetic Cannabinoid Metabolites from Urine

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and target analytes.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard solution.

    • Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronidated metabolites.

    • Centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or reversed-phase SPE cartridge.

    • Condition the cartridge sequentially with 2 mL of methanol and 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove interfering substances.

    • Follow with a wash of 2 mL of a 5% methanol in water solution.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

Instrumentation and parameters should be optimized for the specific analytes of interest.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoid metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.

Comparative Data: A Snapshot of Key Metabolites

The following table summarizes key characteristics of UR-144 N-(4-hydroxypentyl) and other relevant synthetic cannabinoid metabolites. EC50 values represent the concentration of a drug that gives a half-maximal response and are a measure of potency; lower values indicate higher potency.

MetaboliteParent CompoundMolecular FormulaCannabinoid Receptor Potency (EC50, ng/mL)[9][10]
CB1
UR-144 N-(4-hydroxypentyl) UR-144C₂₁H₂₉NO₂231
UR-144 N-(5-hydroxypentyl)UR-144C₂₁H₂₉NO₂273
UR-144 N-pentanoic acidUR-144C₂₁H₂₇NO₃No Activity
XLR-11 N-(4-hydroxypentyl)XLR-11C₂₁H₂₈FNO₂250
JWH-018 N-(4-hydroxypentyl)JWH-018C₂₄H₂₂NO₂-
JWH-018 N-(5-hydroxypentyl)JWH-018C₂₄H₂₂NO₂-
JWH-018 N-pentanoic acidJWH-018C₂₄H₂₁NO₃-

Note: Potency data for JWH-018 metabolites are not included in the cited source but are known to be active.

Discussion and Field Insights

The data presented highlight several key considerations for researchers in this field:

  • Metabolite Potency: The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of UR-144 are potent agonists at the CB2 receptor, and in the case of the N-(5-hydroxypentyl) metabolite, even more so than the parent compound.[9][10] This indicates that these metabolites may contribute significantly to the overall pharmacological and toxicological effects of UR-144. The N-pentanoic acid metabolite, however, shows significantly reduced or no activity at the CB1 receptor.[9][10]

  • Analytical Differentiation: The co-detection of UR-144 and XLR-11 metabolites requires careful interpretation. While specific XLR-11 metabolites can confirm its use, the presence of UR-144 metabolites alone is not definitive.[14] Isomer separation of hydroxypentyl metabolites is also crucial for a comprehensive metabolic profile.

  • Method Validation: The presented protocols provide a strong foundation, but it is imperative that each laboratory validates its own methods according to established guidelines to ensure accuracy, precision, and reliability of results.[18][21] This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for each analyte.

Conclusion

The analysis of synthetic cannabinoid metabolites is a dynamic and critical area of toxicology. The UR-144 N-(4-hydroxypentyl) metabolite stands out as a key biomarker for UR-144 exposure, but a comprehensive understanding requires comparison with other metabolites from UR-144 and other structurally related synthetic cannabinoids. By employing robust analytical techniques like SPE and LC-MS/MS, and with a clear understanding of the metabolic pathways and relative potencies, researchers can confidently identify and interpret the presence of these compounds in biological samples. This guide serves as a foundational resource to support these efforts and to foster continued research in this important field.

References

  • Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. (2020). Drug Testing and Analysis, 12(1), 27-40. [Link]

  • First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. (2014). Clinical Chemistry, 60(5), 750-761. [Link]

  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2013). Drug Testing and Analysis, 5(3), 142-149. [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2014). Forensic Science International, 237, 81-87. [Link]

  • An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (2014). Boston University Theses & Dissertations. [Link]

  • Novel solid-phase extraction protocol for 11-nor-9-carboxy-Δ9-tetrahydrocannabinol from urine samples employing a polym…. (n.d.). OUCI. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). Pharmaceuticals, 14(4), 299. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (2015). Marshall University. [Link]

  • A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2016). Journal of Analytical Toxicology, 40(8), 607-617. [Link]

  • UR-144 – Knowledge and References. (2021). Taylor & Francis Online. [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of Analytical Toxicology, 40(4), 258-271. [Link]

  • Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. (2024). Journal of Agronomy, Technology and Engineering Management. [Link]

  • First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2014). Clinical Chemistry, 60(5), 750-761. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (2016). Annals of Pharmacotherapy. [Link]

  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). Analytical Chemistry, 88(22), 11046-11054. [Link]

  • Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2014). Forensic Toxicology, 32(2), 249-261. [Link]

  • New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. (2017). Frontiers in Pharmacology, 8, 716. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). Journal of Food and Drug Analysis, 32(1), 100-111. [Link]

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (2015). Marshall Digital Scholar. [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). Molecules, 27(24), 8758. [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2014). LCGC International, 27(11). [Link]

  • Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2024). Toxics, 12(4), 253. [Link]

  • Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. (2018). Journal of Analytical & Pharmaceutical Research, 7(2). [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). PubMed Central. [Link]

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2016). LCGC International. [Link]

  • A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2016). Journal of Analytical Toxicology, 40(8), 607-617. [Link]

Sources

Comparative Guide to the Cross-Reactivity of UR-144 N-(4-hydroxypentyl) in Cannabinoid Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical comparison of the cross-reactivity of UR-144 N-(4-hydroxypentyl), a key metabolite of the synthetic cannabinoid UR-144, with various cannabinoid detection assays. It is intended for researchers, toxicologists, and drug development professionals who require a nuanced understanding of assay performance for synthetic cannabinoid screening and confirmation.

Introduction: The Challenge of Synthetic Cannabinoid Detection

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid agonist that selectively targets the peripheral CB2 receptor with a lower affinity for the psychoactive CB1 receptor.[1][2] First synthesized by Abbott Laboratories, it has been widely detected in herbal incense products and consumed as a substitute for cannabis.[3] Following consumption, UR-144 is extensively metabolized in the body, primarily through hydroxylation of the N-pentyl chain.[4][5][6][7] The resulting metabolites, such as UR-144 N-(4-hydroxypentyl), are the primary targets for detection in biological matrices like urine, as the parent compound is often present only in trace amounts.[5][8]

The rapid evolution and structural diversity of synthetic cannabinoids pose a significant challenge for toxicological screening. Immunoassays, the workhorse of initial drug screening, rely on antibody recognition of specific molecular structures.[9][10] Cross-reactivity—the ability of an antibody to bind to compounds other than its primary target—is a critical performance characteristic.[9][10] A well-characterized immunoassay with broad cross-reactivity to major metabolites can be a powerful screening tool. Conversely, uncharacterized cross-reactivity can lead to false negatives or positives, underscoring the necessity of confirmatory analysis by mass spectrometry. This guide dissects the performance of various assays in detecting UR-144 N-(4-hydroxypentyl) to inform appropriate method selection and data interpretation.

Molecular Basis of Cross-Reactivity

The potential for an antibody to cross-react with UR-144 N-(4-hydroxypentyl) is rooted in its structural similarity to the immunogen used to generate the antibody and to other related synthetic cannabinoids. Most screening assays for synthetic cannabinoids like UR-144 and the structurally similar XLR-11 are designed to detect not the parent compound, but its more abundant metabolites.[11][12][13] The N-pentanoic acid or N-hydroxypentyl metabolites are common targets.[11][13]

As illustrated below, UR-144 and its metabolites share a core indole structure linked to a tetramethylcyclopropyl methanone group, with modifications occurring on the N-alkyl chain. It is these shared structural motifs that antibodies recognize.[9]

G cluster_0 UR-144 Parent & Metabolites cluster_1 Other Relevant Cannabinoids UR144 UR-144 (Parent Compound) UR144_4OH UR-144 N-(4-hydroxypentyl) (Metabolite) UR144->UR144_4OH Metabolism (Hydroxylation) UR144_5OH UR-144 N-(5-hydroxypentyl) (Metabolite) UR144->UR144_5OH Metabolism (Hydroxylation) XLR11 XLR-11 (Structurally Similar) UR144_4OH->XLR11 High Structural Similarity (Potential for Cross-Reactivity) JWH018 JWH-018 (Different Structural Class) UR144_4OH->JWH018 Shared Indole Core (Variable Cross-Reactivity) THC Δ⁹-THC (Classical Cannabinoid) UR144_4OH->THC Low Structural Similarity (No Cross-Reactivity) UR144_acid UR-144 N-pentanoic acid (Metabolite) UR144_5OH->UR144_acid Metabolism (Oxidation)

Caption: Structural relationships influencing assay cross-reactivity.

Comparative Analysis of Assay Performance

The detection of UR-144 N-(4-hydroxypentyl) varies significantly between screening immunoassays and confirmatory mass spectrometry methods.

Immunoassays: The First Line of Screening

Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme Multiplied Immunoassay Technique (EMIT), are designed for rapid, high-throughput screening. Their effectiveness depends entirely on the specificity and cross-reactivity profile of the antibodies used.

Several commercial kits are available that demonstrate significant cross-reactivity with UR-144 metabolites.[1][11][13] For example, assays targeting the UR-144/XLR-11 class of compounds are often calibrated against a specific metabolite, like UR-144 N-pentanoic acid, but are designed to detect a range of related structures.[11][13]

The data below, compiled from manufacturer datasheets, demonstrates the performance of two commercial screening assays.

Table 1: Cross-Reactivity of UR-144 N-(4-hydroxypentyl) and Related Compounds in Commercial Immunoassays

CompoundThermo Fisher CEDIA® UR-144/XLR-11 Assay (% Cross-Reactivity)[11][12]Neogen® Synthetic Cannabinoids (UR-144/XLR-11) ELISA (% Cross-Reactivity)[13]
UR-144 N-pentanoic acid 120%100% (Calibrator)
UR-144 N-(5-hydroxypentyl) 220%88.89%
UR-144 N-(4-hydroxypentyl) 73% 61.54%
UR-144 (Parent) 55%17.78%
UR-144 N-(2-hydroxypentyl) 31%10.53%
XLR-11 (Parent) 100%44.94%
A-834,735 12%36.36%
JWH-018 Metabolites Not ReportedNot Cross-Reactive
Δ⁹-THC-COOH Not Cross-ReactiveNot Cross-Reactive

Note: Cross-reactivity is calculated relative to the assay calibrator. Percentages >100% indicate the compound is more potent in the assay than the calibrator.

Expert Insights:

  • High Cross-Reactivity for Key Metabolites: The data clearly shows that modern synthetic cannabinoid immunoassays are specifically designed to detect major metabolites. Both assays show strong reactivity to the N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites of UR-144. The Thermo Fisher CEDIA assay, for instance, shows 73% cross-reactivity for the N-(4-hydroxypentyl) metabolite, meaning it is readily detected.[11][12]

  • Parent Compound vs. Metabolite: The lower cross-reactivity for the parent UR-144 compound compared to its hydroxylated metabolites is a deliberate and advantageous design choice. Since metabolites are more abundant in urine, targeting them increases the window of detection.[5][8]

  • Assay Specificity: It is crucial to note that traditional cannabinoid immunoassays designed to detect 11-nor-9-carboxy-Δ⁹-THC (the major metabolite of cannabis) do not cross-react with UR-144 or its metabolites.[14][15] Therefore, specific synthetic cannabinoid assays must be employed.

Confirmatory Methods: The Gold Standard

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the definitive methods for confirming the presence of synthetic cannabinoids.[16][17] These techniques do not rely on antibody binding but instead separate compounds chromatographically and identify them based on their unique mass-to-charge ratio and fragmentation patterns.

Key Performance Aspects:

  • Unambiguous Identification: LC-MS/MS can differentiate between various isomers, such as the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, providing a definitive identification that is not possible with immunoassays alone.[5][8]

  • High Sensitivity and Quantification: These methods offer very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, allowing for the detection of minute quantities of the drug metabolite.[18]

  • Metabolite-Focused: Consistent with immunoassay design, confirmatory methods in urine primarily target the hydroxylated and carboxylated metabolites of UR-144, as these are the most reliable indicators of consumption.[5][6][16]

Experimental Protocols and Workflows

To ensure scientific integrity, laboratory workflows must follow a structured process from initial screening to final confirmation.

Typical Urine Drug Testing Workflow

The diagram below outlines the standard procedure for analyzing urine samples for synthetic cannabinoid exposure. A positive result from an initial immunoassay screen is considered presumptive and requires confirmation.

G Start Urine Sample Collection Screen Immunoassay Screen (e.g., ELISA, CEDIA) Start->Screen Negative Report Negative Screen->Negative Below Cutoff PresumptivePositive Presumptive Positive Screen->PresumptivePositive Above Cutoff Hydrolysis Sample Preparation (Enzymatic Hydrolysis) PresumptivePositive->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Confirm LC-MS/MS or GC-MS Confirmation Extraction->Confirm ReportPositive Report Positive (Quantified) Confirm->ReportPositive Target Analyte Detected ReportNegativeConfirm Report Negative (Not Confirmed) Confirm->ReportNegativeConfirm Target Analyte Not Detected

Caption: Standard workflow for synthetic cannabinoid urine testing.

Protocol: ELISA for Cross-Reactivity Assessment

This protocol provides a generalized methodology for determining the percent cross-reactivity of a test compound (e.g., UR-144 N-(4-hydroxypentyl)) in a competitive ELISA format.

Principle: This is a competitive assay where the test compound in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. Higher concentrations of the test compound result in less conjugate binding and a lower colorimetric signal.

Materials:

  • Microplate pre-coated with antibodies specific to the target class (e.g., UR-144 metabolites).

  • Calibrators and Controls (including a zero calibrator).

  • Test Compound (UR-144 N-(4-hydroxypentyl)) at various known concentrations.

  • Drug-Enzyme Conjugate solution.

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., dilute acid).

  • Microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the UR-144 N-(4-hydroxypentyl) metabolite in drug-free urine to create a standard curve.

  • Sample Addition: Add 20 µL of each calibrator, control, and test compound dilution to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 100 µL of the drug-enzyme conjugate to each well. Gently tap the plate to mix.

  • Incubation: Incubate the plate for 45 minutes at room temperature (or as specified by the manufacturer). During this step, the free drug and the drug-enzyme conjugate compete for antibody binding sites.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound materials. This step is critical to reduce background noise.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 30 minutes. The enzyme on the bound conjugate will convert the substrate, producing a color change.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to halt the color development.

  • Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Calculate the concentration of the test compound that produces a 50% reduction in signal relative to the zero calibrator (the IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Causality Behind Choices:

  • Competitive Format: This format provides high sensitivity for detecting small molecules in complex matrices like urine.

  • Enzymatic Hydrolysis (in workflow): Many drug metabolites in urine are conjugated to glucuronic acid.[19] Enzymatic hydrolysis with β-glucuronidase is essential before extraction and analysis to cleave this conjugate and measure the total metabolite concentration, increasing detection sensitivity.[16][17]

Conclusion and Recommendations

  • Immunoassays are Effective for Screening: Commercially available immunoassays targeting the UR-144/XLR-11 class of synthetic cannabinoids demonstrate significant and clinically relevant cross-reactivity with UR-144 N-(4-hydroxypentyl).[11][12][13] These assays serve as excellent, high-throughput tools for initial screening.

  • Specificity is Key: Laboratories must use assays specifically designed for synthetic cannabinoids. Standard THC assays will not detect UR-144 or its metabolites.[14][15]

  • Confirmation is Mandatory: Due to the inherent nature of cross-reactivity, where multiple compounds can produce a positive result, all presumptive positive screens must be confirmed by a highly specific method like LC-MS/MS or GC-MS.[10] Confirmation provides definitive identification and accurate quantification, which are essential for clinical and forensic purposes.

  • Method Validation is Crucial: Each laboratory must thoroughly validate its chosen immunoassay and confirmatory methods. This includes determining the specific cross-reactivity profile of the assay with a panel of relevant, locally prevalent synthetic cannabinoids and their metabolites to fully understand its scope and limitations.

By combining well-validated screening immunoassays with gold-standard confirmatory techniques, the scientific community can effectively and accurately detect exposure to UR-144 and other emerging synthetic cannabinoids.

References

  • Adamowicz, P., Gieroń, J., Gil, D., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 378-384. [Link]

  • Grigoryev, A., Savchuk, S., Melnik, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753. [Link]

  • Grigoryev, A., Nosyrev, A., & Melnik, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Couch, R. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Grigoryev, A., Savchuk, S., Melnik, A., et al. (2012). Detection of Urinary Metabolites of AM-2201 and UR-144, Two Novel Synthetic Cannabinoids. PubMed. [Link]

  • Sasaki, K., Funada, M., & Wada, K. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 190-201. [Link]

  • Innovacon, Inc. (n.d.). CROSS REACTIVITY SUMMARY. SureStep™. [Link]

  • World Health Organization. (2017). UR-144 Critical Review Report. ECDD Repository. [Link]

  • Wikipedia. (n.d.). UR-144. [Link]

  • Grigoryev, A., Nosyrev, A., & Melnik, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Yates, T. L., Poklis, J. L., Holt, A. K., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology. [Link]

  • Nguyen, L., Arndtsen, S., Jones, G., et al. (2021). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 39(2), 344-355. [Link]

  • Tiscione, N. B., Jones, L., & Carlier, J. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 56(8), 408. [Link]

  • Yates, T. L., Poklis, J. L., Holt, A. K., et al. (2025). Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and Immunalysis synthetic cannabinoid HEIA kits. Journal of Analytical Toxicology. [Link]

  • C. B. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. BMC Bioinformatics, 15(Suppl 7), S3. [Link]

  • Tiscione, N. B., Jones, L., & Carlier, J. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • Neogen Corporation. (n.d.). Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. [Link]

  • Justice, T. A., & Ropero-Miller, J. D. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 103-110. [Link]

  • Akar, M., Ercin, M., Boran, T., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]

  • ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]

  • ResearchGate. (n.d.). Chemical structure UR-144. [Link]

  • Papaseit, E., Pérez-Mañá, C., Pérez-Cano, L., et al. (2018). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 23(11), 2999. [Link]

  • Medix Biochemica. (n.d.). UR-144 Antibody. [Link]

  • Couch, R. A. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

Sources

A Comparative Guide to the Detection of UR-144 N-(4-hydroxypentyl) Metabolite: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The proliferation of synthetic cannabinoids presents a continuous challenge for forensic, clinical, and research laboratories. UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent cannabimimetic agent that has been widely detected in herbal incense products. Following ingestion, the parent compound is extensively metabolized in the body, making the detection of its metabolites crucial for confirming exposure. Among the most abundant and diagnostically significant metabolites is UR-144 N-(4-hydroxypentyl), a product of phase I hydroxylation on the N-pentyl chain.[1]

Accurate and sensitive detection of this polar metabolite in complex biological matrices, primarily urine, is paramount. The two most powerful and commonly employed analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth, objective comparison of these two platforms for the analysis of UR-144 N-(4-hydroxypentyl), grounded in established experimental protocols and performance data. We will explore the causality behind the necessary methodological steps, offering field-proven insights for researchers and drug development professionals.

The GC-MS Approach: A Classic Workhorse Requiring Chemical Modification

Gas Chromatography-Mass Spectrometry has long been a cornerstone of forensic toxicology due to its high chromatographic resolution and the availability of extensive, standardized mass spectral libraries for confident identification.[2] However, its core principle—requiring analytes to be volatile and thermally stable—poses a significant challenge for polar molecules like hydroxylated drug metabolites.

The Causality Behind the Workflow: Why Derivatization is Non-Negotiable

The UR-144 N-(4-hydroxypentyl) metabolite, with its terminal hydroxyl (-OH) group, is a polar and non-volatile compound. Direct injection into a hot GC inlet would lead to poor chromatographic peak shape, low sensitivity, and likely thermal degradation.[3] To overcome this, a chemical modification step known as derivatization is mandatory.

The most common strategy is silylation , which involves reacting the metabolite with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] This process replaces the active, polar hydrogen of the hydroxyl group with a bulky, non-polar trimethylsilyl (TMS) group.[5] This transformation achieves two critical goals:

  • Increases Volatility: It masks the polar functional group, reducing intermolecular hydrogen bonding and allowing the molecule to readily enter the gas phase at lower temperatures.[5]

  • Enhances Thermal Stability: The resulting TMS-ether is more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring the intact molecule reaches the detector.

Furthermore, as most metabolites are excreted in urine as water-soluble glucuronide conjugates, an initial hydrolysis step (typically enzymatic with β-glucuronidase) is required to cleave this conjugate and liberate the free metabolite for extraction and analysis.[4]

Detailed Experimental Protocol: GC-MS Analysis of UR-144 N-(4-hydroxypentyl) in Urine
  • Hydrolysis: To 2 mL of urine, add 200 μL of β-glucuronidase in a phosphate buffer (pH ~4-5).[4] Incubate the sample at 60°C for 2 hours to ensure complete cleavage of glucuronide conjugates.[4]

  • Extraction: After cooling, perform a liquid-liquid extraction (LLE) by adding 6 mL of a hexane/ethyl acetate (9:1) mixture. Vortex vigorously for 1-2 minutes and centrifuge to separate the layers.[4] Carefully transfer the upper organic layer to a clean tube. Repeat the extraction for maximum recovery.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Derivatization: Reconstitute the dry residue in 25-50 μL of a silylating agent, such as BSTFA containing 1% trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes.[4]

  • Injection and Analysis: Inject 1-2 μL of the derivatized sample into the GC-MS system.

Typical Instrumentation and Data
  • GC Column: HP-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Injector Temperature: 280°C.[3]

  • Oven Program: Start at 100°C, ramp to 300°C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Spectrometry Mode: Full Scan (e.g., 40-550 m/z) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.[4]

GC-MS Workflow for UR-144 Metabolite cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation (BSTFA, 70°C) Evaporation->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Review (Mass Spectrum ID) GCMS->Data

GC-MS workflow for UR-144 N-(4-hydroxypentyl) detection.

The LC-MS/MS Approach: The Modern Standard for Targeted Analysis

Liquid Chromatography-Tandem Mass Spectrometry has become the gold standard for quantifying drugs and their metabolites in biological fluids. Its major advantage lies in its ability to directly analyze polar, thermally labile, and non-volatile compounds without the need for derivatization.[6]

The Causality Behind the Workflow: The Power of Direct Analysis

LC-MS/MS separates compounds in their liquid state before ionization, completely circumventing the need for volatility. This makes it inherently suitable for polar metabolites like UR-144 N-(4-hydroxypentyl). The omission of the derivatization step is the single greatest advantage over GC-MS, as it:

  • Simplifies Sample Preparation: Reduces hands-on time, reagent costs, and potential sources of error.[7]

  • Increases Throughput: Faster sample turnaround is possible.[8]

  • Avoids Artifacts: Eliminates the risk of incomplete derivatization or the formation of unwanted by-products.

Ionization is typically achieved using Electrospray Ionization (ESI), a soft technique that generates a protonated molecular ion [M+H]+ with minimal fragmentation. The tandem mass spectrometry (MS/MS) capability, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity by monitoring a specific fragmentation pathway (a precursor ion transitioning to a product ion) unique to the target analyte.[9]

Detailed Experimental Protocol: LC-MS/MS Analysis of UR-144 N-(4-hydroxypentyl) in Urine
  • Hydrolysis (Recommended): While optional, performing the same enzymatic hydrolysis step as in the GC-MS protocol is highly recommended to cleave glucuronides and maximize the detectable concentration of the free metabolite.[10]

  • Extraction: A simple solid-phase extraction (SPE) is effective.[11] Condition an SPE cartridge, load the hydrolyzed urine sample, wash away interferences, and elute the analyte with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[12]

  • Injection and Analysis: Inject 5-10 μL of the reconstituted sample into the LC-MS/MS system.

Typical Instrumentation and Data
  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).[13]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.[4][12]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

LC-MSMS Workflow for UR-144 Metabolite cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (Recommended) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation LCMSMS LC-MS/MS Injection & Analysis (MRM) Evaporation->LCMSMS Data Data Review (Quantification) LCMSMS->Data

LC-MS/MS workflow for UR-144 N-(4-hydroxypentyl) detection.

Head-to-Head Performance Comparison

FeatureGC-MSLC-MS/MSRationale & Insights
Sample Prep Complexity HighModerateGC-MS requires a mandatory, time-consuming derivatization step.[4] LC-MS/MS does not, simplifying the workflow significantly.[6]
Derivatization Required? Yes (Mandatory) No This is the most critical difference. The absence of this step makes LC-MS/MS faster and less prone to chemical artifacts.[7]
Sensitivity (LOD/LOQ) GoodExcellent LC-MS/MS generally achieves lower limits of detection (LOD) and quantitation (LOQ) for this polar metabolite, often in the low ng/mL to pg/mL range.[10][12][14]
Specificity HighVery High Both are highly specific. However, the MRM mode in LC-MS/MS provides an exceptional signal-to-noise ratio, making it superior for quantification in complex matrices.[9]
Analysis Time SlowerFaster The simplified sample preparation and often shorter chromatographic run times contribute to higher overall throughput for LC-MS/MS.[8]
Key Challenge Thermal degradation[3]Matrix effects (ion suppression)[11]The high temperature of the GC inlet can cause rearrangement of the parent UR-144 molecule.[3] LC-MS/MS can suffer from co-eluting matrix components that interfere with the ionization process.
Ideal Application Broad screening, identificationTargeted quantification GC-MS with its EI spectra is excellent for identifying compounds against large libraries. LC-MS/MS excels at sensitive and specific measurement of known target analytes.

Conclusion and Recommendation

Both GC-MS and LC-MS/MS are powerful and validated techniques capable of detecting the UR-144 N-(4-hydroxypentyl) metabolite. GC-MS remains a viable option, particularly in labs where it is the primary analytical platform. Its robust nature and extensive spectral libraries are undeniable assets for broad toxicological screening.[2][15]

However, for the specific, targeted analysis of UR-144 N-(4-hydroxypentyl), LC-MS/MS is the demonstrably superior methodology. The ability to directly analyze this polar metabolite without chemical derivatization streamlines the entire analytical process, leading to higher throughput, reduced potential for error, and typically better sensitivity.[12][16] The specificity of MRM analysis is exceptionally well-suited for quantitative toxicology in complex biological matrices like urine. For researchers, scientists, and drug development professionals requiring routine, sensitive, and high-throughput quantification of this key UR-144 metabolite, investing in and developing an LC-MS/MS method is the recommended course of action.

References

  • PerkinElmer, Inc. (n.d.). Analysis of Synthetic Cannabinoids in Seized Drugs by High-Resolution UHPLC/MS and GC/MS. PerkinElmer Application Note.
  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265–273. Retrieved from [Link]

  • Montanari, E., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 56(11), 589. Retrieved from [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Toxicology Mechanisms and Methods. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA. Retrieved from [Link]

  • Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. Retrieved from [Link]

  • Shevyrin, V., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. Retrieved from [Link]

  • Lebel, P., et al. (2014). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. Retrieved from [Link]

  • McDonough, M. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Retrieved from [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Taylor & Francis Online. Retrieved from [Link]

  • Namera, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 187-203. Retrieved from [Link]

  • Papaseit, E., et al. (2016). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. Retrieved from [Link]

  • SWGDRUG.org. (2014). UR-144 Monograph. Retrieved from [Link]

  • Lebel, P., et al. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy. Retrieved from [Link]

  • Lee, J., et al. (2015). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • Amaratunga, D., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(6), 331–337. Retrieved from [Link]

  • Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Salomone, A., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. Journal of Pharmaceutical and Biomedical Analysis, 211, 114611. Retrieved from [Link]

  • Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of the Bioactivity of UR-144 and XLR-11 N-(4-hydroxypentyl) Metabolites at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cannabinoid receptor research is continually evolving, driven by the emergence of novel synthetic cannabinoids. Among these, UR-144 and its fluorinated analog, XLR-11, have garnered significant attention due to their prevalence and distinct pharmacological profiles. While the parent compounds have been extensively studied, the bioactivity of their metabolites is crucial for a comprehensive understanding of their in-vivo effects and for the development of potential therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of the N-(4-hydroxypentyl) metabolites of UR-144 and XLR-11, focusing on their interactions with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

UR-144, developed by Abbott Laboratories, is a potent agonist for the CB2 receptor with significantly lower affinity for the CB1 receptor.[1][2] In contrast, XLR-11 (also known as 5-fluoro-UR-144) exhibits potent agonism at both CB1 and CB2 receptors.[3] Metabolism of these compounds, primarily through hydroxylation of the N-pentyl chain, leads to the formation of various metabolites, including the N-(4-hydroxypentyl) variants.[4][5] Understanding the bioactivity of these specific metabolites is paramount, as they represent the chemical entities that may persist in the body and contribute to the overall pharmacological effect.

This guide will delve into a side-by-side comparison of the functional activity of these two key metabolites, present detailed experimental protocols for their characterization, and provide a visual representation of the underlying signaling pathways and metabolic conversions.

Comparative Bioactivity at CB1 and CB2 Receptors

The primary measure of a compound's functional activity at a receptor is its half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates greater potency.

A key study conducted at Marshall University provides a direct comparison of the EC50 values for UR-144 N-(4-hydroxypentyl) and XLR-11 N-(4-hydroxypentyl) metabolites at both CB1 and CB2 receptors using a cAMP-based bioassay.[6][7]

CompoundCB1 EC50 (ng/mL)CB2 EC50 (ng/mL)
UR-144 N-(4-hydroxypentyl) metabolite 2312.4
XLR-11 N-(4-hydroxypentyl) metabolite 2501.9
Parent Compound: UR-1448.53.6
Parent Compound: XLR-111016.6
Data sourced from a study by Marshall University.[6][7]

Key Insights from the Data:

  • Enhanced CB2 Potency: Both the UR-144 and XLR-11 N-(4-hydroxypentyl) metabolites are potent agonists at the CB2 receptor, with EC50 values in the low ng/mL range.[6][7] Notably, both metabolites are more potent at the CB2 receptor than their respective parent compounds.[6][7]

  • Reduced CB1 Potency: In contrast, both metabolites exhibit significantly lower potency at the CB1 receptor compared to their parent compounds, with EC50 values in the high ng/mL range.[6][7] This suggests that the N-4-hydroxylation metabolic step drastically reduces the psychoactive potential mediated by CB1 receptor activation.

  • Comparable Metabolite Activity: The N-(4-hydroxypentyl) metabolites of UR-144 and XLR-11 demonstrate comparable functional activity to each other at both CB1 and CB2 receptors.[6][7] This is a critical finding for toxicological and pharmacological assessments, as it suggests a convergence in the bioactivity of these two distinct parent compounds after metabolism.

Metabolic Pathway

The formation of the N-(4-hydroxypentyl) metabolites is a key step in the phase I metabolism of UR-144 and XLR-11. This process is primarily mediated by cytochrome P450 enzymes in the liver. In the case of XLR-11, metabolism can also involve oxidative defluorination to yield UR-144 metabolites.[4][5]

Metabolic_Pathway cluster_0 Parent Compounds cluster_1 Metabolites UR144 UR-144 UR144_met UR-144 N-(4-hydroxypentyl) UR144->UR144_met CYP450 (Hydroxylation) XLR11 XLR-11 XLR11->UR144_met CYP450 (Oxidative Defluorination & Hydroxylation) XLR11_met XLR-11 N-(4-hydroxypentyl) XLR11->XLR11_met CYP450 (Hydroxylation) Radioligand_Binding_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with radioligand ([3H]CP55,940) and test compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki value from IC50 using Cheng-Prusoff equation D->E

Caption: Workflow for Radioligand Displacement Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5% BSA, 5 mM MgCl2).

      • A fixed concentration of radiolabeled ligand (e.g., 0.5 nM [3H]CP55,940).

      • Increasing concentrations of the test compound (e.g., 10^-11 to 10^-5 M).

      • Cell membranes (e.g., 10-20 µg of protein per well).

    • For determining non-specific binding, a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN55,212-2) is used in place of the test compound.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA) to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the cannabinoid receptors.

Principle: Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding induces a conformational change in the receptor, which in turn activates the associated G-protein by promoting the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable [35S]GTPγS results in its persistent binding to the activated Gα subunit, and the accumulated radioactivity is a direct measure of receptor activation.

GTPgS_Binding_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with test compound, GDP, and [35S]GTPγS A->B C Separate bound from free [35S]GTPγS via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine EC50 and Emax from dose-response curves D->E

Caption: Workflow for [35S]GTPγS Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

      • Increasing concentrations of the test compound (e.g., 10^-11 to 10^-5 M).

      • A fixed concentration of GDP (e.g., 10 µM) to enhance the agonist-stimulated signal.

      • Cell membranes (e.g., 10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter plate, as described in the radioligand binding assay protocol.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the test compound concentration.

    • Perform non-linear regression analysis to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Functional Assay

This assay assesses the functional activity of a compound by measuring its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, in cells expressing CB1 or CB2 receptors.

Principle: CB1 and CB2 receptors are coupled to the inhibitory G-protein, Gi. Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. To measure this inhibition, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of a test compound to reduce this forskolin-stimulated cAMP accumulation is then quantified.

Cannabinoid_Signaling_Pathway Ligand Agonist (e.g., UR-144/XLR-11 metabolite) Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Cannabinoid Receptor Signaling Pathway.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • cAMP Assay:

    • Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • Add increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay, such as a LANCE® Ultra cAMP Assay kit (PerkinElmer) or a similar HTRF, ELISA, or fluorescence-based kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each well from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

    • Perform non-linear regression analysis to determine the EC50 value.

Conclusion

The N-(4-hydroxypentyl) metabolites of UR-144 and XLR-11 exhibit a distinct and convergent bioactivity profile compared to their parent compounds. Both metabolites are potent agonists at the CB2 receptor, with a significantly reduced potency at the CB1 receptor. This shift in receptor selectivity upon metabolism has important implications for understanding the in-vivo effects of UR-144 and XLR-11, suggesting that their metabolites may contribute to peripheral effects mediated by CB2 receptors with diminished central psychoactive effects.

The lack of publicly available binding affinity data (Ki values) for these specific metabolites highlights an area for future research. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of these and other novel synthetic cannabinoid metabolites, contributing to a more comprehensive understanding of their mechanism of action and potential therapeutic or toxicological implications.

References

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. ([Link])

  • UR-144. In: Wikipedia. ([Link])

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC. ([Link])

  • UR-144 (TMCP-018, KM-X1) and XLR11 (5-F-UR-144). DEA Diversion Control Division. ([Link])

  • Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. PMC. ([Link])

  • UR-144 – Knowledge and References. Taylor & Francis. ([Link])

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. ([Link])

  • XLR-11. In: Wikipedia. ([Link])

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. ([Link])

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Apollo. ([Link])

  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. ([Link])

  • First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. PMC. ([Link])

  • Cannabidiol–Ion Channel Interactions Represent a Promising Preventive and Therapeutic Strategy in Hepatocellular Carcinoma. MDPI. ([Link])

  • Cannabinol. In: Wikipedia. ([Link])

  • First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. ([Link])

  • XLR11 N-(4-hydroxypentyl) metabolite. PubChem. ([Link])

  • Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. NIH. ([Link])

  • Substance Details UR-144. Unodc. ([Link])

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. ([Link])

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of UR-144 N-(4-hydroxypentyl) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Synthetic Cannabinoids

The emergence of synthetic cannabinoids, such as UR-144, presents a continuous challenge to the forensic and clinical toxicology communities. UR-144, a potent agonist of the cannabinoid receptors, is extensively metabolized in the body, with the N-(4-hydroxypentyl) metabolite being a key marker of consumption.[1][2] Accurate and reliable quantification of this metabolite is crucial for clinical diagnosis, forensic investigation, and understanding the pharmacokinetics of UR-144.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of UR-144 N-(4-hydroxypentyl) in biological matrices. As a self-validating system, this document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement robust analytical strategies, interpret data critically, and understand the sources of inter-laboratory variability.

The Imperative of Method Validation and Inter-Laboratory Concordance

The inherent variability in analytical measurements across different laboratories is a well-documented challenge in the field of analytical toxicology, particularly for emerging substances like synthetic cannabinoids.[3][4][5] Factors such as differing sample preparation techniques, instrument configurations, and calibration standards can lead to discordant results. To mitigate this, adherence to rigorous method validation guidelines from authoritative bodies such as the U.S. Food and Drug Administration (FDA) and the principles of quality management outlined in ISO/IEC 17025 is paramount.[6][7][8][9][10][11] This ensures that analytical methods are not only accurate and precise within a single laboratory but are also reproducible and reliable across multiple testing sites.

Comparative Analysis of Analytical Methodologies

The two predominant techniques for the quantification of UR-144 N-(4-hydroxypentyl) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is associated with specific performance characteristics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of synthetic cannabinoid metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

The following table summarizes typical performance characteristics for the quantification of UR-144 N-(4-hydroxypentyl) using LC-MS/MS, synthesized from various single-laboratory validation studies.

ParameterTypical Performance RangeSource(s)
Limit of Detection (LOD) 0.05 - 1.04 ng/mL[12][13]
Lower Limit of Quantification (LLOQ) 0.1 - 5.0 ng/mL[1][12][13][14]
Linearity (R²) ≥ 0.99[2][12][15]
Intra-day Precision (%CV) < 15%[2][15]
Inter-day Precision (%CV) < 16%[2][15]
Accuracy (% Bias) Within ±15% of nominal[2][15]
Recovery 70% - 118%[2][12][15]

Causality Behind Experimental Choices in LC-MS/MS:

  • Chromatography: Reversed-phase chromatography with a C18 or similar column is typically employed to separate the relatively non-polar UR-144 N-(4-hydroxypentyl) metabolite from endogenous matrix components. Gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium formate modifier to improve ionization) and an organic solvent (acetonitrile or methanol) is standard practice.

  • Ionization: Electrospray ionization (ESI) in positive mode is the most common ionization technique, as it efficiently produces protonated molecular ions [M+H]+ for UR-144 and its metabolites.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is the preferred scan mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. This highly selective detection minimizes interference from the complex biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For the analysis of UR-144 N-(4-hydroxypentyl), derivatization is often required to improve its volatility and chromatographic properties.

ParameterTypical Performance RangeSource(s)
Limit of Detection (LOD) 0.5 - 2.3 ng/mL[15]
Lower Limit of Quantification (LLOQ) 0.5 - 2.3 ng/mL[15]
Linearity (R²) ≥ 0.99[15]
Intra-day Precision (%CV) < 16%[15]
Inter-day Precision (%CV) < 16%[15]
Accuracy (% Bias) Within ±16%[15]
Recovery > 70%[15]

Causality Behind Experimental Choices in GC-MS:

  • Derivatization: The hydroxyl group in UR-144 N-(4-hydroxypentyl) makes it less volatile. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the hydroxyl group into a more volatile trimethylsilyl (TMS) ether, improving peak shape and sensitivity.

  • Chromatography: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation. Temperature programming is employed to ensure efficient elution of the derivatized analyte.

  • Ionization: Electron ionization (EI) is the standard ionization method in GC-MS, producing a characteristic fragmentation pattern that can be used for identification.

  • Mass Spectrometry: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of UR-144 N-(4-hydroxypentyl) in urine, representing common workflows for LC-MS/MS and GC-MS.

LC-MS/MS Quantification Protocol

This protocol is designed to provide a robust and sensitive method for the quantification of UR-144 N-(4-hydroxypentyl) in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is employed to remove matrix interferences and concentrate the analyte, leading to improved sensitivity and reduced ion suppression in the LC-MS/MS system.

  • To 1 mL of urine, add an internal standard (e.g., UR-144-d5 N-(4-hydroxypentyl)).

  • Add 1 mL of acetate buffer (pH 5) and gently mix.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Rationale: The chromatographic and mass spectrometric parameters are optimized for the specific detection and quantification of the target analyte.

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte with good peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: ESI, positive mode.

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard.

GC-MS Quantification Protocol

This protocol outlines a reliable method for the quantification of UR-144 N-(4-hydroxypentyl) using GC-MS, incorporating a necessary derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Rationale: LLE is a common and effective technique for extracting analytes from a liquid matrix into an immiscible organic solvent.

  • To 1 mL of urine, add an internal standard (e.g., UR-144-d5 N-(4-hydroxypentyl)).

  • Add 1 mL of phosphate buffer (pH 7) and gently mix.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Rationale: This step is critical to increase the volatility of the analyte for GC analysis.

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis

  • Rationale: The GC and MS parameters are chosen to achieve good separation and sensitive detection of the derivatized analyte.

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components.

    • MS System: A single or triple quadrupole mass spectrometer.

    • Ionization: EI at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Visualization of Workflows

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample + IS Buffering Buffering (pH 5) Urine_Sample->Buffering SPE Solid-Phase Extraction Buffering->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI ESI (+) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for UR-144 N-(4-hydroxypentyl) analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample + IS LLE Liquid-Liquid Extraction Urine_Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization_Step Derivatization (BSTFA) Evaporation->Derivatization_Step GC_Separation GC Separation Derivatization_Step->GC_Separation EI EI (70 eV) GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: GC-MS workflow for UR-144 N-(4-hydroxypentyl) analysis.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are capable of providing accurate and precise quantification of UR-144 N-(4-hydroxypentyl) in biological samples. LC-MS/MS generally offers higher sensitivity and throughput, as it does not require a derivatization step. However, GC-MS remains a reliable and cost-effective alternative, particularly in laboratories where this instrumentation is well-established.

To ensure inter-laboratory comparability, it is imperative that laboratories:

  • Adhere to stringent method validation protocols , such as those outlined by the FDA.[6][7]

  • Participate in proficiency testing programs to externally validate their performance.

  • Utilize certified reference materials for calibration and quality control to ensure traceability and accuracy.[16][17][18]

  • Clearly document all experimental procedures to facilitate transparency and reproducibility.

By embracing these principles of scientific integrity, the analytical community can enhance the reliability of data related to synthetic cannabinoid exposure, ultimately benefiting public health and safety.

References

  • Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). Journal of Analytical Toxicology, 37(5), 265–273. [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2014). Forensic Science International, 237, 81–87. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • ISO 17025 Compliance Requirements for Labs: How to Achieve Certification & Best Practices. (n.d.). 1LIMS. [Link]

  • ISO 17025 Compliance Guide: Build a Modern, Trusted Lab. (n.d.). LabLynx. [Link]

  • ISO 17025 – Main guidelines. (n.d.). Advisera. [Link]

  • ISO/IEC 17025 – General requirements for the competence of testing and calibration laboratories. (n.d.). ANAB. [Link]

  • Complying with ISO 17025. (n.d.). NATA. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). ResearchGate. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. [Link]

  • Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. (2014). Journal of Analytical Toxicology, 38(6), 315-321. [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. (2014). Journal of Analytical Toxicology, 38(6), 315-321. [Link]

  • How Standardized Sample Preparation Can Solve the Inter-Laboratory Variation Problem. (2020). Cannabis Science and Technology. [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. (2014). PubMed. [Link]

  • Chemical Metrology. (2020). National Institute of Standards and Technology. [Link]

  • Inter-Lab Variation in the Cannabis Industry, Part I: Problem and Causes. (2019). Cannabis Science and Technology. [Link]

  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). National Institute of Standards and Technology. [Link]

  • Measurement and Sampling Standards. (n.d.). National Institute of Standards and Technology. [Link]

  • Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). Molecules, 25(24), 5919. [Link]

  • Inter-Lab Variation within the Cannabis Industry. (2024). AZoLifeSciences. [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. (2014). SciSpace. [Link]

  • Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). ResearchGate. [Link]

  • Measurements and Standards. (2025). National Institute of Standards and Technology. [Link]

  • Standard Reference Materials. (n.d.). National Institute of Standards and Technology. [Link]

Sources

Metabolic Transformation of UR-144 Alters Cannabinoid Receptor Affinity and Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis of UR-144 and its N-(4-hydroxypentyl) Metabolite for Researchers and Drug Development Professionals

The synthetic cannabinoid UR-144, a potent agonist of the cannabinoid type 2 (CB2) receptor, undergoes significant metabolic changes in the body, leading to the formation of various metabolites. Among these, the N-(4-hydroxypentyl) metabolite has drawn considerable interest due to its altered pharmacological profile. This guide provides an in-depth comparison of the receptor binding affinity and functional potency of UR-144 and its N-(4-hydroxypentyl) derivative at the cannabinoid type 1 (CB1) and CB2 receptors, supported by experimental data and detailed methodologies.

Shifting Selectivity: A Comparative Analysis of Receptor Interaction

The primary pharmacological distinction between UR-144 and its N-(4-hydroxypentyl) metabolite lies in their differential interaction with the CB1 and CB2 receptors. While the parent compound, UR-144, exhibits a notable preference for the CB2 receptor, its metabolite displays an even more pronounced selectivity for CB2, coupled with a significant reduction in affinity for the CB1 receptor.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)
UR-144 CB1150 nM[1]8.5 ng/mL[2][3]
CB21.8 nM[1]3.6 ng/mL[2][3]
UR-144 N-(4-hydroxypentyl) metabolite CB1Data not available231 ng/mL[2][3]
CB2Data not available2.4 ng/mL[2][3]

The "Why" Behind the Shift: Mechanistic Insights

The observed changes in receptor affinity and potency upon hydroxylation of UR-144 can be attributed to alterations in the ligand-receptor binding interactions. The introduction of a hydroxyl group on the pentyl chain can lead to new hydrogen bonding opportunities or steric clashes within the binding pockets of the CB1 and CB2 receptors. The increased potency at the CB2 receptor suggests that the hydroxyl group may form a favorable interaction with amino acid residues in the CB2 binding pocket, thereby stabilizing the ligand-receptor complex. Conversely, the dramatic loss of potency at the CB1 receptor implies that this modification may introduce an unfavorable interaction, hindering effective binding.

Experimental Determination of Receptor Binding Affinity: A Methodological Deep Dive

The determination of binding affinity (Ki) and functional potency (EC50) is paramount in characterizing novel compounds. A competitive radioligand binding assay is a standard and robust method employed for this purpose.

Principle of the Assay

This assay quantifies the ability of an unlabeled test compound (e.g., UR-144 or its metabolite) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Experimental Protocol for a Competitive Radioligand Binding Assay

This protocol provides a detailed workflow for determining the binding affinity of a test compound for cannabinoid receptors.

1. Membrane Preparation:

  • Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.

  • Procedure:

    • Culture cells expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in a hypotonic lysis buffer to induce cell swelling and rupture.

    • Homogenize the cell suspension to further disrupt the cell membranes.

    • Centrifuge the homogenate at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Reaction:

  • Rationale: To allow the test compound and the radioligand to compete for binding to the receptors in the prepared membranes.

  • Procedure:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., UR-144 or its metabolite) to the wells.

    • To determine non-specific binding, add a high concentration of a known, potent, unlabeled cannabinoid ligand to a set of control wells.

    • To determine total binding, add only the assay buffer to another set of control wells.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

3. Separation of Bound and Free Radioligand:

  • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand in the solution.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be trapped on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound and free radioligand.

4. Quantification of Bound Radioactivity:

  • Rationale: To measure the amount of radioligand bound to the receptors at each concentration of the test compound.

  • Procedure:

    • Dry the filter mats completely.

    • Place the filters in scintillation vials and add a scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

5. Data Analysis:

  • Rationale: To determine the IC50 and Ki values from the raw radioactivity counts.

  • Procedure:

    • Subtract the non-specific binding counts from all other counts to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (CB1/CB2 expressing) Harvest Harvest Cells CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Homogenization Homogenization Lysis->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Quantification Protein Quantification Centrifugation->Quantification PlateSetup Plate Setup: Membranes + Test Compound Quantification->PlateSetup Membrane Prep Ready Radioligand Add Radioligand ([³H]CP55,940) PlateSetup->Radioligand Incubation Incubate to Equilibrium Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Binding Complete Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

Cannabinoid Receptor Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These pathways ultimately modulate neurotransmitter release, cell proliferation, and immune responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling Ligand Cannabinoid Agonist (UR-144 / Metabolite) Receptor CB1 / CB2 Receptor Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel Modulation (CB1) cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., ↓ Neurotransmitter Release, Modulated Gene Expression) cAMP->CellularResponse MAPK->CellularResponse IonChannel->CellularResponse

Caption: Simplified Cannabinoid Receptor Signaling Pathway.

Conclusion

The metabolic conversion of UR-144 to its N-(4-hydroxypentyl) metabolite significantly alters its pharmacological profile, enhancing its potency and selectivity for the CB2 receptor while diminishing its activity at the CB1 receptor. This underscores the critical importance of considering metabolic fate in drug design and evaluation. The methodologies outlined in this guide provide a framework for the accurate characterization of such compounds, enabling researchers to better understand their structure-activity relationships and potential therapeutic applications.

References

  • UR-144. In: Wikipedia. [Link]

  • DeMike, A., et al. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • DeMike, A., et al. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.

Sources

The Evolving Threat of Synthetic Cannabinoids: A Comparative Guide to UR-144 and its N-(4-hydroxypentyl) Metabolite's Role in Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of novel psychoactive substances is in a constant state of flux, with synthetic cannabinoids representing a significant and evolving challenge to public health and clinical toxicology. Among these, UR-144 has emerged as a compound of interest due to its widespread abuse and associated adverse effects. This guide provides a comprehensive comparison of UR-144 and its major metabolite, N-(4-hydroxypentyl) UR-144, with a focus on correlating the metabolite's concentration with observed toxic effects. As a Senior Application Scientist, the following analysis is grounded in established pharmacological principles and supported by experimental data to provide actionable insights for the research and drug development community.

UR-144: A Profile of a Prevalent Synthetic Cannabinoid

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that acts as a full agonist of the cannabinoid receptors.[1][2] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist, many synthetic cannabinoids like UR-144 exhibit higher potency and efficacy, contributing to a more severe and unpredictable toxicity profile.[3][4][5] UR-144 was designed as a selective agonist for the peripheral cannabinoid receptor CB2 but has a notable affinity for the psychoactive CB1 receptor as well.[1][2]

The toxic effects associated with UR-144 are extensive and severe, ranging from neurological symptoms like paranoia, anxiety, hallucinations, and seizures to cardiovascular events such as tachycardia and myocardial infarction.[6][7] The rapid metabolism of UR-144 means the parent compound is often found in low concentrations in blood samples, making its metabolites crucial for understanding the full toxicological picture.[6]

The Metabolic Journey of UR-144 and the Emergence of a Key Player

UR-144 undergoes extensive phase I metabolism, primarily through hydroxylation of the N-pentyl chain.[8][9] One of the major metabolites formed is the N-(4-hydroxypentyl) derivative. While the parent compound is a potent agonist, emerging evidence suggests that its metabolites, including the N-(4-hydroxypentyl) metabolite, are not inactive byproducts but contribute significantly to the overall pharmacological and toxicological effects.[10][11]

Visualizing the Metabolic Transformation

The metabolic pathway of UR-144 to its N-(4-hydroxypentyl) metabolite is a critical step in its toxicokinetics.

UR144_Metabolism UR144 UR-144 CYP450 CYP450 Enzymes (e.g., CYP3A4) UR144->CYP450 Phase I Metabolism Metabolite UR-144 N-(4-hydroxypentyl) CYP450->Metabolite Hydroxylation

Caption: Metabolic conversion of UR-144 to its N-(4-hydroxypentyl) metabolite.

Comparative Pharmacology: UR-144 vs. N-(4-hydroxypentyl) UR-144

Understanding the distinct pharmacological profiles of the parent compound and its metabolite is essential to dissecting their respective contributions to toxicity.

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Functional Activity
UR-144 150[1]1.8[1]Full Agonist[1][2]
UR-144 N-(4-hydroxypentyl) Less Potent than UR-144 at CB1More Potent than UR-144 at CB2[12]Active Agonist[10][12]

As the data indicates, while UR-144 has a higher affinity for the CB2 receptor, its N-(4-hydroxypentyl) metabolite demonstrates even greater potency at this receptor.[12] This enhanced activity at the CB2 receptor, which is implicated in immune modulation and inflammatory responses, could contribute to some of the systemic toxic effects observed with UR-144 use. Furthermore, although less potent at the CB1 receptor than the parent compound, the metabolite's sustained presence can prolong the psychoactive effects.

Correlation of N-(4-hydroxypentyl) UR-144 Concentration with Toxic Effects

While direct quantitative studies correlating the concentration of UR-144 N-(4-hydroxypentyl) with specific toxic endpoints are still emerging, a strong correlation can be inferred from the following lines of evidence:

  • Metabolite Activity: The N-(4-hydroxypentyl) metabolite is not an inert byproduct but an active cannabinoid agonist.[10][12] Its presence in biological fluids contributes to the overall cannabinoid receptor activation.

  • Prolonged Exposure: Due to its formation through metabolism, the concentration of the N-(4-hydroxypentyl) metabolite may peak later and be eliminated more slowly than the parent UR-144. This prolonged exposure to an active agonist can exacerbate and extend the duration of toxic effects.

  • Higher Potency at CB2: The increased potency of the metabolite at the CB2 receptor could lead to more pronounced peripheral and systemic toxicities, such as cardiovascular and renal complications, which have been reported in UR-144 users.[6]

  • Clinical Observations: In clinical cases of UR-144 intoxication, a wide array of severe symptoms are observed even when the parent compound's concentration is low.[6][7] This points to the significant role of active metabolites in the manifestation of toxicity. Blood concentrations of UR-144 in intoxicated individuals have been reported in the range of trace amounts up to 17 ng/mL.[7] In fatal cases, concentrations have been noted between 1.4 and 12.3 ng/mL.[13] The presence and concentration of the N-(4-hydroxypentyl) metabolite in these cases are critical missing pieces of the puzzle.

Experimental Protocols for Investigating the Correlation

To move from inference to direct evidence, the following experimental workflows are proposed.

In Vitro Assessment of Cytotoxicity

Objective: To compare the cytotoxic effects of UR-144 and its N-(4-hydroxypentyl) metabolite on relevant cell lines (e.g., neuronal cells, cardiomyocytes).

Methodology:

  • Cell Culture: Culture human neuroblastoma (SH-SY5Y) or cardiomyoblast (H9c2) cells in appropriate media and conditions.

  • Compound Treatment: Treat cells with a range of concentrations of UR-144 and UR-144 N-(4-hydroxypentyl) metabolite (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Assay: Assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both compounds to compare their cytotoxic potency.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare Compound Dilutions (UR-144 & Metabolite) Compound_Prep->Treatment Incubation Incubate (24-48 hours) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Data_Analysis Calculate IC50 MTT->Data_Analysis LDH->Data_Analysis

Caption: Workflow for in-vitro cytotoxicity assessment.

In Vivo Rodent Model of Acute Toxicity

Objective: To establish a dose-response relationship for the toxic effects of UR-144 and its N-(4-hydroxypentyl) metabolite in a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer UR-144 and its N-(4-hydroxypentyl) metabolite intravenously at increasing doses.

  • Physiological Monitoring: Continuously monitor heart rate, blood pressure, and body temperature.

  • Behavioral Assessment: Observe for signs of toxicity, including seizures, catalepsy, and changes in locomotor activity.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalytical Quantification: Use LC-MS/MS to quantify the concentrations of the parent drug and its metabolite in the blood samples.

  • Correlation Analysis: Correlate the observed toxic effects with the measured blood concentrations of each compound.

Conclusion: The Critical Role of Metabolite Analysis in Toxicology

The case of UR-144 and its N-(4-hydroxypentyl) metabolite underscores a critical principle in modern toxicology: the assessment of a parent drug alone is often insufficient to understand its full toxic potential. The N-(4-hydroxypentyl) metabolite of UR-144 is a pharmacologically active compound with a distinct receptor affinity profile that likely contributes significantly to the severe and diverse toxicities observed in users.

For researchers and drug development professionals, this necessitates a paradigm shift towards routine and comprehensive metabolite profiling in both preclinical and clinical settings. By understanding the complete metabolic and pharmacological picture, we can better predict and mitigate the risks associated with novel psychoactive substances and develop more effective diagnostic and therapeutic interventions. The continued investigation into the concentration-effect relationship of synthetic cannabinoid metabolites is paramount to addressing this ongoing public health crisis.

References

  • Adamowicz, P., & Lechowicz, W. (2015). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 25(7), 549-555.
  • Adamowicz, P. (2021). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64.
  • Couch, R. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
  • Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335-341.
  • Creative Biolabs. (n.d.). UR-144. Retrieved from [Link]

  • Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In The CB1 Receptor (pp. 313-337). Humana Press, Cham.
  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(6), 347-356.
  • Grigoryev, A., Kavanagh, P., & Melnik, A. (2014). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 6(1-2), 110-117.
  • Adamowicz, P., & Lechowicz, W. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
  • Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., Hladun, O., Torres-Moreno, M. C., Muga, R., ... & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 299.
  • Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., Hladun, O., Torres-Moreno, M. C., Muga, R., ... & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. International Journal of Molecular Sciences, 22(6), 3169.
  • Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 192, 108591.
  • Cannaert, A., Sparkes, E., Hulpia, F., De Coster, W., Vandeputte, M. M., Van Uytfanghe, K., ... & Stove, C. P. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical chemistry, 88(22), 11138-11146.
  • Kronstrand, R., Roman, M., Andersson, M., & Eklund, A. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology, 37(8), 534-541.
  • Couch, R. A., & Callery, P. S. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved from [Link]

  • de Oliveira, M. C., Vides, M. C., de Souza, M. A., Leite, M. C., de Almeida, R. M. M., & Castaldelli-Maia, J. M. (2023).
  • Tai, S., & Fantegrossi, W. E. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current topics in behavioral neurosciences, 22, 229-251.
  • Adams, A. J., Banister, S. D., Irizarry, L., Trecki, J., Schwartz, M., & Gerona, R. (2017). Retrospective Chart Review of Synthetic Cannabinoid Intoxication with Toxicologic Analysis. The Journal of emergency medicine, 52(6), 843-851.

Sources

A Senior Application Scientist's Guide to UR-144 Metabolite Extraction: A Comparative Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides an in-depth, experience-driven comparison of three prevalent extraction methodologies for the metabolites of the synthetic cannabinoid UR-144 from biological matrices. Our focus is not merely on procedural steps but on the underlying scientific principles that govern methodological efficacy, ensuring that the protocols described are robust and self-validating.

The Analytical Challenge: UR-144 and Its Metabolites

UR-144, a potent synthetic cannabinoid, undergoes extensive phase I metabolism, primarily through hydroxylation of the pentyl chain and indole ring, as well as carboxylation to form the pentanoic acid metabolite.[1][2] These metabolic transformations increase the polarity of the parent compound, facilitating its excretion but also altering its physicochemical properties, which is a critical consideration for selecting an appropriate extraction strategy. The accurate detection of these metabolites, rather than the often-transient parent compound, is crucial for confirming exposure.[2]

Core Principles of Bioanalytical Extraction

The goal of any extraction method is to isolate the analytes of interest from the complex biological matrix (e.g., urine, blood, plasma) while removing endogenous interferences that can suppress or enhance the analytical signal during detection, a phenomenon known as the matrix effect.[3] The choice of extraction technique represents a balance between recovery, purity, speed, and cost. This guide will evaluate Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is governed by the partition coefficient of the analyte and the pH of the aqueous phase, which can be adjusted to suppress the ionization of acidic or basic functional groups, thereby increasing their affinity for the organic phase.

Causality in LLE Protocol Design

For UR-144 metabolites, which include hydroxylated and carboxylated species, pH adjustment is critical. The carboxylated metabolite (UR-144 N-pentanoic acid) is acidic. To ensure its efficient extraction into an organic solvent, the pH of the urine sample must be acidified to below the pKa of the carboxylic acid group, protonating it and making it less polar. Conversely, for hydroxylated metabolites, a more neutral pH may be sufficient. The choice of organic solvent is equally important; a solvent like ethyl acetate provides a good balance of polarity to extract both the moderately polar hydroxylated metabolites and the less polar parent compound, if present.

Experimental Protocol: LLE for UR-144 Metabolites in Urine
  • Sample Preparation : To 1 mL of urine in a glass tube, add an internal standard.

  • Hydrolysis (Optional but Recommended) : For conjugated metabolites, add 0.5 mL of a β-glucuronidase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8) and incubate to deconjugate glucuronidated metabolites.[4]

  • pH Adjustment : Acidify the sample to a pH of approximately 3-4 with a weak acid (e.g., acetic acid). This step is crucial for the efficient extraction of the carboxylic acid metabolite.

  • Extraction : Add 3 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

  • Agitation : Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation : Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow start Start: Urine Sample (1 mL) hydrolysis Optional: Enzymatic Hydrolysis start->hydrolysis ph_adjust pH Adjustment (Acidify) hydrolysis->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex (5-10 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 5 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_analysis LC-MS/MS Analysis reconstitute->end_analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for UR-144 metabolites.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique than LLE. It involves passing a liquid sample through a solid sorbent packed in a cartridge. The analytes are retained on the sorbent through specific interactions (e.g., hydrophobic, ion-exchange), while interfering compounds are washed away. The analytes are then eluted with a small volume of a strong solvent.

Causality in SPE Protocol Design

The choice of sorbent is the most critical parameter in SPE. For UR-144 and its metabolites, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is ideal.[5][6] These sorbents retain non-polar to moderately polar compounds from an aqueous matrix based on hydrophobic interactions. The wash steps are designed to remove interferences of different polarities. An initial wash with a weak organic solvent in water will remove highly polar, water-soluble interferences. A subsequent wash with a stronger organic solvent can remove less polar interferences without eluting the analytes of interest. The final elution step uses a strong organic solvent to desorb the analytes from the sorbent.

Experimental Protocol: SPE for UR-144 Metabolites in Urine
  • Sample Preparation : To 1 mL of urine, add an internal standard and hydrolyze if necessary, similar to the LLE protocol.

  • Sorbent Conditioning : Condition an SPE cartridge (e.g., C18, 200 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. This activates the sorbent and ensures reproducible retention.

  • Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing :

    • Wash 1: Pass 3 mL of deionized water to remove salts and highly polar interferences.

    • Wash 2: Pass 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Drying : Dry the sorbent bed thoroughly by applying a vacuum for 5-10 minutes. This is crucial to ensure efficient elution.

  • Elution : Elute the analytes with 3 mL of a strong organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as in the LLE protocol.

SPE Workflow Diagram

SPE_Workflow start Start: Urine Sample pretreat Pre-treatment (Hydrolysis) start->pretreat condition Condition SPE Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 dry Dry Sorbent wash2->dry elute Elute Analytes (Acetonitrile) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_analysis LC-MS/MS Analysis reconstitute->end_analysis

Caption: Solid-Phase Extraction (SPE) workflow for UR-144 metabolites.

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food matrices, the QuEChERS method has been adapted for the extraction of drugs from biological samples.[7][8] It is a two-step process: a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Causality in QuEChERS Protocol Design

The first step utilizes acetonitrile and a combination of salts (typically magnesium sulfate and sodium chloride or acetate) to simultaneously precipitate proteins and partition the analytes into the acetonitrile layer.[7] Magnesium sulfate facilitates the phase separation by absorbing water. The subsequent dSPE step is for cleanup. A sorbent like primary secondary amine (PSA) is used to remove acidic interferences, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigments.[3] For UR-144 metabolites, a combination of PSA and C18 is often effective.

Experimental Protocol: QuEChERS for UR-144 Metabolites in Whole Blood
  • Sample Preparation : In a 15 mL centrifuge tube, combine 1 mL of whole blood with an internal standard.

  • Extraction/Partitioning :

    • Add 2 mL of acetonitrile.

    • Add QuEChERS salts (e.g., 400 mg MgSO₄ and 100 mg NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup :

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Preparation :

    • Carefully transfer the supernatant to a clean vial.

    • The sample may be injected directly or after evaporation and reconstitution if further concentration is needed.

QuEChERS Workflow Diagram

QuEChERS_Workflow start Start: Whole Blood Sample (1 mL) add_acn_salts Add Acetonitrile & QuEChERS Salts start->add_acn_salts vortex1 Vortex (1 min) add_acn_salts->vortex1 centrifuge1 Centrifuge (4000 x g, 5 min) vortex1->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant dspe_cleanup Add to dSPE Tube (MgSO₄, PSA, C18) transfer_supernatant->dspe_cleanup vortex2 Vortex (30 sec) dspe_cleanup->vortex2 centrifuge2 Centrifuge (10,000 x g, 2 min) vortex2->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant end_analysis LC-MS/MS Analysis collect_supernatant->end_analysis

Caption: QuEChERS workflow for UR-144 metabolites in whole blood.

Comparative Performance Data

The efficacy of an extraction method is quantified by several key validation parameters as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA). These include recovery, matrix effects, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data for the extraction of synthetic cannabinoid metabolites, providing a comparative overview of the three methods.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Analyte Recovery 70-90% (highly dependent on analyte and pH)[4]>85% (consistent across various polarities)[4][6]80-110%[9]
Matrix Effects Variable, can be significantReduced compared to LLE, cleaner extracts[4]Generally low, effective cleanup[9]
LOD/LOQ 0.1 - 1.0 ng/mL0.025 - 0.5 ng/mL[6]0.01 - 0.5 ng/mL[10]
Processing Time Moderate to longLong (multiple steps)Short (fastest method)
Solvent Consumption HighModerateLow
Cost per Sample LowHighLow to moderate
Selectivity LowHighModerate to high
Ease of Automation DifficultHighModerate

Senior Scientist's Recommendation

The choice of extraction method is contingent upon the specific goals of the analysis.

  • Solid-Phase Extraction (SPE) is the gold standard for high-throughput, validated, and quantitative bioanalysis . Its high selectivity provides the cleanest extracts, minimizing matrix effects and leading to the most reliable and reproducible results. While the initial cost per sample is higher, its suitability for automation and the quality of the data often justify the expense in regulated environments.

  • Liquid-Liquid Extraction (LLE) remains a viable option for initial screening or in laboratories with limited resources . It is cost-effective but requires careful optimization of pH and solvent selection to achieve acceptable recoveries, especially for a suite of metabolites with varying polarities. The potential for significant matrix effects necessitates the use of matrix-matched calibrators for accurate quantification.

  • QuEChERS is an excellent choice for rapid screening of a large number of samples, particularly in forensic and clinical toxicology . Its speed and low solvent consumption are major advantages. The dSPE cleanup step is effective at reducing matrix interferences, making it a more robust method than LLE for quantitative purposes, though potentially less selective than SPE.

Ultimately, the most appropriate method will depend on the required sensitivity, the available instrumentation, sample throughput needs, and budgetary constraints. It is imperative that any chosen method is fully validated according to established guidelines to ensure the integrity and defensibility of the generated data.

References

  • Basilicata, P., et al. (2024). QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid. National Institutes of Health. [Link]

  • Korać, N., & Vidic, D. (2021).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. [Link]

  • Pon, D., & Fenyvesi, I. J. (2022). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Journal of Analytical Methods in Chemistry. [Link]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265–276. [Link]

  • An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (2014). OpenBU. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2024). Pandawa Institute Journals. [Link]

  • Determination of 65 synthetic cannabinoids in whole blood by QuEChERS-ultra performance liquid chromatography- mass spectrometry. (2021). ResearchGate. [Link]

  • Pon, D., & Fenyvesi, I. J. (2022). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. ResearchGate. [Link]

  • Mogler, L., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]

  • Dziadosz, M., et al. (2018). Application of the QuEChERS procedure for analysis of Δ9-tetrahydrocannabinol and its metabolites in authentic whole blood samples by GC–MS/MS. Forensic Toxicology, 36(2), 415-423. [Link]

  • Ciesielski, W., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(1), 1-14. [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]

  • Vuković, G., et al. (2024). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. ResearchGate. [Link]

  • Evaluation of Modified QuEChERS for Pesticide Analysis in Cannabis. (2017). Spectroscopy Online. [Link]

  • Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

  • Lee, S., et al. (2021). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Analytical Methods, 13(1), 1-11. [Link]

  • Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. (n.d.). Biotage. [Link]

  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. [Link]

  • Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. (2022). National Institutes of Health. [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]

  • Optimization of a QuEChERS based method by means of central composite design for pesticide multiresidue determination in orange juice by UHPLC-MS/MS. (2016). PubMed. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2021). MDPI. [Link]

  • Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. (2019). PubMed. [Link]

  • Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. (2024). ResearchGate. [Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (2020). SciSpace. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]

Sources

Safety Operating Guide

UR-144 N(4-hydroxypentyl) proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

{"guid":"a01d6706-056a-493a-8610-c081e6490333","steps_and_thought":"[GENERATE_QUERIES] I need to gather comprehensive information on the proper disposal procedures for UR-144 N-(4-hydroxypental). My approach will be to first search for a specific Safety Data Sheet (SDS) for this chemical, as this document is the primary source for handling and disposal information. Simultaneously, I will broaden my search to include general guidelines for the disposal of synthetic cannabinoids and research chemicals, as specific information on UR-144 N-(4-hydroxypental) may be scarce. I will also investigate the regulatory framework governing such disposals, specifically looking at guidelines from the DEA for controlled substances and the EPA for hazardous waste. Finally, I will look for best practices in laboratory settings for managing and disposing of chemical waste to provide a complete and practical guide. This multi-pronged approach will ensure that even if a specific SDS is not available, I can construct a safe and compliant disposal procedure based on authoritative sources and established principles.## Navigating the Disposal of UR-144 N-(4-hydroxypentyl): A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of UR-144 N-(4-hydroxypentyl), a synthetic cannabinoid intended for forensic and research applications. Due to its classification as a Schedule I controlled substance in the United States and its uncharacterized toxicological profile, adherence to stringent disposal procedures is not merely a matter of regulatory compliance but a critical safety imperative.[1][2]

The physiological and toxicological properties of UR-144 N-(4-hydroxypentyl) have not been fully elucidated.[3][4][5][6] Therefore, it must be treated as a hazardous chemical with the potential to cause significant harm to human health and the environment.[7] This guide synthesizes federal regulations and laboratory best practices to ensure a "cradle-to-grave" approach to the management of this compound.[8][9]

Hazard Identification and Regulatory Framework

UR-144 and its metabolites are regulated as Schedule I controlled substances by the Drug Enforcement Administration (DEA).[1][2] This classification signifies a high potential for abuse and no accepted medical use, placing strict legal controls on its handling and disposal. Furthermore, as a synthetic organic chemical with unknown environmental and health effects, it must be managed in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[8][9][10]

Key Regulatory Considerations:

  • DEA: Governs the handling and destruction of controlled substances to prevent diversion.[11] Disposal must render the substance "non-retrievable."[11][12]

  • EPA: Regulates the waste as potentially hazardous, requiring specific labeling, storage, and disposal methods to protect the environment.[8][10]

Regulatory BodyCore MandateKey Requirement for DisposalRelevant Citations
DEA Prevent diversion of controlled substancesDestruction must be "non-retrievable"21 CFR Parts 1300, 1317[11]
EPA Protect human health and the environment"Cradle-to-grave" management of hazardous waste40 CFR Part 261[13]

On-Site Waste Management: A Step-by-Step Protocol

Researchers are the first link in the hazardous waste management chain and are responsible for proper handling from the moment the chemical is deemed a waste.[8][14]

Step 1: Segregation at the Point of Generation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, ensures regulatory compliance, and minimizes disposal costs.[15][16]

  • Do Not Mix: Never mix UR-144 N-(4-hydroxypentyl) waste with non-hazardous waste.[16]

  • Categorize Waste Streams: Keep this waste stream separate from other chemical wastes like acids, bases, or heavy metals.[15] Specifically, segregate halogenated and non-halogenated solvent wastes, as their disposal methods and costs differ significantly.[16]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste (e.g., residual solutions, rinsate).[7]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.[17][18]

  • Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[18][19][20] For liquid waste containing organic solvents, high-density polyethylene (HDPE) or glass bottles are appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[15][21] The label must include:

    • The words "Hazardous Waste".[20][21]

    • The full chemical name: "UR-144 N-(4-hydroxypentyl) metabolite" (avoiding abbreviations or formulas).[20]

    • A clear indication of the hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).[21]

    • The date accumulation started.[15]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for collecting waste before it is moved to a central storage facility.[18][21]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[21]

  • Containment: Always use secondary containment (such as a spill tray or bin) for liquid waste containers to capture any potential leaks.[19][20]

  • Container Management: Keep waste containers closed at all times except when adding waste.[14][19][20] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[14]

Institutional Disposal Workflow

Individual researchers are prohibited from directly disposing of hazardous or controlled substance waste via standard trash or sewer systems.[16][19] The disposal process must be coordinated through your institution's Environmental Health & Safety (EHS) department.

The following diagram illustrates the typical workflow for disposing of UR-144 N-(4-hydroxypentyl) waste from a research laboratory.

G Figure 1. Disposal Workflow for UR-144 N-(4-hydroxypentyl) Waste cluster_0 Laboratory Responsibility cluster_1 Institutional & External Responsibility A 1. Generation Waste is identified at the lab bench. B 2. Segregation Waste is separated into compatible streams (solid/liquid). A->B Segregate Immediately C 3. Containment & Labeling Waste placed in a sealed, labeled container. B->C Use Proper Containers D 4. Accumulation Stored in a designated Satellite Accumulation Area (SAA) with secondary containment. C->D Store Safely E 5. Request Pickup Researcher submits a waste pickup request to EHS. D->E Container Full or Project Complete F 6. EHS Collection EHS personnel collect the waste from the lab's SAA. E->F Scheduled Pickup G 7. Final Disposal Waste is transferred to a licensed hazardous waste vendor for DEA-compliant destruction (e.g., incineration). F->G Manifested Transport

Caption: Disposal Workflow for UR-144 N-(4-hydroxypentyl) Waste

Step 4: Requesting and Preparing for Pickup
  • Once a waste container is full or the project is complete, submit a chemical waste pickup request to your EHS department.[14][19]

  • Ensure the container is properly sealed and the label is complete and legible.

  • Your EHS office will handle the necessary DEA and EPA documentation, such as the DEA Form 41 for controlled substance destruction and the hazardous waste manifest for transport.[12][22]

Final Destruction

The ultimate goal of the disposal process is the complete and irreversible destruction of the controlled substance, rendering it non-retrievable.[11][12] For organic compounds like UR-144 N-(4-hydroxypentyl), the most common and effective method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][21] This process is managed entirely by your institution's EHS office and their contracted hazardous waste vendors, ensuring the final step is compliant with all federal regulations.[21]

By adhering to this structured, multi-step process, researchers can ensure the safe, compliant, and environmentally responsible disposal of UR-144 N-(4-hydroxypentyl), protecting themselves, their colleagues, and the community.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • DEA Pharmaceutical Disposal Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. Stericycle.
  • UR-144 N-(4-hydroxypentyl) metabolite (CAS Number: 1537889-04-5). Cayman Chemical.
  • Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. MedPro Disposal.
  • DEA Controlled Substance Disposal. MLI Environmental.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • UR-144 (KM-X1, CAS Number: 1199943-44-6). Cayman Chemical.
  • UR-144 N-(5-hydroxypentyl) metabolite. Cayman Chemical.
  • UR-144 N-(2-hydroxypentyl) metabolite (CAS Number: 2748288-94-8). Cayman Chemical.
  • UR-144 N-pentanoic acid metabolite. Cayman Chemical.
  • UR-144 (KM-X1) and XLR11 (5-F-UR-144). DEA Diversion Control Division.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling UR-144 N-(4-hydroxypentyl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of UR-144 N-(4-hydroxypentyl), a critical metabolite of the synthetic cannabinoid UR-144. In the fast-paced world of drug development and forensic research, ensuring the safety of laboratory personnel is paramount. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation when working with this potent research compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

The toxicological profile of UR-144 N-(4-hydroxypentyl) is not yet fully elucidated.[1][2][3] However, studies on the parent compound, UR-144, have indicated potential for significant physiological effects, including cardiotoxicity and neurotoxicity.[4][5][6][7] Furthermore, research suggests that some metabolites of synthetic cannabinoids can exhibit greater potency than the parent compounds themselves.[8][9] Therefore, a precautionary principle must be applied, treating this metabolite with the highest degree of care. This guide is built upon the foundational principles of occupational safety outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[10][11][12]

The Hierarchy of Controls: A Foundational Safety Principle

Before we delve into the specifics of Personal Protective Equipment (PPE), it's crucial to understand that PPE is the last line of defense. A robust safety protocol is built on the hierarchy of controls, a framework established by NIOSH that prioritizes more effective, systemic safety measures.[13]

  • Elimination/Substitution: The most effective control is to remove the hazard or replace it with a less hazardous substance. In a research context, this may not always be feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For UR-144 N-(4-hydroxypentyl), this is a critical and non-negotiable step.

    • Fume Hoods: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

    • Ventilation: The laboratory should have adequate general ventilation.

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal.

    • Training: All personnel must be trained on the specific hazards of UR-144 N-(4-hydroxypentyl) and the procedures for safe handling.[10][14]

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate all risk, PPE is essential. The remainder of this guide will focus on the correct selection and use of PPE.

Core Personal Protective Equipment (PPE) for UR-144 N-(4-hydroxypentyl)

Given the unknown toxicological profile and the potency of related synthetic cannabinoids, a comprehensive PPE ensemble is required. The following table outlines the minimum required PPE for handling UR-144 N-(4-hydroxypentyl) in various laboratory scenarios.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling solid compound (weighing, aliquoting) Double-gloved with nitrile glovesSafety glasses with side shields and a face shieldDisposable gown over a lab coatNIOSH-approved N95 or higher respirator
Preparing solutions Double-gloved with nitrile glovesChemical splash goggles and a face shieldDisposable gown over a lab coatWork within a certified chemical fume hood
Routine analysis (e.g., LC-MS/MS) Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatWork within a well-ventilated area
Spill cleanup Double-gloved with heavy-duty nitrile glovesChemical splash goggles and a face shieldDisposable, fluid-resistant gownNIOSH-approved respirator with organic vapor cartridges
Hand Protection: The First Barrier

Gloves are a critical barrier against dermal exposure. For handling UR-144 N-(4-hydroxypentyl), nitrile gloves are recommended due to their chemical resistance.

  • Double Gloving: When handling the concentrated solid or preparing solutions, double gloving provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Changing Gloves: Gloves should be changed immediately if they are suspected of being contaminated, torn, or punctured. Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.

Eye and Face Protection: Shielding from Splashes and Aerosols

The eyes are a rapid route of exposure for chemical absorption.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for any work in the laboratory.

  • Chemical Splash Goggles: When there is a risk of splashing, such as when preparing solutions, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation, such as when handling the solid compound or during spill cleanup.[15]

Protective Clothing: Preventing Contamination of Skin and Street Clothes

Protective clothing prevents the contamination of your skin and personal clothing.

  • Lab Coats: A standard lab coat is sufficient for routine analytical work.

  • Disposable Gowns: For tasks with a higher risk of contamination, such as handling the solid compound or cleaning up spills, a disposable, fluid-resistant gown should be worn over the lab coat.[15] This allows for easy removal and disposal in case of contamination.

Respiratory Protection: Guarding Against Inhalation

Inhalation is a primary route of exposure for potent compounds.

  • Chemical Fume Hood: The primary engineering control for preventing inhalation exposure is a certified chemical fume hood. All work with the solid compound and the preparation of solutions must be conducted in a fume hood.

  • Respirators: In situations where a fume hood is not feasible or as an additional precaution when handling the solid powder, a NIOSH-approved N95 respirator or higher should be used.[16][17] For spill cleanup, a respirator with organic vapor cartridges may be necessary. All personnel required to wear a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect->Wash_Hands Gown 1. Don disposable gown Respirator 2. Don respirator (if required) Gown->Respirator Goggles 3. Don eye/face protection Respirator->Goggles Gloves 4. Don gloves (outer pair last) Goggles->Gloves

Caption: PPE Donning Sequence.

Doffing Procedure

The goal of the doffing procedure is to remove the most contaminated items first.

Doffing_Procedure cluster_doffing Doffing Sequence (in designated area) cluster_final Final Steps Gloves 1. Remove outer gloves Gown 2. Remove disposable gown Gloves->Gown Face_Shield 3. Remove face shield/goggles Gown->Face_Shield Respirator 4. Remove respirator Face_Shield->Respirator Inner_Gloves 5. Remove inner gloves Respirator->Inner_Gloves Wash_Hands Wash hands thoroughly

Caption: PPE Doffing Sequence.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate all surfaces where UR-144 N-(4-hydroxypentyl) was handled with a 70% ethanol solution followed by a suitable laboratory disinfectant.

  • Equipment: Non-disposable equipment should be thoroughly cleaned according to the manufacturer's instructions.

  • Spills: In the event of a spill, evacuate the immediate area and follow your institution's chemical spill response protocol. A spill kit containing absorbent material, appropriate PPE, and waste disposal bags should be readily available.

Disposal

UR-144 and its metabolites are classified as Schedule I controlled substances in the United States.[18] Disposal must comply with all local, state, and federal regulations.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid Contaminated Solids (gloves, gowns, consumables) Segregate Segregate into labeled, approved waste containers Solid->Segregate Liquid Liquid Waste (unused solutions) Liquid->Segregate Sharps Contaminated Sharps Sharps->Segregate EHS Contact Environmental Health & Safety (EHS) Segregate->EHS Licensed_Vendor Transfer to a licensed hazardous waste vendor EHS->Licensed_Vendor

Caption: Disposal Workflow for UR-144 N-(4-hydroxypentyl) Waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, and pipette tips, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing UR-144 N-(4-hydroxypentyl) should be collected in a labeled, sealed hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste contractor. Do not dispose of this material down the drain or in the regular trash.[19][20][21]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64.
  • Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases.
  • Al-Abri, S., Al-Hinai, A., Al-Lawati, I., & Al-Husseini, S. (2019). A Case of Stress Cardiomyopathy and Prolonged Seizure-Like Activity Associated with UR-144, a Synthetic Cannabinoid. Oman Medical Journal, 34(3), 244-247.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Abudayyak, M., & Boran, T. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 49(4), 41-49.
  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Adamowicz, P. (2021). UR-144. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 46, pp. 297-321). Academic Press.
  • Ciolino, L. A. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • CompSource Mutual. (n.d.). Personal protective equipment: Medical cannabis safety talk. Retrieved from [Link]

  • Cayman Chemical. (2025, February 14). UR-144 N-(4-hydroxypentyl)
  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Synthetic Marijuana. Retrieved from [Link]

  • Harmony Lab & Safety Supplies. (2024, January 3). PPE For the Marijuana Industry. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2017). Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. MMWR. Morbidity and Mortality Weekly Report, 66.
  • Stauffer Glove & Safety. (n.d.). PPE for Cannabis Growers & Dispensaries. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • America's Poison Centers. (n.d.). Synthetic Cannabinoids. Retrieved from [Link]

  • ARK Diagnostics, Inc. (n.d.). ARK™ UR-144/JWH-018 Assay.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH. Retrieved from [Link]

  • Cayman Chemical. (2023, June 19). UR-144 N-(2-hydroxypentyl)
  • Avalere Health. (n.d.). Safe Disposal of Unused Controlled Substances. Retrieved from [Link]

  • cbdMD. (2025, April 14). How to Safely and Properly Dispose of THC Products. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2022, December 16). How to Safely Dispose of Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). CEDIA® UR-144/XLR-11 Assay.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2012). General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. DHHS (NIOSH)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.